Acetyl triethyl citrate
説明
Structure
3D Structure
特性
IUPAC Name |
triethyl 2-acetyloxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-5-19-11(16)8-14(22-10(4)15,13(18)21-7-3)9-12(17)20-6-2/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAPVABOECTMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044576 | |
| Record name | Citric acid, triethyl ester, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044576 | |
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Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
77-89-4 | |
| Record name | Acetyl triethyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyltriethyl citrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl triethyl citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-triethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citric acid, triethyl ester, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl O-acetylcitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLTRIETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR36T90E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Purification of Acetyl Triethyl Citrate (ATEC): A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Triethyl Citrate (ATEC), a biodegradable and non-toxic ester of citric acid, has emerged as a critical excipient and plasticizer in the pharmaceutical, medical device, and coatings industries.[1][2] Its favorable safety profile makes it a preferred alternative to traditional phthalate-based plasticizers.[1][3] This guide provides an in-depth exploration of the synthesis process of ATEC, designed for professionals in research and development. We will dissect the core chemical transformations, explain the causality behind experimental choices, provide a detailed laboratory-scale protocol, and discuss the analytical methods required for quality control, ensuring a self-validating and reproducible process.
Introduction: The Scientific Case for ATEC
This compound (C₁₄H₂₂O₈) is a clear, odorless, and practically colorless oily liquid.[1][4] Its molecular structure, featuring a central citrate core with three ethyl ester groups and one acetyl group, imparts excellent compatibility with a wide range of polymers, resins, and rubbers.[1] In the pharmaceutical domain, ATEC is extensively used as a plasticizer in polymer films for coating tablets, capsules, and beads, enabling the development of modified-release drug delivery systems.[2][5] Its function is to increase the flexibility and durability of the polymer coating, preventing cracking and ensuring the integrity of the dosage form.[1] Understanding its synthesis is paramount for controlling purity, which directly impacts its performance and safety in final formulations.
The Two-Stage Synthesis Pathway
The industrial and laboratory synthesis of ATEC is predominantly a two-stage process.[3] This strategy ensures high conversion and simplifies purification by addressing the different reaction equilibria and conditions required for each transformation.
-
Esterification: Citric acid, a tri-carboxylic acid, is first esterified with ethanol to produce the intermediate, Triethyl Citrate (TEC).[6][7]
-
Acetylation: The hydroxyl group on the newly formed Triethyl Citrate is then acetylated using an acetylating agent, typically acetic anhydride, to yield the final ATEC product.[1][4][6]
This sequential approach is critical because the esterification of carboxylic acids and the acetylation of a hydroxyl group are mechanistically distinct and optimized under different conditions.
Stage 1: Synthesis of the Triethyl Citrate (TEC) Precursor
The foundational step is the Fischer esterification of citric acid with ethanol. This is a reversible reaction catalyzed by an acid.[8]
Reaction: Citric Acid + 3 Ethanol ⇌ Triethyl Citrate + 3 H₂O
The primary challenge in this stage is managing the reaction equilibrium. According to Le Châtelier's principle, the reaction must be driven towards the products. This is typically achieved by:
-
Using an excess of one reactant (usually ethanol).
-
Continuously removing the water by-product through methods like azeotropic distillation or, in more advanced setups, reactive distillation.[9][10]
Catalyst Selection: While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they are corrosive and present significant challenges in separation and waste disposal.[9][11] Modern, greener approaches favor heterogeneous solid acid catalysts such as:
-
Ion-exchange resins (e.g., Amberlyst 15): These offer high catalytic activity and are easily filtered out of the reaction mixture.[10]
-
Zeolites (e.g., H-ZSM-5, HY): These microporous aluminosilicates provide high selectivity and thermal stability, making them robust and reusable catalysts for esterification.[9][12]
The use of heterogeneous catalysts is a key consideration for developing a more sustainable and cost-effective process.
Stage 2: Acetylation of Triethyl Citrate to ATEC
This is the core transformation where the free hydroxyl group of TEC is converted to an acetate ester, yielding ATEC. The most common and efficient acetylating agent is acetic anhydride.[4][6]
Reaction: Triethyl Citrate + Acetic Anhydride → this compound + Acetic Acid
Mechanistic Insight & Catalyst Choice: This reaction is also acid-catalyzed. The catalyst's role is to activate the acetylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of TEC. As with the first stage, heterogeneous catalysts are preferred.
-
Expertise in Action: Microporous zeolites like HZSM-5 have demonstrated superior performance.[9] Their moderate acid strength is sufficient to catalyze the reaction efficiently while being mild enough to prevent side reactions or degradation of the product. HZSM-5 zeolites have shown high conversion of TEC and excellent selectivity for ATEC, often exceeding 95%.[9] The solid nature of the catalyst allows for simple filtration post-reaction, a significant advantage over homogeneous catalysts that would require extensive washing and neutralization steps.[9]
Detailed Experimental Protocol (Laboratory Scale)
This protocol describes a self-validating system for the synthesis of ATEC from TEC using a solid acid catalyst, based on established methodologies.[6]
Materials and Equipment
-
Reactants: Triethyl Citrate (TEC), Acetic Anhydride.
-
Catalyst: Solid acid catalyst (e.g., H-type zeolite).
-
Reagents for Work-up: 5% Sodium Chloride solution, Distilled Water.
-
Equipment: Batch reactor with magnetic stirring and temperature control, condenser, nitrogen inlet, separatory funnel, rotary evaporator.
Reaction Workflow Diagram
Caption: Workflow for the synthesis and purification of ATEC.
Step-by-Step Methodology
-
Reactor Setup: Charge the batch reactor with triethyl citrate (e.g., 0.2 M) and acetic anhydride (e.g., 0.28 M).[6] The molar excess of acetic anhydride helps drive the reaction to completion.
-
Inert Atmosphere: Seal the reactor and purge with nitrogen gas to remove air and moisture, preventing unwanted side reactions.[6]
-
Initial Mixing: Heat the mixture to 60°C and stir at 500 rpm for approximately 20 minutes to ensure homogeneity.[6]
-
Catalyst Addition: Add the solid acid catalyst (e.g., 0.5 g).[6]
-
Reaction: Increase the temperature to 145°C and maintain for 2 hours with continuous stirring.[6] Monitor the reaction progress by taking small aliquots for GC analysis.
-
Initial Purification: After the reaction, lower the temperature to 120°C and continue stirring for 30 minutes to vaporize and remove the bulk of the unreacted acetic anhydride.[6]
-
Neutralization and Washing: Cool the reactor contents. Transfer the crude product to a separatory funnel. Add a 5% sodium chloride solution to neutralize any remaining acidic components.[6] Subsequently, wash the organic layer with distilled water.[6]
-
Phase Separation: Allow the layers to separate and discard the aqueous layer.
-
Final Product: The resulting organic layer is high-purity this compound.[6] For ultra-high purity, vacuum distillation can be employed as a final polishing step.
Quantitative Data Summary
| Parameter | Value | Rationale / Comment |
| TEC to Acetic Anhydride Molar Ratio | 1 : 1.4 | A slight excess of acetic anhydride ensures complete conversion of TEC.[6] |
| Catalyst Loading (Solid Acid) | ~1% w/w of TEC | Provides sufficient active sites for the reaction without being excessive.[6] |
| Reaction Temperature | 145°C | Balances reaction rate and potential for thermal degradation.[6] |
| Reaction Time | 2 hours | Typically sufficient to achieve high conversion with the specified catalyst and temperature.[6] |
| Stirring Speed | 500 rpm | Ensures good mixing and contact between reactants and the solid catalyst.[6] |
Characterization and Quality Control
A robust analytical methodology is essential to validate the synthesis process and ensure the final product meets the stringent purity requirements for pharmaceutical use.
Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the standard method for assaying ATEC and quantifying impurities.[6][13][14]
| Parameter | Specification | Purpose |
| Column | 30 m x 0.32 mm, 0.5 µm G42 phase | Standard capillary column for separating citrate esters.[13][14] |
| Carrier Gas | Helium | Inert carrier gas for GC.[13][14] |
| Injector Temperature | 225-250°C | Ensures complete vaporization of the sample.[6][13] |
| Detector Temperature | 250-275°C | Maintains analytes in the gas phase for detection.[6][13] |
| Column Temperature Program | Initial 80-100°C, ramp at 10-20°C/min to 220-250°C, hold for 10-20 min. | Temperature gradient allows for effective separation of reactants, product, and potential by-products.[6][14] |
| Acceptance Criteria | 98.0% - 102.0% on an anhydrous basis. | As per USP-NF standards.[13] |
Other Analytical Methods
-
Water Content: Determined by Karl Fischer titration (Method I), with an acceptance criterion of NMT 0.3%.[14]
-
Acidity: Titration with 0.10 N sodium hydroxide to ensure residual acids are below the specified limit.[14]
-
Physical Properties: Measurement of specific gravity (1.135-1.139) and refractive index (1.432-1.441) serve as quick identity and quality checks.[14]
-
LC-MS/MS: For advanced studies, such as identifying metabolites in biological systems, liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity.[5][15]
Conclusion
The synthesis of this compound is a well-established two-stage chemical process that can be optimized for high yield and purity through careful selection of catalysts and reaction conditions. For researchers and drug development professionals, the adoption of modern, sustainable practices, such as the use of heterogeneous solid acid catalysts, is crucial. This not only simplifies the purification process but also reduces the environmental impact. The implementation of a robust, self-validating protocol, underpinned by rigorous analytical quality control, is non-negotiable to ensure the production of high-quality ATEC suitable for demanding pharmaceutical applications.
References
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- 3. benchchem.com [benchchem.com]
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Acetyl Triethyl Citrate (ATEC) as a Plasticizer
Abstract
Acetyl triethyl citrate (ATEC), a derivative of citric acid, has emerged as a prominent non-phthalate plasticizer, particularly in applications demanding high safety and biocompatibility, such as pharmaceutical coatings, medical devices, and food packaging.[1][2] This technical guide provides an in-depth exploration of the fundamental mechanism by which ATEC imparts flexibility and modifies the physical properties of polymers. We will delve into the molecular interactions, thermodynamic principles, and resulting macroscopic changes that define ATEC's role as a plasticizer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ATEC's function to optimize polymer formulations and predict material performance.
Introduction: The Role of Plasticizers in Polymer Science
Polymers, in their native state, often exhibit rigidity and brittleness, limiting their utility in applications requiring flexibility. Plasticizers are low molecular weight substances added to polymers to enhance their flexibility, softness, and workability.[3] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix.[3][4] This facilitates segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][5]
This compound (ATEC) is an organic ester produced by the acetylation of triethyl citrate.[6][7] It is a clear, odorless, and practically colorless oily liquid with excellent compatibility with a wide range of polymers, including cellulose derivatives, vinyl resins, and polylactic acid (PLA).[1][8][9] Its favorable toxicological profile and biodegradability have made it a preferred alternative to traditional phthalate plasticizers.[1][2]
The Molecular Mechanism of ATEC Plasticization
The efficacy of a plasticizer is fundamentally governed by its ability to interact with and disrupt the intermolecular forces between polymer chains. The mechanism of ATEC's action can be understood through the following key principles:
Intermolecular Interactions and Shielding Effect
At the molecular level, ATEC molecules interpose themselves between the long polymer chains.[5][10] This physical separation weakens the cohesive forces, primarily van der Waals forces and dipole-dipole interactions, that hold the polymer chains together in a rigid structure. The polar ester and acetyl groups within the ATEC molecule can form hydrogen bonds with compatible functional groups on the polymer chains, such as the hydroxyl groups in cellulose derivatives or the carbonyl groups in polylactic acid (PLA).[11] This interaction helps to anchor the ATEC molecules within the polymer matrix, preventing their rapid migration.
The primary mechanism involves the ATEC molecules effectively "shielding" the polymer chains from one another. This reduces the energy required for the polymer segments to move past each other, thereby increasing the overall flexibility of the material.[4]
Free Volume Theory
The "free volume" of a polymer refers to the unoccupied space between polymer chains. An increase in free volume allows for greater segmental mobility.[3][10] ATEC molecules, being smaller than the polymer chains, occupy some of this free volume while also creating additional space by pushing the polymer chains apart.[4][10] This expansion of the polymer network facilitates easier rotation and movement of the polymer segments, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg).[3][5]
Impact of ATEC on Polymer Properties
The incorporation of ATEC into a polymer matrix leads to predictable and measurable changes in its physical and mechanical properties.
Thermal Properties: Reduction of Glass Transition Temperature (Tg)
The most significant effect of a plasticizer is the reduction of the glass transition temperature (Tg).[12] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, ATEC effectively lowers the temperature at which this transition occurs.[3][5] This is a key indicator of plasticizer efficiency; a greater reduction in Tg for a given concentration of plasticizer signifies higher efficiency. For example, studies on polylactic acid (PLA) have shown a significant decrease in Tg with the addition of ATEC.[13][14]
Mechanical Properties
The addition of ATEC significantly alters the mechanical behavior of polymers:
-
Increased Flexibility and Elongation at Break: Plasticized polymers can be bent and stretched to a much greater extent before breaking.[3][12] Research has demonstrated that ATEC enhances the elongation at break of various polymers, including PLA and cellulose acetate.[15][16]
-
Reduced Tensile Strength and Modulus: As the polymer becomes more flexible, its resistance to deformation under tensile stress (tensile strength) and its stiffness (modulus) decrease.[12][17] This is a direct consequence of the weakened intermolecular forces between polymer chains.[4]
| Property | Unplasticized Polymer | Polymer Plasticized with ATEC |
| Glass Transition Temp. (Tg) | High | Low[13] |
| Tensile Strength | High | Low[18] |
| Elongation at Break | Low | High[15][16] |
| Flexibility | Low (Brittle) | High (Flexible) |
| Hardness | High | Low |
Table 1: General Effects of ATEC on Polymer Properties
Experimental Characterization of ATEC's Plasticizing Effect
Several analytical techniques are employed to quantify the impact of ATEC on polymer properties.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the thermal transitions of a polymer, most importantly the glass transition temperature (Tg).[19][20]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition and melting point.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Dynamic Mechanical Analysis (DMA)
DMA provides information on the viscoelastic properties of a material as a function of temperature and frequency. It is highly sensitive to the glass transition.
Protocol for DMA Analysis:
-
Sample Preparation: Prepare a rectangular film of the plasticized polymer with defined dimensions.
-
Instrument Setup: Mount the film in the DMA clamps (e.g., tensile mode).
-
Test Parameters: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min) through the glass transition region.
-
Data Analysis: The Tg can be identified as the peak of the loss modulus (E'') or the peak of the tan delta curve.
Tensile Testing
Tensile testing measures the mechanical properties of the plasticized polymer, such as tensile strength, elongation at break, and Young's modulus.
Protocol for Tensile Testing:
-
Sample Preparation: Cut dumbbell-shaped specimens from the polymer film according to standard methods (e.g., ASTM D638).
-
Instrument Setup: Secure the specimen in the grips of a universal testing machine.
-
Test Execution: Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Analysis: The stress-strain curve is generated, from which the tensile strength, elongation at break, and Young's modulus are calculated.
Considerations for Formulation Development
Compatibility and Migration
For a plasticizer to be effective, it must be compatible with the polymer. Poor compatibility can lead to phase separation and exudation (leaching or migration) of the plasticizer to the surface of the material, resulting in a loss of flexibility and potential contamination of the surrounding environment.[21] ATEC's chemical structure, with its ester and acetyl groups, provides good compatibility with a range of polar polymers.[1] However, the potential for migration should always be assessed, especially in applications with stringent safety requirements like pharmaceutical coatings and medical devices.[14][21]
Biocompatibility and Regulatory Status
ATEC is widely recognized for its favorable safety profile and is considered a biocompatible material.[22][23] It is approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for use in food contact applications and as a pharmaceutical excipient.[8][24][25][26][27] This makes it a suitable choice for medical devices, drug delivery systems, and pharmaceutical coatings where patient safety is paramount.[2][28][29]
Conclusion
This compound functions as an effective plasticizer by physically separating polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix. This molecular-level action leads to a significant reduction in the glass transition temperature and a desirable modification of mechanical properties, transforming rigid polymers into flexible materials suitable for a wide array of applications. The combination of its plasticizing efficiency, excellent compatibility with various polymers, and strong safety and regulatory profile positions ATEC as a critical component in the formulation of advanced materials for the pharmaceutical, medical, and packaging industries.
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- 15. researchgate.net [researchgate.net]
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The Solubility Profile of Acetyl Triethyl Citrate in Common Organic Solvents: An In-depth Technical Guide
Introduction: Understanding Acetyl Triethyl Citrate
This compound (ATEC), with the IUPAC name triethyl 2-(acetyloxy)propane-1,2,3-tricarboxylate, is a versatile and widely utilized citrate ester.[1] It presents as a clear, practically colorless, and odorless oily liquid.[1] Synthesized through the esterification of citric acid with ethanol, followed by acetylation with acetic anhydride, ATEC has established itself as a key excipient in the pharmaceutical, cosmetic, and food industries.[1] Its primary function is as a plasticizer, imparting flexibility and durability to polymers, making it an essential component in pharmaceutical tablet coatings, food packaging materials, and personal care products.[1][2][3] The molecular formula for this compound is C14H22O8, and it has a molecular weight of 318.32 g/mol .[4]
A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data informs formulation development, manufacturing process optimization, and the prediction of product stability and performance. This technical guide provides a detailed exploration of the solubility of ATEC, underpinned by scientific principles and practical experimental methodologies.
Molecular Structure and its Influence on Solubility
The solubility characteristics of this compound are intrinsically linked to its molecular structure. The molecule possesses a central quaternary carbon atom bonded to three carboxylate groups, each esterified with an ethyl group, and an acetylated hydroxyl group. This combination of ester and acetyl functionalities, along with the relatively compact structure, dictates its interactions with various solvents. The presence of multiple polar ester groups contributes to its ability to interact with polar solvents, while the ethyl and acetyl groups provide non-polar character, allowing for miscibility with a range of organic solvents. The overall polarity and the potential for dipole-dipole interactions and hydrogen bonding play a significant role in its solubility profile.
Quantitative Solubility of this compound
Precise quantitative solubility data is crucial for formulation design and process development. The following table summarizes the available quantitative and qualitative solubility information for this compound in a selection of common organic solvents at ambient temperature.
| Solvent | Chemical Formula | Polarity Index | Solubility | Notes |
| Alcohols | ||||
| Ethanol | C₂H₅OH | 5.2 | Miscible[1][5][6][7] | ATEC is readily miscible with ethanol, forming a homogenous solution at all concentrations. |
| Methanol | CH₃OH | 5.1 | Miscible[8] | Similar to ethanol, ATEC is fully miscible with methanol. |
| Propan-2-ol (Isopropanol) | C₃H₈O | 3.9 | Miscible[1][5][6][7] | ATEC exhibits complete miscibility with isopropanol. |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | Miscible[1][3][5][6][7] | ATEC is fully miscible with acetone. |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | ATEC is expected to be highly soluble in ethyl acetate due to their similar ester functionalities. Specific quantitative data is not readily available. |
| Aromatic Hydrocarbons | ||||
| Toluene | C₇H₈ | 2.4 | Soluble | ATEC is soluble in toluene, though quantitative data is limited. |
| Halogenated Hydrocarbons | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Expected to be a good solvent for ATEC based on general principles of solubility. |
| Chloroform | CHCl₃ | 4.1 | Soluble | Expected to be a good solvent for ATEC. |
| Ethers | ||||
| Diethyl Ether | C₄H₁₀O | 2.8 | Miscible[3][8] | ATEC is miscible with diethyl ether. |
| Other Solvents | ||||
| Carbon Tetrachloride | CCl₄ | 1.6 | Miscible[3] | ATEC is miscible with carbon tetrachloride. |
| Water | H₂O | 10.2 | Slightly Soluble[3][9] | Solubility is approximately 0.72 g/100 mL.[9] |
Theoretical Framework: Hansen Solubility Parameters
To provide a more theoretical understanding of the solubility behavior of this compound, Hansen Solubility Parameters (HSP) can be employed. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute (ATEC) and the solvents:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The HSP for this compound are as follows:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 16.5 |
| δP (Polar) | 7.5 |
| δH (Hydrogen Bonding) | 5.5 |
Note: These values are based on available data and may vary slightly depending on the determination method.
By comparing these values to the known HSP of various solvents, a prediction of solubility can be made. Solvents with HSP values closer to those of ATEC are more likely to be good solvents.
Experimental Determination of Solubility: A Practical Guide
For a precise determination of the solubility of this compound in a specific organic solvent, the Isothermal Saturation Method is a reliable and widely accepted technique. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute in that solution.
Diagram of the Isothermal Saturation Method Workflow
Caption: Workflow for the Isothermal Saturation Method.
Detailed Step-by-Step Protocol
1. Preparation of the Saturated Solution:
-
Rationale: To ensure that the solvent is fully saturated with the solute, an excess of this compound must be added. This creates a two-phase system where the liquid phase is in equilibrium with the undissolved solute.
-
Procedure:
-
To a series of sealed glass vials, add a known volume (e.g., 10 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. A visual excess of undissolved liquid ATEC should be present at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
2. Equilibration:
-
Rationale: Achieving equilibrium is critical for accurate solubility determination. Agitation at a constant temperature for a sufficient duration ensures that the dissolution and precipitation rates become equal, resulting in a stable saturated solution.
-
Procedure:
-
Place the sealed vials in a constant-temperature water bath or incubator shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally by taking samples at different time points until the concentration of ATEC in the supernatant remains constant.
-
3. Phase Separation and Sampling:
-
Rationale: It is essential to sample only the saturated liquid phase without any undissolved solute.
-
Procedure:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved ATEC to settle completely.
-
Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. To avoid disturbing the settled layer, the tip of the syringe should be positioned in the upper portion of the liquid phase.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step removes any microscopic undissolved droplets.
-
4. Quantification of this compound:
-
Rationale: The concentration of ATEC in the saturated solution needs to be accurately determined using a validated analytical method. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable techniques.
-
Procedure:
-
Accurately weigh the vial containing the filtered aliquot to determine the weight of the saturated solution.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated GC-FID or HPLC-UV method.
-
Analytical Methodologies for Quantification
1. Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase. The FID provides a response proportional to the mass of the carbon-containing analyte.
-
Typical GC-FID Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
-
-
Validation: The method should be validated for linearity, accuracy, and precision using standard solutions of ATEC of known concentrations.
2. High-Performance Liquid Chromatography-UV Detection (HPLC-UV):
-
Principle: HPLC separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. ATEC can be detected by its UV absorbance.
-
Typical HPLC-UV Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity using standard solutions of ATEC.
Conclusion
The solubility of this compound is a critical parameter for its effective application in various industries, particularly in pharmaceuticals. Its miscibility with common polar organic solvents like ethanol, methanol, and acetone, and its good solubility in a range of other organic solvents, provide formulators with significant flexibility. This in-depth guide has provided a comprehensive overview of the solubility of ATEC, from its molecular basis to practical experimental determination. By understanding the principles outlined and utilizing the detailed protocols provided, researchers and scientists can confidently assess and leverage the solubility characteristics of this compound in their development endeavors.
References
- 1. Triethyl acetyl citrate | 77-89-4 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. archemco.com [archemco.com]
- 4. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Triethyl acetyl citrate - CD Formulation [formulationbio.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Triethyl citrate - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound, 77-89-4 [thegoodscentscompany.com]
An In-depth Technical Guide to Acetyl Triethyl Citrate (ATEC) for Pharmaceutical Development
This guide provides an in-depth exploration of Acetyl Triethyl Citrate (ATEC), a key excipient in the pharmaceutical industry. We will move beyond surface-level descriptions to examine its molecular characteristics, chemical properties, and functional applications, with a focus on the scientific rationale that governs its use in modern drug development. This document is intended for researchers, scientists, and formulation experts seeking a comprehensive understanding of ATEC's role and behavior.
Molecular Structure and Physicochemical Profile
This compound (ATEC), with the CAS number 77-89-4, is an acetylated ester of citric acid.[1][2][3][4][5] Its chemical formula is C₁₄H₂₂O₈, and its IUPAC name is triethyl 2-acetyloxypropane-1,2,3-tricarboxylate.[3][6][7] The molecular structure consists of a central citrate backbone esterified with three ethyl groups and one acetyl group.[1] This specific combination of functional groups is fundamental to its properties, conferring a balance of hydrophilicity and lipophilicity that dictates its function as a plasticizer and solvent.
The presence of the acetyl group at the hydroxyl position of triethyl citrate reduces the molecule's polarity and its potential for hydrogen bonding compared to its parent compound, triethyl citrate. This modification is crucial as it enhances compatibility with a wider range of polymers and improves water resistance in formulated coatings.
The key physicochemical properties of ATEC are summarized in the table below. Its high boiling point and low vapor pressure are indicative of its low volatility, a critical attribute for maintaining the integrity and stability of pharmaceutical coatings during processing and storage.[2][8]
| Property | Value | References |
| Molecular Formula | C₁₄H₂₂O₈ | [1][2][3][6][7] |
| Molecular Weight | 318.32 g/mol | [3][6] |
| CAS Number | 77-89-4 | [1][2][3][5][6] |
| Appearance | Clear, colorless to pale yellow, odorless oily liquid | [1][4][6][9][10][11] |
| Density | 1.135 - 1.139 g/mL at 25°C | [6][8][12][13] |
| Boiling Point | ~228-229°C at 100 mmHg; 326-327°C at 760 mmHg | [6][8][13][14][15] |
| Melting Point | -42°C to -45°C | [6][9][13][15] |
| Flash Point | ~147°C to 190°C | [2][6][8][9][10] |
| Solubility | Slightly soluble in water (0.72 g/100 mL); miscible with acetone, ethanol, and ether | [1][6][8][14][15] |
| Refractive Index | 1.432 - 1.441 at 25°C | [8][10][12] |
Industrial Synthesis and Purification
ATEC is commercially produced through a two-step esterification process. The methodology is designed to ensure high purity and yield, which is critical for pharmaceutical-grade materials.
Step 1: Synthesis of Triethyl Citrate (TEC) The process begins with the esterification of citric acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or increasingly, a solid acid catalyst like an ion-exchange resin to simplify downstream processing.[16][17] The reaction is reversible, so to drive it towards the product side, an excess of ethanol is often used, or the by-product water is continuously removed.[17]
Step 2: Acetylation of Triethyl Citrate The resulting triethyl citrate is then acetylated using acetic anhydride.[6][14] This reaction targets the tertiary hydroxyl group on the citrate backbone. The process is carefully controlled to ensure complete acetylation without causing degradation.
Downstream Processing and Purification Following the acetylation reaction, the crude ATEC undergoes a multi-stage purification process. This typically involves neutralization to remove any remaining acid catalyst, washing to remove salts and water-soluble impurities, and finally, vacuum distillation to separate the final product from any unreacted materials or by-products.[18][19] The result is a high-purity product that meets stringent pharmacopeial standards.
Mechanism of Action as a Pharmaceutical Plasticizer
The primary function of ATEC in pharmaceutical formulations is as a plasticizer, particularly for polymer-based film coatings on solid dosage forms like tablets and capsules.[4][14][20] A plasticizer is a substance that, when added to a material (usually a polymer), increases its flexibility, workability, and distensibility.
The mechanism of plasticization involves the insertion of ATEC molecules between the polymer chains. In an unplasticized polymer film, the chains are tightly packed and held together by strong intermolecular forces (van der Waals forces, hydrogen bonds). This results in a rigid and often brittle material.
When ATEC is introduced, its molecules position themselves between the polymer chains, effectively pushing them apart. This increases the free volume within the polymer matrix and disrupts the intermolecular forces between the chains. The larger, more flexible ATEC molecules act as internal lubricants, allowing the polymer chains to slide past one another more easily when a force is applied. This increased molecular mobility manifests macroscopically as reduced brittleness and enhanced film flexibility, which is essential to prevent coatings from cracking during manufacturing, packaging, or handling.[11][20]
Core Applications in Drug Development
ATEC's favorable safety profile and versatile properties make it a preferred choice in various pharmaceutical applications.[1][20]
-
Film Coatings: This is ATEC's most common application. It is used to plasticize polymers like cellulose derivatives (e.g., HPMC, ethylcellulose) and acrylic resins (e.g., Eudragit®) in coatings for tablets and capsules.[2][20][21] These coatings can be designed for:
-
Immediate Release: To improve swallowability, mask taste, and protect the drug from light or moisture.[20]
-
Sustained Release: ATEC helps form a flexible, non-brittle rate-controlling membrane that ensures a predictable drug release profile over time.[14][20]
-
Enteric Protection: In enteric coatings, ATEC ensures the film remains intact in the acidic environment of the stomach but dissolves in the neutral pH of the intestine. The plasticizer prevents the acidic environment from causing cracks in the coating that would lead to premature drug release.[20]
-
-
Biodegradable Polymers: ATEC is used as a non-toxic plasticizer for biodegradable polymers like poly(lactic acid) (PLA), which are used in implantable drug delivery systems and medical devices.[10][22][23][24]
-
Phthalate Replacement: Due to health concerns associated with some phthalate plasticizers, ATEC has become a leading environmentally friendly and safe alternative in medical devices, food packaging, and other sensitive applications.[4][8][10][11]
Analytical Methodologies for Characterization and Quantification
Ensuring the quality and consistency of ATEC in raw materials and finished products requires robust analytical methods.
-
Identification: Standard identification can be performed using Fourier-Transform Infrared Spectroscopy (FTIR), comparing the spectrum of the sample to a reference standard. Key peaks corresponding to the ester carbonyl and acetyl groups are characteristic.
-
Purity and Assay: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for determining the purity and assay of ATEC. It effectively separates ATEC from related substances and residual solvents.
-
Quantification in Formulations: For quantifying ATEC in complex matrices like plasma or drug formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[21]
Example Protocol: Quantification of ATEC in a Polymer Film via LC-MS/MS
This protocol is a representative workflow and must be fully validated for a specific product and matrix.
-
Sample Preparation: a. Accurately weigh a portion of the polymer film containing ATEC. b. Dissolve the film in a suitable organic solvent in which both the polymer and ATEC are soluble (e.g., a mixture of dichloromethane and methanol). c. Perform a serial dilution with the mobile phase to bring the concentration within the calibrated range of the instrument. d. For biological samples, a protein precipitation step with methanol followed by centrifugation is typically used.[21]
-
Chromatographic Conditions: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[21] b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 90% acetonitrile.[21] c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL.
-
Mass Spectrometry Conditions (ESI+): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. MRM Transitions: Monitor for specific parent-daughter ion transitions for ATEC (e.g., m/z 319.1 -> 145.1) and an appropriate internal standard. c. Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for maximum signal intensity.
-
Quantification: a. Generate a calibration curve using standards of known ATEC concentration. b. Analyze the prepared samples and quantify the ATEC concentration by interpolating the results against the calibration curve.
Safety and Toxicological Profile
ATEC is generally regarded as a non-toxic and non-irritant material, which is a primary reason for its widespread use in pharmaceutical and food-contact applications.[1][11][25]
-
Acute Toxicity: The oral acute toxicity is low, with a reported LD50 in rats of approximately 7 mL/kg.[15][21]
-
Genotoxicity and Carcinogenicity: ATEC has not been found to be genotoxic in bacterial or mammalian test systems.[25][26] Long-term feeding studies with structurally similar compounds did not show evidence of tumor induction.[25]
-
Metabolism and Pharmacokinetics: When administered orally, ATEC is metabolized, with major metabolites being acetyl diethyl citrate and diethyl citrate.[21] Unchanged ATEC is largely excreted within 24 hours.[21] Some studies have noted a dose-related decrease in blood pressure with intravenous delivery.[21][25][26]
Regulatory Status: ATEC is listed in the FDA Inactive Ingredients Guide for use in oral capsules and tablets and is accepted as a food additive in many regions.[16] Its favorable safety profile has been reviewed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as used in cosmetics.[25][27]
Conclusion
This compound is a highly versatile and indispensable excipient in the formulation of pharmaceuticals. Its efficacy as a plasticizer is rooted in its distinct molecular structure, which allows it to effectively increase the flexibility and durability of polymer coatings. Supported by a strong safety and regulatory profile, ATEC provides formulators with a reliable tool to engineer advanced drug delivery systems, from simple taste-masking coatings to complex modified-release profiles. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is essential for its successful application in robust and effective pharmaceutical product development.
References
- 1. CAS 77-89-4: this compound | CymitQuimica [cymitquimica.com]
- 2. htdchem.com [htdchem.com]
- 3. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mamtapolycoats.com [mamtapolycoats.com]
- 5. store.usp.org [store.usp.org]
- 6. archemco.com [archemco.com]
- 7. O-Acetylcitric acid triethyl ester [webbook.nist.gov]
- 8. This compound, 77-89-4 [thegoodscentscompany.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. mamtapolycoats.com [mamtapolycoats.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | Bouling Plasticizer [bouling-plasticizer.com]
- 13. 77-89-4 CAS MSDS (Triethyl acetyl citrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Triethyl acetyl citrate | 77-89-4 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. phexcom.com [phexcom.com]
- 17. researchgate.net [researchgate.net]
- 18. CN101402571A - Process for producing acet-tributyl citrate - Google Patents [patents.google.com]
- 19. Process for producing acet-tributyl citrate | Semantic Scholar [semanticscholar.org]
- 20. nbinno.com [nbinno.com]
- 21. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Plasticizing effects of citrate esters on properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Final report on the safety assessment of this compound, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cir-safety.org [cir-safety.org]
The In Vivo Journey of Acetyl Triethyl Citrate: A Technical Guide to its Pharmacokinetics and Metabolism
Introduction: Beyond the Formulation - Understanding the Biological Fate of Acetyl Triethyl Citrate
This compound (ATEC) is a widely utilized plasticizer in the pharmaceutical industry, valued for its ability to impart flexibility and stability to polymer films used in tablet coatings and drug delivery systems.[1][2] As a key excipient, a comprehensive understanding of its behavior within a biological system is paramount for drug development professionals and researchers. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of ATEC, moving beyond its function in formulation to its journey through the body. This document will detail the absorption, distribution, metabolism, and excretion (ADME) profile of ATEC, supported by field-proven experimental methodologies and insights into the rationale behind these scientific choices.
The safety and efficacy of any pharmaceutical formulation are intrinsically linked to the biological fate of all its components. For ATEC, this necessitates a thorough characterization of its transit through the body, the metabolic transformations it undergoes, and the pathways of its elimination. This guide will synthesize current scientific knowledge to provide a comprehensive resource for scientists engaged in the development of safe and effective drug products.
I. The Pharmacokinetic Profile of this compound: An In Vivo Rat Model
The foundational understanding of ATEC's pharmacokinetics is largely derived from in vivo studies in rat models. These studies provide critical data on the plasma concentration-time profile of the compound, which is essential for determining key pharmacokinetic parameters.
Absorption and Bioavailability
Following oral administration in rats, ATEC is absorbed from the gastrointestinal tract. However, it exhibits extensive first-pass metabolism, which significantly impacts its oral bioavailability.[1][3] Studies have shown that the plasma concentrations of ATEC rapidly decrease after both intravenous and oral administration.[3] A comparative analysis with the structurally similar plasticizer, acetyl tributyl citrate (ATBC), reveals that ATEC is more unstable in liver microsomes, contributing to a lower oral bioavailability of 15.9% for ATEC compared to 27.4% for ATBC.[1][3] This high degree of first-pass metabolism is a critical consideration in the safety assessment of orally administered formulations containing ATEC.
Distribution
Once in the systemic circulation, ATEC undergoes distribution into various tissues. The volume of distribution and mean residence time of ATEC are notably higher after oral administration compared to intravenous administration, further supporting the extensive first-pass metabolism and distribution into tissues.[1][4] This suggests that while the parent compound is rapidly cleared from the plasma, it and its metabolites may be present in tissues.
Metabolism: The Central Role of Esterase-Mediated Hydrolysis
The primary metabolic pathway for ATEC in vivo is hydrolysis, mediated by esterases present in the plasma and liver.[1] ATEC is extensively metabolized, with the parent compound being a minor component found in plasma, urine, and feces.[1][4] The metabolic cascade involves the sequential cleavage of the ester bonds.
The postulated metabolic pathway of ATEC is as follows:
-
This compound (ATEC) is first hydrolyzed to Acetyl Diethyl Citrate and ethanol.
-
Acetyl Diethyl Citrate is further metabolized to Diethyl Citrate and acetic acid.
-
Diethyl Citrate can then be hydrolyzed to Monoethyl Citrate and ethanol.
Acetyl diethyl citrate and diethyl citrate have been identified as the major metabolites of ATEC.[1] While unchanged ATEC is mostly excreted within 24 hours, these major metabolites are excreted for up to four days after administration.[1]
Diagram of the Postulated Metabolic Pathway of ATEC
Caption: Postulated metabolic pathway of this compound (ATEC) via hydrolysis.
Excretion
ATEC and its metabolites are primarily excreted from the body via urine and feces.[1] The extensive metabolism of ATEC means that it is mainly excreted in the form of its metabolites rather than the parent compound.[1][4]
II. Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ATEC in rats following intravenous (i.v.) and oral (p.o.) administration.
| Parameter | Intravenous (10 mg/kg) | Oral (500 mg/kg) |
| Cmax (ng/mL) | 1219.6 | 444.5 |
| Tmax (h) | - | 0.5 |
| AUC (ng·h/mL) | 78.1 | 529.6 |
| T1/2 (h) | 0.03 | 1.03 |
| Vz (L/kg) | 4.6 | 215.6 |
| Cl (L/h/kg) | 125.1 | 145.5 |
| MRT (h) | 0.03 | 6.56 |
| F (%) | - | 15.9 |
Data sourced from Kim et al. (2019).[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life; Vz: Volume of distribution; Cl: Clearance; MRT: Mean residence time; F: Bioavailability.
III. Experimental Protocols for In Vivo Pharmacokinetic Analysis
This section provides a detailed, step-by-step methodology for conducting an in vivo pharmacokinetic study of ATEC in a rat model, based on established and validated protocols.
In Vivo Experimental Workflow
Caption: Experimental workflow for in vivo pharmacokinetic study of ATEC.
Step-by-Step Protocol: In Vivo Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard rodent chow and water ad libitum.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Intravenous (i.v.) Administration: Administer ATEC dissolved in a suitable vehicle (e.g., saline) via the tail vein. A typical dose is 10 mg/kg.[3]
-
Oral (p.o.) Administration: Administer ATEC via oral gavage. A higher dose, such as 500 mg/kg, may be necessary to ensure detectable plasma concentrations due to the low bioavailability.[3]
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes post-dose).
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
Step-by-Step Protocol: Sample Preparation for LC-MS/MS Analysis
Rationale for Method Selection: Protein precipitation is a rapid and effective method for removing high-molecular-weight proteins from biological samples, which can interfere with chromatographic analysis and contaminate the LC-MS/MS system.[5] Methanol is a commonly used organic solvent for this purpose as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.
-
Thaw Plasma Samples: Thaw the frozen plasma samples on ice.
-
Aliquoting: Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Agent: Add a threefold volume (e.g., 150 µL) of cold methanol containing a known concentration of an internal standard (IS). A suitable internal standard for ATEC analysis is tributyl citrate (TBC).[1]
-
Vortexing: Vortex the mixture vigorously for a few minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
Step-by-Step Protocol: LC-MS/MS Analysis
Rationale for Method Selection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[4]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column is well-suited for the separation of moderately non-polar compounds like ATEC from more polar matrix components.[1][4]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water. The addition of formic acid helps to improve the peak shape of acidic analytes and enhances ionization efficiency in positive ion mode mass spectrometry.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography that provides good separation efficiency.
-
-
Gradient Elution: A gradient elution program is typically used to effectively separate the analytes of interest from the matrix components.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of ATEC and its metabolites.[4]
-
Multiple Reaction Monitoring (MRM): This highly selective mode of operation involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
IV. Human Metabolism and Regulatory Context
While extensive pharmacokinetic data in humans is not yet available, studies have identified key metabolites of ATEC in human urine following oral administration. These include acetyl diethyl citrate (ADEC), acetyl monoethyl citrate (AMEC), and diethyl citrate (DEC).[7][8] Notably, after oral administration, approximately 37% of the ATEC dose was excreted in the urine as ADEC and DEC within 48 hours, indicating these are major metabolites in humans.[2][8] The urinary elimination half-lives of ATEC metabolites are estimated to be in the range of 1.6 to 3.0 hours.[7]
From a regulatory perspective, this compound is listed in the U.S. Food and Drug Administration (FDA) Inventory of Food Contact Substances.[9][10] It is also included in the FDA's Inactive Ingredient Database, signifying its use in approved pharmaceutical products.[11]
V. Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound. The available data, primarily from rat studies, indicates that ATEC is rapidly absorbed and extensively metabolized through esterase-mediated hydrolysis, leading to low oral bioavailability of the parent compound. The primary metabolites, acetyl diethyl citrate and diethyl citrate, are the major circulating and excreted species.
For researchers and drug development professionals, this understanding is critical for:
-
Informed Excipient Selection: Evaluating the potential impact of ATEC on drug product performance and safety.
-
Designing Robust Analytical Methods: Developing and validating methods for the quantification of ATEC and its metabolites in biological matrices.
-
Interpreting Preclinical and Clinical Data: Understanding the contribution of ATEC's metabolic profile to the overall safety and efficacy of a drug product.
Future research should focus on obtaining more comprehensive pharmacokinetic data in humans to further refine the safety assessment of ATEC in pharmaceutical formulations. Additionally, further investigation into the potential for drug-excipient interactions involving the metabolic pathways of ATEC would be of significant value to the pharmaceutical sciences.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Identification and Quantification of this compound Metabolites: Insights from in vitro and in vivo Analysis | CoLab [colab.ws]
- 3. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. reddit.com [reddit.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Identification and quantification of this compound metabolites: Insights from in vitro and in vivo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 10. This compound, 77-89-4 [thegoodscentscompany.com]
- 11. drugs.com [drugs.com]
Acetyl Triethyl Citrate (ATEC): A Technical Guide to its Biodegradability and Environmental Impact
Introduction
Acetyl Triethyl Citrate (ATEC), a triester of citric acid, has emerged as a prominent plasticizer and solvent in a multitude of industries, including pharmaceuticals, food and beverage, cosmetics, and polymer manufacturing.[1][2] Its rising adoption is largely driven by its favorable safety profile and its role as a viable alternative to traditional phthalate-based plasticizers.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of ATEC's environmental fate and ecotoxicological profile is paramount for responsible product development and environmental risk assessment. This technical guide provides an in-depth analysis of the biodegradability and environmental impact of ATEC, grounded in scientific literature and standardized testing protocols.
Chemical and Physical Properties
A clear, odorless, and virtually colorless oily liquid, ATEC's chemical structure and physical properties are fundamental to its function and environmental behavior.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂O₈ | [1] |
| Molecular Weight | 318.32 g/mol | [1] |
| CAS Number | 77-89-4 | [1] |
| Water Solubility | Slightly soluble | [1] |
| Boiling Point | 228 °C | [1] |
| Melting Point | -42 °C | [1] |
Biodegradability Assessment
The environmental persistence of a chemical is a critical factor in its overall environmental impact. ATEC is widely recognized as a "readily biodegradable" substance, a classification based on rigorous testing according to internationally accepted guidelines.[4]
Aerobic Biodegradation
Aerobic biodegradation, the breakdown of a substance by microorganisms in the presence of oxygen, is the primary degradation pathway for ATEC in many environmental compartments. The standard method for assessing ready aerobic biodegradability is the OECD 301 series of tests.[5]
OECD 301B: CO₂ Evolution Test
Experimental Protocol: OECD 301B - CO₂ Evolution Test
Objective: To determine the ready aerobic biodegradability of a test substance by measuring the amount of carbon dioxide evolved.
Principle: A pre-determined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge). The mixture is aerated with CO₂-free air, and the CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ produced is then determined by titration of the remaining hydroxide.[4]
Step-by-Step Methodology:
-
Preparation of Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to ensure a consistent microbial population.
-
Test Flask Setup: Test flasks are prepared containing the mineral medium, the test substance (ATEC), and the inoculum. Control flasks containing only the inoculum and the medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.[5]
-
Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.[4]
-
CO₂ Trapping and Measurement: A continuous stream of CO₂-free air is passed through the test flasks. The evolved CO₂ is bubbled through a series of gas-washing bottles containing a known concentration of barium or sodium hydroxide.[4]
-
Titration: At regular intervals, the hydroxide solution is titrated to determine the amount of CO₂ absorbed.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO₂ produced to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the complete oxidation of the test substance.[6]
Anaerobic Biodegradation
Anaerobic biodegradation, occurring in environments devoid of oxygen such as sediments and anaerobic digesters, is another important degradation pathway. While specific studies on the anaerobic biodegradation of ATEC are limited, the degradation of its core components, citrate and esters, is well-documented. Citrate can be readily degraded by a variety of anaerobic microorganisms.[9] The initial step in the anaerobic degradation of esters is typically hydrolysis to the corresponding alcohol and carboxylic acid.[10] Therefore, it is scientifically plausible to expect that ATEC will undergo anaerobic biodegradation, likely at a slower rate than aerobic degradation.
Degradation Pathway of this compound
The primary mechanism for the environmental degradation of ATEC is the hydrolysis of its ester bonds, a process that can be both abiotic and microbially mediated.[11] This process is analogous to the metabolic pathway observed in mammals.[11] The hydrolysis of ATEC proceeds in a stepwise manner, leading to the formation of progressively smaller and more water-soluble compounds.
The proposed environmental degradation pathway is as follows:
-
Initial Hydrolysis: The acetyl group and one of the ethyl ester groups are cleaved, yielding triethyl citrate and acetic acid, or acetyl diethyl citrate and ethanol, respectively.
-
Subsequent Hydrolysis: The remaining ester linkages are sequentially hydrolyzed by esterase enzymes produced by a wide range of microorganisms.[11]
-
Final Mineralization: The ultimate degradation products are citric acid, acetic acid, and ethanol. These are all simple, naturally occurring organic compounds that are readily utilized by a wide variety of microorganisms and are ultimately mineralized to carbon dioxide and water.[6][12]
Environmental Impact Assessment
The environmental impact of a chemical is determined by its potential to cause adverse effects in various environmental compartments. The ecotoxicity of ATEC has been evaluated using standardized tests on representative aquatic organisms.
Aquatic Ecotoxicity
Acute aquatic toxicity tests are conducted to determine the concentration of a substance that is lethal or causes other adverse effects to 50% of a test population (LC50 for lethal concentration, EC50 for effective concentration) over a short period.
| Trophic Level | Species | Test Guideline | Endpoint | Result |
| Fish | Lepomis macrochirus (Bluegill) | OECD 203 | 96-hour LC50 | 38 mg/L |
| Aquatic Invertebrates | Daphnia sp. | OECD 202 | 48-hour EC50 | 100 mg/L |
| Algae | e.g., Pseudokirchneriella subcapitata | OECD 201 | 72-hour EC50 | Data not available |
Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
Objective: To determine the acute toxicity of a substance to Daphnia sp. by assessing their immobilization.
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.
Step-by-Step Methodology:
-
Test Organism Culture: A healthy culture of Daphnia magna is maintained under controlled laboratory conditions.
-
Preparation of Test Solutions: A series of test solutions of ATEC at different concentrations are prepared in a suitable culture medium. A control group with no test substance is also prepared.
-
Exposure: Neonates (<24 hours old) are transferred to the test vessels containing the different concentrations of ATEC.
-
Incubation: The test vessels are incubated for 48 hours at a constant temperature (typically 20°C) with a defined light-dark cycle.
-
Observation: At 24 and 48 hours, the number of immobilized daphnids in each vessel is counted. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The percentage of immobilization at each concentration is calculated, and the 48-hour EC50 value is determined using statistical methods.
Conclusion
References
- 1. Response of Pseudokirchneriella subcapitata in Free and Alginate Immobilized Cells to Heavy Metals Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of surfactants to green microalgae Pseudokirchneriella subcapitata and Scenedesmus subspicatus and to marine diatoms Phaeodactylum tricornutum and Skeletonema costatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology of the citric acid esters: tributyl citrate, acetyl tributyl citrate, triethyl citrate, and this compound. | Semantic Scholar [semanticscholar.org]
- 11. ijcmas.com [ijcmas.com]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Acetyl Triethyl Citrate (ATEC): A Comprehensive Technical Guide to its Regulatory Status and Application as a Pharmaceutical Excipient
Introduction
Acetyl Triethyl Citrate (ATEC), a triester of citric acid, is a pivotal excipient in the pharmaceutical industry, primarily valued for its role as a plasticizer.[1][2] Chemically identified as triethyl 2-(acetyloxy)-1,2,3-propanetricarboxylate (CAS No. 77-89-4), ATEC is a clear, practically colorless, and odorless oily liquid.[2][3] Its principal function is to impart flexibility and durability to polymeric films used in the coating of solid dosage forms, such as tablets and capsules.[4] This guide provides an in-depth analysis of ATEC's regulatory standing, its critical role in formulation development, and the scientific principles governing its application.
Global Regulatory Acceptance: A Seal of Safety and Efficacy
The widespread use of ATEC in pharmaceutical products is underpinned by its acceptance by major global regulatory bodies. This acceptance is built on a foundation of extensive toxicological data and a long history of safe use.
United States Food and Drug Administration (FDA)
In the United States, this compound is listed in the FDA's Inactive Ingredient Database (IID).[5] The IID includes ingredients that are part of FDA-approved drug products. The presence of an excipient in this database for a specific route of administration signifies that it has undergone review and is considered acceptable for use in that context.[5] This listing is a critical resource for formulators, as it can streamline the drug development process.[5]
Furthermore, ATEC's safety profile is supported by its approval for use in food contact applications under several sections of the Code of Federal Regulations (CFR), Title 21.[6][7][8] These include:
-
21 CFR 175.105: Adhesives
-
21 CFR 175.300: Resinous and polymeric coatings
-
21 CFR 175.320: Resinous and polymeric coatings for polyolefin films
-
21 CFR 178.3910: Surface lubricants used in the manufacture of metallic articles
-
21 CFR 181.27: Plasticizers with prior sanction
The regulatory standing of ATEC is also bolstered by its close structural relationship to Triethyl Citrate (TEC), which is affirmed as Generally Recognized as Safe (GRAS) for direct use in food under 21 CFR 184.1911 .[9][10] The EPA has also established a reasonable certainty of no harm from aggregate exposure to residues of both ATEC and TEC, exempting them from the requirement of a tolerance in certain applications.[11]
European Medicines Agency (EMA) and European Pharmacopoeia (Ph. Eur.)
In Europe, ATEC is recognized as a standard excipient for pharmaceutical use. While the search results did not explicitly link to an EMA-specific document, its inclusion in products marketed in the EU and its monograph in the European Pharmacopoeia (or its close relative, TEC) confirm its acceptance.[12][13] The pharmacopeial standards provide critical quality attributes, including identification, purity, and assay methods, ensuring the consistency and safety of the excipient.[12]
Comprehensive Safety and Toxicology Profile
The safety of ATEC has been extensively evaluated. It is considered relatively nontoxic in acute, short-term, and chronic feeding studies.[14][15]
Key Toxicological Endpoints
| Parameter | Result | Reference |
| Acute Oral Toxicity (LD50) | Approx. 7 mL/kg in rats and cats | [1][16] |
| Genotoxicity | Not genotoxic in bacterial or mammalian test systems | [14][15] |
| Dermal Irritation/Sensitization | Dermal application was not toxic in rabbits. While a guinea pig maximization test showed sensitization, limited clinical testing in humans was negative for both irritation and sensitization.[14][15][17] | [14][15] |
| Developmental/Reproductive Toxicity | Studies on the structurally similar Acetyl Tributyl Citrate (ATBC) showed it was not a developmental or reproductive toxicant. | [14][15] |
Metabolism and Pharmacokinetics
Upon oral administration, ATEC is subject to extensive first-pass metabolism.[1][18] Studies in rats have shown that it is rapidly metabolized and excreted, primarily as metabolites rather than the parent compound.[16][18] The plasma concentrations of ATEC decrease quickly after administration.[16] While generally considered safe, some studies have noted potential physiological effects at high doses, such as a dose-related decrease in blood pressure.[1][14][15][16] Recent research has also suggested that low-dose exposure to ATEC might be linked to lipogenesis and obesity in mice, indicating a need for continued evaluation of its effects at environmentally relevant levels.[19]
The Critical Role of ATEC in Pharmaceutical Formulations
ATEC's primary function is to act as a plasticizer for polymer-based film coatings on solid dosage forms.[2][4]
Mechanism of Plasticization
Plasticizers are added to polymers to increase their flexibility, workability, and distensibility. They function by embedding themselves between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. This transforms a brittle, glassy polymer into a more flexible, rubbery material at room temperature, which is essential for creating a durable and intact film coat.[20]
}
Caption: Mechanism of Polymer Plasticization by ATEC.Application in Modified-Release Coatings
ATEC is highly compatible with common pharmaceutical polymers, including cellulose derivatives and acrylic resins like the Eudragit® family.[4][21] Its use is critical in various drug delivery strategies:
-
Enteric Coatings: Protects acid-labile drugs from the stomach's acidic environment and prevents gastric irritation from certain APIs. The plasticizer ensures the coating remains intact until it reaches the higher pH of the intestine.[4]
-
Sustained-Release Coatings: Helps create a durable, rate-controlling membrane that governs the diffusion of the drug from the dosage form over an extended period.[4]
-
Taste Masking: Provides a smooth, non-cracking film that covers unpalatable APIs, improving patient compliance.[4]
The concentration of ATEC is a critical formulation parameter. The level of plasticizer can directly influence the permeability of the film and, consequently, the drug release profile.[22] Studies have shown that a certain amount of plasticizer may leach from the film before drug release begins, and this leaching process can be a key factor in controlling the dissolution onset.[22]
Workflow for Evaluating ATEC in a Coating Formulation
}
Caption: Experimental workflow for ATEC evaluation.Analytical Methodologies for Quality Control
Ensuring the quality and quantity of ATEC in both the raw material and the final drug product is essential. Pharmacopeial monographs, such as those in the USP-NF, provide standardized analytical procedures.[23][24]
Protocol: Assay of this compound by Gas Chromatography (GC)
This protocol is based on the methodology outlined in the USP-NF.[23]
Objective: To determine the purity of this compound raw material.
1. Materials and Reagents:
-
This compound sample
-
USP Acetyltriethyl Citrate Reference Standard (RS)[3]
-
Trimethyl citrate (Internal Standard)
-
Diluent (e.g., Toluene or Methylene Chloride)
-
Helium, high purity
2. Chromatographic System:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: 0.32-mm × 30-m fused-silica column coated with a 0.5-µm layer of phase G42.[23]
-
Temperatures:
-
Injector: 225°C
-
Detector: 275°C
-
Column: Use a temperature gradient program as specified in the relevant monograph.[23]
-
-
Carrier Gas: Helium at a flow rate of approximately 2.3 mL/min.
-
Injection: 1 µL, Split ratio 30:1.
3. Solution Preparation:
-
Internal Standard Solution: Prepare a 1 mg/mL solution of trimethyl citrate in the chosen diluent.
-
Standard Solution: Accurately weigh and dissolve USP Acetyltriethyl Citrate RS in the Internal Standard Solution to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the Internal Standard Solution to obtain a final concentration of 1 mg/mL.
4. System Suitability:
-
Inject the Standard Solution.
-
The relative retention times for trimethyl citrate and acetyltriethyl citrate should be approximately 0.88 and 1.0, respectively.[23]
-
The tailing factor for both peaks must be not more than 1.5.
-
The relative standard deviation of the peak area ratio of ATEC to the internal standard from replicate injections must be not more than 1.0%.[23]
5. Analysis:
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Record the peak areas for ATEC and the internal standard in each chromatogram.
-
Calculate the percentage of C₁₄H₂₂O₈ in the sample using the formula: Result = (Ru / Rs) × (Cs / Cu) × 100 Where:
-
Ru = peak area ratio of ATEC to the internal standard from the Sample Solution.
-
Rs = peak area ratio of ATEC to the internal standard from the Standard Solution.
-
Cs = concentration of USP ATEC RS in the Standard Solution (mg/mL).
-
Cu = concentration of ATEC in the Sample Solution (mg/mL).
-
6. Acceptance Criteria:
-
The sample must contain between 98.0% and 102.0% of acetyltriethyl citrate on an anhydrous basis.[23]
Conclusion
This compound is a well-established, globally accepted pharmaceutical excipient with a robust safety profile and a critical function in modern drug delivery systems. Its regulatory acceptance by major bodies like the FDA and its inclusion in key pharmacopeias provide drug developers with the confidence to utilize it in a wide array of oral solid dosage forms. As a highly effective plasticizer, ATEC is indispensable for creating flexible, durable, and functional coatings that enable complex modified-release profiles, taste masking, and API protection. A thorough understanding of its properties, regulatory status, and interaction with polymeric systems is essential for any scientist working on the formulation of coated pharmaceutical products.
References
- 1. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. Acetyltriethyl citrate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 7. This compound, 77-89-4 [thegoodscentscompany.com]
- 8. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 9. eCFR :: 21 CFR 184.1911 -- Triethyl citrate. [ecfr.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Federal Register :: Citrate Esters; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 12. phexcom.com [phexcom.com]
- 13. Triethyl citrate Ph.Eur 2LT - Actylis Lab [actylislab.com]
- 14. Final report on the safety assessment of this compound, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cir-safety.org [cir-safety.org]
- 18. researchgate.net [researchgate.net]
- 19. Plasticizer this compound (ATEC) induces lipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. csfarmacie.cz [csfarmacie.cz]
- 22. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. trungtamthuoc.com [trungtamthuoc.com]
- 24. scribd.com [scribd.com]
Spectroscopic Fingerprinting of Acetyl Triethyl Citrate: A Technical Guide to FTIR and NMR Analysis
Abstract
Acetyl triethyl citrate (ATEC), a key excipient and plasticizer in the pharmaceutical and polymer industries, requires stringent analytical characterization to ensure its identity, purity, and performance. This technical guide provides an in-depth exploration of the spectroscopic analysis of ATEC using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, provides validated protocols, and presents a comprehensive interpretation of the spectral data, grounding all claims in authoritative sources.
Introduction: The Analytical Imperative for this compound (ATEC)
This compound (C₁₄H₂₂O₈, CAS: 77-89-4) is an ester of citric acid widely employed as a non-toxic, biodegradable plasticizer for polymers such as cellulose acetate and polyvinyl chloride (PVC), particularly in pharmaceutical coatings for tablets and capsules.[1] Its function is to impart flexibility and durability to otherwise brittle materials. The precise chemical structure and purity of ATEC are paramount to its functionality and safety. Spectroscopic techniques like NMR and FTIR offer a powerful, non-destructive means to confirm the molecular structure and identify potential impurities.[1] This guide serves as a practical, field-tested manual for the comprehensive spectroscopic analysis of ATEC.
Molecular Structure of this compound
A thorough understanding of the ATEC molecule is the foundation for interpreting its spectroscopic data. ATEC is characterized by a central quaternary carbon atom bonded to an acetyl group, a carboxymethyl group, and two methylene groups which are part of ethyl ester functionalities.
Caption: Molecular Structure of this compound (ATEC).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable technique for rapidly identifying the functional groups within a molecule. The principle rests on the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. For ATEC, the most prominent features are its multiple ester groups.
Experimental Protocol: FTIR-ATR Analysis
This protocol details the acquisition of an FTIR spectrum for liquid ATEC using the Attenuated Total Reflectance (ATR) technique, which is ideal for fast and easy analysis of liquid samples.[2]
Materials and Equipment:
-
This compound (ATEC), analytical grade
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Power on the FTIR spectrometer and ATR accessory, allowing them to complete initialization and diagnostic checks.
-
Background Spectrum: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and let it dry completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and crystal contributions.[2]
-
Sample Application: Place one to two drops of ATEC directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are averaged to achieve a high signal-to-noise ratio.[2]
-
-
Data Processing: The resulting spectrum should be baseline-corrected and annotated with peak wavenumbers.
Caption: Experimental Workflow for FTIR-ATR Analysis of ATEC.
FTIR Spectral Interpretation
The FTIR spectrum of ATEC is dominated by absorptions from its ester and alkyl functionalities.[3][4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2985 - 2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1740 - 1755 | C=O Stretch | Ester Carbonyl | Very Strong, Broad |
| 1445 - 1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
| 1200 - 1250 | C-O Stretch | Ester (Acetyl) | Strong |
| 1180 - 1030 | C-O Stretch | Ester (Ethyl) | Strong |
Table 1: Characteristic FTIR Absorption Bands for ATEC.
The most telling feature is the very strong, broad absorption band around 1740-1755 cm⁻¹ , which is characteristic of the C=O stretching vibration of the four ester groups in the molecule. The presence of multiple, slightly different ester environments contributes to the broadening of this peak. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-O stretching and C-H bending vibrations, which serves as a unique identifier for ATEC.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure of ATEC by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Experimental Protocol: NMR Analysis
Materials and Equipment:
-
This compound (ATEC)
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of ATEC in 0.6-0.7 mL of CDCl₃. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity, which ensures sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
The signal from the internal standard, TMS, is set to 0.0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. This is the standard method, as it collapses C-H coupling, resulting in a spectrum where each unique carbon environment appears as a single sharp line.
-
Typical spectral width: 0-220 ppm.
-
Caption: General Workflow for NMR Sample Preparation and Analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a quantitative map of the different proton environments. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.18 | Quartet (q) | 6H | -O-CH₂ -CH₃ | Methylene protons of the three ethyl esters, deshielded by the adjacent oxygen. Split by the neighboring CH₃ group.[7] |
| ~3.24 | Singlet (s) | 4H | -CH₂ -C(O)- | The two methylene groups attached to the central quaternary carbon. They are chemically equivalent and have no adjacent protons, appearing as a single sharp peak.[7] |
| ~2.07 | Singlet (s) | 3H | CH₃ -C(O)- | Methyl protons of the acetyl group. No adjacent protons, resulting in a singlet.[7] |
| ~1.27 | Triplet (t) | 9H | -O-CH₂-CH₃ | Methyl protons of the three ethyl esters. Split into a triplet by the neighboring CH₂ group.[7] |
Table 2: ¹H NMR Spectral Data and Assignments for ATEC in CDCl₃.[7]
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the local electronic structure.[8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 169.5 - 168.8 | C =O | Four distinct peaks for the carbonyl carbons of the acetyl and three ethyl ester groups.[7][9] |
| ~78.2 | -O-C (quat)-CH₂ | The central quaternary carbon, shifted downfield by the directly attached oxygen of the acetyl group.[7][9] |
| ~62.1 | -O-CH₂ -CH₃ | Methylene carbons of the two equivalent ethyl esters on the side chains.[7][9] |
| ~60.8 | -O-CH₂ -CH₃ | Methylene carbon of the central ethyl ester. Slightly different environment from the other two.[7][9] |
| ~38.8 | -CH₂ -C(O)- | The two equivalent methylene carbons attached to the central quaternary carbon.[7][9] |
| ~20.9 | CH₃ -C(O)- | Methyl carbon of the acetyl group.[7][9] |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbons of the three ethyl ester groups.[7][9] |
Table 3: ¹³C NMR Spectral Data and Assignments for ATEC in CDCl₃.[7][9]
Conclusion
The synergistic use of FTIR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. FTIR offers a rapid confirmation of essential functional groups, particularly the prominent ester carbonyls. NMR spectroscopy delivers a detailed structural blueprint, allowing for the precise assignment of every proton and carbon within the molecule. The data and protocols presented in this guide serve as a self-validating system for researchers and quality control professionals, ensuring the accurate identification and purity assessment of ATEC in pharmaceutical and industrial applications.
References
- 1. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Acetylcitric acid triethyl ester [webbook.nist.gov]
- 5. Triethyl acetyl citrate (77-89-4) IR Spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Triethyl acetyl citrate (77-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Triethyl acetyl citrate (77-89-4) 13C NMR [m.chemicalbook.com]
Understanding the Glass Transition Temperature of ATEC Plasticized Polymers: An In-depth Technical Guide
Introduction: The Critical Role of Glass Transition Temperature in Polymer Performance
In the realm of materials science and pharmaceutical development, the physical properties of polymers are paramount to their function and efficacy. Among these, the glass transition temperature (Tg) stands out as a critical parameter. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain mobility.[3] Understanding and controlling the Tg is crucial for designing materials with desired mechanical properties, ensuring product stability, and optimizing manufacturing processes.[4] For instance, a polymer used in a pharmaceutical coating must maintain its integrity during storage yet behave predictably upon administration.[5]
Plasticizers are additives that are incorporated into polymers to increase their flexibility and reduce their brittleness, primarily by lowering the glass transition temperature.[1][6] Acetyl triethyl citrate (ATEC) is a widely used, non-toxic, and biodegradable plasticizer derived from citric acid.[7][8] It is a safer alternative to traditional phthalate-based plasticizers and finds extensive use in pharmaceutical coatings, medical devices, and food packaging.[5][7] This guide provides a comprehensive technical overview of the glass transition temperature of ATEC-plasticized polymers, detailing the underlying scientific principles, experimental determination, and practical implications for researchers and drug development professionals.
The Mechanism of Plasticization: How ATEC Influences Polymer Tg
The primary function of a plasticizer like ATEC is to increase the free volume between polymer chains.[4] ATEC molecules, being smaller than the polymer macromolecules, position themselves between the polymer chains, thereby reducing the intermolecular forces that hold the chains together.[9] This separation of polymer chains allows for greater segmental motion at lower temperatures, resulting in a decrease in the glass transition temperature.[6]
The effectiveness of a plasticizer is dependent on its compatibility with the polymer.[9] ATEC, with its ester and acetyl groups, can form hydrogen bonds and other secondary interactions with polar polymers like polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polyvinyl chloride (PVC), leading to a miscible blend and efficient plasticization.[10][11] The acetylation of the hydroxyl group in triethyl citrate to form ATEC improves its compatibility and reduces water sensitivity, making it a more efficient plasticizer.[12][13] The reduction in Tg is generally proportional to the concentration of the plasticizer added.[14]
Below is a conceptual diagram illustrating the mechanism of plasticization.
Caption: Mechanism of ATEC plasticization and its effect on polymer chain mobility.
Experimental Determination of Glass Transition Temperature
The two most common and powerful techniques for determining the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[15] Both methods provide valuable, albeit different, perspectives on the glass transition phenomenon.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] The glass transition is observed as a step-like change in the heat capacity of the material.[17]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ATEC-plasticized polymer film or powder into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (typically 10-20°C/min) to a temperature well above the expected Tg and melting temperature (if applicable) to erase the thermal history of the material.[18]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.[18]
-
-
Data Analysis:
-
The glass transition is identified as a step change in the baseline of the heat flow versus temperature curve.
-
The Tg is typically reported as the midpoint of this transition.[17]
-
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[19][20] It provides information on the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response).[21]
-
Sample Preparation:
-
Prepare a rectangular specimen of the ATEC-plasticized polymer with precise dimensions (e.g., as per ASTM D7028 specifications).[22]
-
Ensure the sample is free of cracks or other defects.
-
-
Instrument Setup:
-
Mount the specimen in the appropriate fixture (e.g., single cantilever, three-point bending).
-
Apply a small, sinusoidal strain to the sample at a fixed frequency (commonly 1 Hz).[23]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg.
-
Ramp the temperature at a controlled rate (e.g., 2-5°C/min) through the glass transition region.
-
-
Data Analysis:
The following diagram illustrates the typical workflow for determining the Tg of ATEC-plasticized polymers.
Caption: Experimental workflow for the determination of Tg in ATEC-plasticized polymers.
Interpreting the Data: Impact of ATEC on Polymer Tg
The addition of ATEC to a polymer matrix consistently leads to a reduction in its glass transition temperature. The magnitude of this decrease is dependent on several factors, including the concentration of ATEC, the specific polymer, and the molecular weight of the polymer.
Effect of ATEC Concentration
As the concentration of ATEC increases, the Tg of the plasticized polymer decreases. This is due to the increased spacing between polymer chains and the enhanced chain mobility.[14][25]
Table 1: Effect of ATEC Concentration on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)
| ATEC Concentration (wt%) | Tg (°C) | Data Source |
| 0 | ~60 | [14][26] |
| 1.0 | ~58 | [10] |
| 1.5 | ~57 | [10] |
| 3.0 | ~56 | [10] |
| 5.0 | ~55 | [10] |
| 10 | ~45 | [14] |
| 20 | ~25 | [14] |
| 30 | ~10 | [14][25] |
Note: The Tg values are approximate and can vary based on the specific grade of PLA and the experimental conditions.
Influence on Different Polymers
ATEC is an effective plasticizer for a range of polymers used in pharmaceutical and medical applications.
-
Polylactic Acid (PLA): ATEC is highly compatible with PLA and significantly reduces its Tg, making it more flexible and suitable for applications like biodegradable films and 3D printing filaments.[10][26][27]
-
Poly(lactic-co-glycolic acid) (PLGA): The Tg of PLGA is a critical factor in controlling drug release from microparticle formulations.[28][29] ATEC can be used to modulate the Tg of PLGA, thereby influencing the drug release profile.
-
Polyvinyl Chloride (PVC): ATEC is a safe and effective replacement for phthalate plasticizers in medical-grade PVC, reducing its Tg and imparting the necessary flexibility for applications like tubing and blood bags.[30][31]
The relationship between plasticizer concentration, polymer type, and the resulting Tg is a key consideration in material design.
Caption: Key factors influencing the glass transition temperature of ATEC-plasticized polymers.
Conclusion: Leveraging Tg for Optimal Product Performance
The glass transition temperature is a fundamental property of ATEC-plasticized polymers that dictates their mechanical behavior and performance. A thorough understanding of how ATEC interacts with different polymers to modify their Tg is essential for researchers and drug development professionals. By carefully selecting the ATEC concentration and utilizing precise analytical techniques like DSC and DMA, it is possible to tailor the properties of polymers to meet the specific demands of a wide range of applications, from flexible medical devices to controlled-release drug delivery systems. The insights and protocols presented in this guide provide a solid foundation for the effective characterization and utilization of ATEC-plasticized polymers.
References
- 1. hzo.com [hzo.com]
- 2. protolabs.com [protolabs.com]
- 3. mcpolymers.com [mcpolymers.com]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. fictiv.com [fictiv.com]
- 7. mamtapolycoats.com [mamtapolycoats.com]
- 8. mamtapolycoats.com [mamtapolycoats.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kanademy.com [kanademy.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. advanced-emc.com [advanced-emc.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. thermalsupport.com [thermalsupport.com]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 19. tainstruments.com [tainstruments.com]
- 20. madisongroup.com [madisongroup.com]
- 21. Assessment of Thermal Transitions by Dynamic Mechanical Analysis (DMA) Using a Novel Disposable Powder Holder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. matestlabs.com [matestlabs.com]
- 23. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 24. store.astm.org [store.astm.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pharmalesson.com [pharmalesson.com]
- 29. Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. safeclimber.org [safeclimber.org]
Navigating Biocompatibility: A Technical Guide to Acetyl Triethyl Citrate in Medical Devices
Foreword: The Imperative for Safer Medical Materials
In the landscape of medical device innovation, the pursuit of patient safety is paramount. The materials we choose to incorporate into devices that interact with the human body are subjected to rigorous scrutiny to ensure they do not elicit adverse biological responses. For decades, the industry has sought alternatives to traditional plasticizers like phthalates, which have raised toxicological concerns. Among the forefront of these safer alternatives is Acetyl Triethyl Citrate (ATEC), a non-toxic, biocompatible plasticizer increasingly favored for its favorable safety profile and performance characteristics.[1][2][3] This guide provides an in-depth technical exploration of the biocompatibility of ATEC, offering researchers, scientists, and drug development professionals a comprehensive resource for its evaluation and implementation in medical devices.
This compound (ATEC): A Profile of a Biocompatible Plasticizer
This compound (ATEC), with the chemical formula C₁₄H₂₂O₈, is a citrate ester produced through the acetylation of Triethyl Citrate (TEC).[1] It is a clear, odorless, and oily liquid that serves as an effective plasticizer for a variety of polymers used in medical applications, including polyvinyl chloride (PVC) and cellulose derivatives.[1][3] Its primary function is to enhance the flexibility and durability of these materials, making them suitable for a wide range of medical products.[1] ATEC is recognized for its low toxicity and is considered a safer alternative to many conventional plasticizers.[2][4]
Key Properties of ATEC:
| Property | Value | Reference |
| CAS Number | 77-89-4 | [1] |
| Molecular Formula | C₁₄H₂₂O₈ | [1] |
| Molecular Weight | 318.32 g/mol | [1] |
| Regulatory Status | FDA-approved for food contact and medical applications. | [1][3][5] |
The Framework for Biocompatibility Assessment: ISO 10993
The biological evaluation of medical devices is governed by the internationally recognized standard ISO 10993, "Biological evaluation of medical devices."[6][7] This series of standards provides a framework for determining the biocompatibility of a medical device and its constituent materials. The evaluation follows a risk management approach, considering the nature and duration of contact the device will have with the body.[6][8] For a material like ATEC, a comprehensive biocompatibility assessment will typically involve a battery of tests to evaluate its potential to cause adverse effects such as cytotoxicity, sensitization, irritation, and adverse interactions with blood.
Logical Flow of Biocompatibility Evaluation for ATEC-Containing Medical Devices
References
- 1. This compound (ATEC) Manufacturers and Suppliers China - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. benchchem.com [benchchem.com]
- 3. mamtapolycoats.com [mamtapolycoats.com]
- 4. researchgate.net [researchgate.net]
- 5. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 6. emergobyul.com [emergobyul.com]
- 7. fda.gov [fda.gov]
- 8. Biological evaluation of medical devices according to ISO 10993 | RISE [ri.se]
Methodological & Application
Application Notes and Protocols for Preparing Polymer Films with Acetyl Triethyl Citrate (ATEC)
Abstract
This comprehensive guide provides a detailed protocol for the preparation of polymer films plasticized with acetyl triethyl citrate (ATEC) using the solvent casting method. ATEC, a non-phthalate, biodegradable plasticizer, is widely utilized to enhance the flexibility and processability of polymers in various applications, including pharmaceutical coatings, medical devices, and food packaging.[1] This document elucidates the fundamental principles of plasticization, offers a step-by-step experimental workflow, and details critical characterization techniques for the resultant films. The content is tailored for researchers, scientists, and drug development professionals seeking to formulate and evaluate high-quality polymer films with tailored mechanical properties.
Introduction: The Role and Mechanism of this compound (ATEC) in Polymer Films
Polymer films, in their unplasticized state, are often rigid and brittle, limiting their utility in applications requiring flexibility. Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability.[2] They achieve this by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[2] This allows the polymer chains to move more freely, resulting in a decrease in the glass transition temperature (Tg) and a transition from a rigid, glassy state to a more flexible, rubbery state.[3]
This compound (ATEC), an acetylated ester of citric acid, has emerged as a preferred plasticizer due to its excellent safety profile, low toxicity, and biodegradability.[1][4] It is a clear, odorless, oily liquid that is miscible with a wide range of polymers, including cellulose derivatives (e.g., ethylcellulose, cellulose acetate) and acrylic resins (e.g., Eudragit® polymers).[5][6] Its efficacy in reducing the Tg and modulating the mechanical properties of these polymers makes it a versatile excipient in pharmaceutical formulations for applications such as taste masking, enteric coatings, and sustained-release drug delivery systems.[5]
The plasticizing effect of ATEC is primarily attributed to the interaction of its polar carbonyl groups with the polymer chains, which disrupts polymer-polymer interactions. The selection of ATEC concentration is a critical parameter that directly influences the final properties of the film. Generally, an increase in ATEC concentration leads to a decrease in tensile strength and elastic modulus, and an increase in the elongation at break, signifying enhanced flexibility.[2][7]
Materials and Equipment
Materials
-
Polymer: High-purity, film-forming grade (e.g., Ethylcellulose, Eudragit® RL PO, Cellulose Acetate). The choice of polymer will depend on the desired application.
-
Plasticizer: this compound (ATEC), pharmaceutical grade (CAS No. 77-89-4).
-
Solvent: A volatile organic solvent capable of dissolving both the polymer and ATEC. The selection is critical and polymer-dependent. Common choices include:
-
Casting Surface: A flat, non-reactive surface such as a glass plate, petri dish, or a Teflon-coated surface.
-
Purified Water (for certain applications).
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Pipettes
-
Spatulas
-
Leveling table or a level surface
-
Drying oven (conventional or vacuum) with precise temperature control
-
Desiccator
-
Film applicator or casting knife (optional, for controlled thickness)
-
Micrometer or film thickness gauge
-
Universal Testing Machine (for mechanical property analysis)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Scanning Electron Microscope (SEM)
Experimental Protocol: Solvent Casting of Polymer Films
The solvent casting technique is a versatile and widely used method for preparing thin polymer films in a laboratory setting.[11][12] The process involves dissolving the polymer and plasticizer in a common solvent to form a homogenous solution, casting this solution onto a flat surface, and allowing the solvent to evaporate under controlled conditions, leaving behind a solid film.[11]
Preparation of the Casting Solution
-
Polymer Dissolution:
-
Weigh the desired amount of polymer using an analytical balance.
-
Transfer the polymer to a glass beaker.
-
Add the calculated volume of the selected solvent. A typical starting point for the polymer-to-solvent ratio is 1:10 to 1:20 (w/v), but this may require optimization based on the polymer's solubility and the desired solution viscosity.
-
Place a magnetic stir bar in the beaker and cover it to prevent solvent evaporation.
-
Stir the mixture on a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied for some polymers, but care must be taken to avoid solvent boiling or polymer degradation.
-
-
Incorporation of ATEC:
-
Calculate the required amount of ATEC based on the desired weight percentage relative to the polymer weight (e.g., 10%, 20%, 30% w/w).
-
Accurately weigh the ATEC and add it to the polymer solution while stirring.
-
Continue stirring until the ATEC is fully dissolved and the solution is homogenous.
-
-
Degassing the Solution:
-
Allow the solution to stand for at least 30 minutes to allow any entrapped air bubbles to escape. For more viscous solutions, sonication or placing the solution under a gentle vacuum can aid in degassing. A bubble-free solution is crucial for obtaining a uniform film.[13]
-
Film Casting and Drying
-
Casting:
-
Ensure the casting surface is clean, dry, and perfectly level.
-
Carefully pour a predetermined volume of the degassed polymer solution onto the center of the casting surface. The volume will determine the final thickness of the film.
-
Gently tilt the casting surface to allow the solution to spread evenly. For more precise control over film thickness, a film applicator or casting knife can be used.
-
-
Drying:
-
Initial Air Drying: Cover the casting setup with a container (e.g., a large petri dish lid) to control the initial rate of solvent evaporation and prevent the formation of surface defects. Allow the solvent to evaporate at room temperature in a fume hood for several hours (e.g., 4-6 hours) until the film appears solid.
-
Oven Drying: Carefully transfer the cast film on its support to a drying oven. A typical drying protocol is 40-50°C for 24 hours to remove the residual solvent.[13] The exact temperature and duration will depend on the solvent's boiling point and the thermal stability of the polymer. For heat-sensitive materials, a vacuum oven at a lower temperature can be used.
-
-
Film Peeling and Storage:
-
Once completely dry, carefully peel the film from the casting surface. A sharp blade may be used to initiate the peeling at one corner.
-
Cut the film into the desired dimensions for characterization.
-
Store the prepared films in a desiccator at room temperature to protect them from moisture, which can act as a plasticizer and alter the film's properties.
-
Diagram of the Solvent Casting Workflow
Caption: A schematic overview of the solvent casting process for preparing plasticized polymer films.
Characterization of Polymer Films
The prepared films should be characterized to evaluate their physical, mechanical, and thermal properties.
Physical Properties
-
Thickness: The film thickness should be measured at multiple points using a digital micrometer, and the average value should be reported. Uniform thickness is indicative of a well-prepared film.
-
Visual Inspection: The films should be visually inspected for transparency, color, and the presence of any defects such as air bubbles, cracks, or surface irregularities.
Mechanical Properties
The mechanical properties are typically evaluated using a Universal Testing Machine to determine the film's response to an applied tensile force.
-
Tensile Strength (TS): This is the maximum stress a material can withstand while being stretched or pulled before breaking. It is expressed in megapascals (MPa). The addition of ATEC generally decreases the tensile strength.
-
Elongation at Break (%E): This measures the ductility of the film, representing the percentage increase in length that a material undergoes before it fractures. A higher %E indicates greater flexibility. ATEC significantly increases the elongation at break.
-
Young's Modulus (Elastic Modulus): This is a measure of the film's stiffness. A lower Young's Modulus indicates a more flexible material.
Table 1: Effect of ATEC Concentration on the Mechanical Properties of Polymer Films (Illustrative Data)
| Polymer | ATEC Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Ethylcellulose | 0 | ~43 | < 10 | ~1350 | [14] |
| 15 | ~25 | > 50 | ~600 | [14] | |
| 25 | ~15 | > 100 | ~300 | [14] | |
| Eudragit® RL | 0 | ~15 | ~10 | ~800 | [9] |
| 10 | ~8 | ~150 | ~100 | [9] | |
| 20 | ~5 | ~250 | ~50 | [9] | |
| Cellulose Acetate | 0 | ~70 | ~8 | ~4100 | [15] |
| 20 | ~58 | ~8 | ~3100 | [15] | |
| 30 | ~30 | ~12 | ~2100 | [15] |
Note: The values presented are approximate and can vary depending on the specific grade of polymer, film preparation method, and testing conditions.
Thermal Properties
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For plasticized polymer films, the most important parameter obtained from DSC is the glass transition temperature (Tg) .[3]
-
Interpretation of DSC Thermograms: The Tg is observed as a step-like change in the baseline of the DSC curve.[3][4] The addition of a plasticizer like ATEC lowers the Tg of the polymer.[1] This is a direct indication of increased polymer chain mobility and successful plasticization. A single, sharp Tg suggests good miscibility between the polymer and the plasticizer.
Table 2: Effect of ATEC Concentration on the Glass Transition Temperature (Tg) of Polymers (Illustrative Data)
| Polymer | ATEC Conc. (% w/w) | Tg (°C) | Reference |
| Eudragit® RS | 0 | ~65 | [1] |
| 10 | ~45 | [1] | |
| 20 | ~34 | [1] | |
| Polylactic Acid (PLA) | 0 | ~60 | [16] |
| 10 | ~50 | [16] | |
| 20 | ~40 | [16] |
Note: The values presented are approximate and can vary depending on the specific grade of polymer and DSC measurement conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the polymer films.
-
Interpretation of TGA Curves: The TGA curve shows the weight loss of the sample as the temperature increases.[16][17] The onset of weight loss indicates the temperature at which the material begins to degrade. The TGA curve can also be used to quantify the amount of plasticizer in the film, as ATEC will typically degrade at a different temperature than the polymer. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different degradation steps.[16]
Morphological Analysis
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and cross-section of the polymer films at high magnification.
-
Interpretation of SEM Images: SEM images can reveal information about the film's homogeneity, the presence of pores or cracks, and the distribution of any additives.[5][6][18][19] A smooth, non-porous surface is generally desired for most film applications. In cases of poor plasticizer compatibility, phase separation may be visible as distinct domains within the film's cross-section.[5]
Troubleshooting
Table 3: Common Problems and Solutions in Solvent Casting of Polymer Films
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bubbles in the film | Incomplete degassing of the polymer solution. | Degas the solution for a longer period, use sonication, or apply a gentle vacuum. |
| Cracks or brittleness | Insufficient plasticizer concentration; rapid solvent evaporation. | Increase the concentration of ATEC; slow down the initial solvent evaporation rate by covering the casting setup. |
| Uneven film thickness | Non-level casting surface; uneven spreading of the solution. | Use a leveling table; use a film applicator for controlled thickness. |
| Cloudy or opaque film | Polymer-plasticizer incompatibility; moisture absorption. | Ensure ATEC is fully dissolved; store films in a desiccator; check for solvent purity. |
| Film sticks to the surface | Inappropriate casting surface. | Use a Teflon-coated surface or a glass surface treated with a release agent. |
Conclusion
The protocol detailed in this application note provides a robust framework for the successful preparation and characterization of polymer films plasticized with this compound. By carefully controlling the formulation and process parameters, researchers can tailor the mechanical and thermal properties of the films to meet the specific requirements of their intended application. The use of ATEC offers a safe and effective means to enhance the flexibility and functionality of a wide range of polymers, making it an invaluable tool in the fields of pharmaceutical sciences and material development.
References
- 1. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. Influence of plasticizers and drugs on the physical-mechanical properties of hydroxypropylcellulose films prepared by hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. INFLUENCE OF CASTING SOLVENT AND POLYMER ON PERMEABILITY OF DILTIAZEM HYDROCHLORIDE THROUGH EUDRAGIT FILM | Arastirmax - Scientific Publication Index [arastirmax.com]
- 11. azom.com [azom.com]
- 12. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. torontech.com [torontech.com]
- 17. Interpreting results from TGA instruments [xrfscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Acetyl Triethyl Citrate in Pharmaceutical Formulations
Abstract
Acetyl triethyl citrate (ATEC) is a widely utilized plasticizer in pharmaceutical tablet coatings and drug delivery systems. Its concentration directly impacts the mechanical properties and drug release profiles of the final product. Therefore, accurate and robust analytical methods for the quantification of ATEC are paramount for formulation development, quality control, and stability testing. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound in pharmaceutical preparations, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the method development and validation process.
Introduction to this compound (ATEC)
This compound (C14H22O8, Molar Mass: 318.32 g/mol ) is the acetylated ester of triethyl citrate.[1] It is a colorless, odorless, oily liquid that is practically insoluble in water but miscible with ethanol and ether.[2][3] In the pharmaceutical industry, ATEC is a preferred plasticizer for film-forming polymers such as cellulose acetates and Eudragit® series. Its function is to increase the flexibility and durability of the polymeric film, preventing cracking and ensuring the integrity of the dosage form. The concentration of ATEC can influence the glass transition temperature (Tg) of the polymer, which in turn affects the drug release characteristics of controlled-release formulations.
The critical role of ATEC necessitates precise analytical control. Under- or over-estimation of its content can lead to batch-to-batch variability, affecting the safety and efficacy of the drug product. This application note details validated analytical procedures for the quantification of ATEC, providing scientists with the necessary tools for reliable analysis.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for ATEC quantification is primarily dictated by the sample matrix, the required sensitivity, and the available instrumentation. The two most prominent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Being a volatile compound, ATEC is ideally suited for GC analysis. The United States Pharmacopeia (USP) prescribes a GC method for the official assay of ATEC raw material.[4][5] This technique offers high resolution and sensitivity, making it a powerful tool for both assay and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile alternative to GC, particularly when dealing with complex sample matrices or when GC instrumentation is not available. Reversed-phase HPLC with UV detection is a common approach for the analysis of ATEC.[6] Furthermore, hyphenation with mass spectrometry (LC-MS/MS) can provide enhanced specificity and sensitivity, which is particularly useful for pharmacokinetic studies and trace-level analysis.[7][8]
Gas Chromatography (GC) Protocol for ATEC Quantification
The GC method is the compendial method for ATEC analysis and is considered the gold standard for its quantification in raw materials and finished products.[4][5]
Principle of GC Analysis
In GC, a volatile sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (mobile phase). The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase. Analytes with higher volatility and lower affinity for the stationary phase elute from the column faster. A flame ionization detector (FID) is commonly used for the detection of ATEC, as it provides excellent sensitivity for organic compounds.
Experimental Workflow
Caption: Workflow for GC analysis of ATEC.
Detailed GC Protocol
This protocol is adapted from the USP monograph for Acetyltriethyl Citrate.[4][5]
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | 30 m x 0.32 mm ID, 0.5 µm G42 (polyethylene glycol) | A polar stationary phase is chosen to achieve good peak shape and resolution for the polar ATEC molecule. |
| Carrier Gas | Helium | An inert carrier gas that provides good efficiency. |
| Flow Rate | 2.3 mL/min | Optimized for efficient separation and reasonable run time. |
| Injector | On-column, temperature-programmable | Minimizes sample discrimination and degradation of thermally labile compounds. |
| Injector Temp. | 85°C (0.5 min), then ramp to 225°C at 20°C/min, hold for 10 min | A temperature ramp prevents backflash and ensures efficient transfer of ATEC onto the column. |
| Oven Temp. | 80°C (0.5 min), then ramp to 220°C at 20°C/min, hold for 10 min | The temperature program allows for the separation of ATEC from potential impurities with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbons and is a robust detector for routine analysis. |
| Detector Temp. | 275°C | Ensures that the eluted compounds remain in the gas phase and do not condense in the detector. |
| Injection Vol. | 1 µL | A small injection volume prevents column overloading and peak distortion. |
Preparation of Solutions:
-
System Suitability Solution: Prepare a solution in toluene containing approximately 30 mg/mL each of USP Acetyltriethyl Citrate RS and USP Triethyl Citrate RS.[4] Triethyl citrate is a potential impurity and process-related compound, and its resolution from ATEC is a critical measure of system performance.
-
Assay Preparation: Accurately weigh about 300 mg of Acetyltriethyl Citrate, transfer to a 10-mL volumetric flask, dissolve in and dilute with toluene to volume, and mix.[4]
Procedure:
-
Inject 1 µL of the System Suitability Solution into the chromatograph.
-
The relative retention times are approximately 0.9 for triethyl citrate and 1.0 for acetyltriethyl citrate.[4]
-
The resolution, R, between the triethyl citrate and acetyltriethyl citrate peaks must be not less than 1.5.[4]
-
The relative standard deviation for replicate injections should not be more than 2.0%.[4]
-
Inject 1 µL of the Assay Preparation into the chromatograph and record the peak area for ATEC.
-
Calculate the percentage of ATEC in the sample by comparing the peak area with that of a known standard.
High-Performance Liquid Chromatography (HPLC) Protocol for ATEC Quantification
HPLC offers a viable alternative to GC, especially for laboratories that do not have dedicated GC instrumentation or for sample matrices that are not amenable to GC analysis.
Principle of HPLC Analysis
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). ATEC, being a moderately polar compound, will be retained on the nonpolar stationary phase and eluted by the polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is typically used for detection, as the ester functional groups in ATEC exhibit some UV absorbance at lower wavelengths.
Experimental Workflow
Caption: Workflow for HPLC analysis of ATEC.
Detailed HPLC Protocol
This protocol is a general-purpose method that can be adapted and validated for specific pharmaceutical formulations.[6]
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds like ATEC. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A simple isocratic mobile phase that provides adequate retention and elution of ATEC. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 220 nm | ATEC has some UV absorbance at lower wavelengths, allowing for its detection. |
| Injection Vol. | 10 µL | A suitable injection volume to obtain a good signal-to-noise ratio without overloading the column. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of USP Acetyltriethyl Citrate RS into a 50-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 0.05 to 0.5 mg/mL.
-
Sample Preparation: Accurately weigh a portion of the powdered tablets or the contents of capsules equivalent to about 10 mg of ATEC. Transfer to a 100-mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix, and filter through a 0.45 µm membrane filter.
Procedure:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas for ATEC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of ATEC in the sample solution from the calibration curve.
-
Calculate the amount of ATEC in the pharmaceutical dosage form.
Method Validation
Both the GC and HPLC methods must be validated to ensure they are suitable for their intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The accurate quantification of this compound is crucial for ensuring the quality and performance of pharmaceutical products. Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for this purpose. The choice between GC and HPLC will depend on the specific requirements of the analysis and the available instrumentation. The protocols provided in this application note serve as a starting point for method development and should be thoroughly validated before implementation in a quality control environment.
References
- 1. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Triethyl citrate Ph.Eur 2LT - Actylis Lab [actylislab.com]
- 4. uspbpep.com [uspbpep.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Quantitative Analysis of Amino-Terminal End-Capping (ATEC) Compounds Using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of compounds featuring amino-terminal ends, particularly in the context of peptides, proteins, and related pharmaceutical molecules, presents significant analytical challenges. These molecules are often characterized by high polarity and low volatility, making them unsuitable for direct analysis by gas chromatography (GC). This application note presents a robust and validated methodology for the quantitative analysis of Amino-Terminal End-Capping (ATEC) compounds using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. We detail the rationale and protocol for converting polar ATEC analytes into volatile and thermally stable derivatives, enabling sensitive and specific quantification. This guide provides field-proven insights, step-by-step protocols for silylation, optimized GC-MS parameters, and guidelines for method validation, offering a comprehensive resource for researchers in pharmaceutical development and quality control.
Introduction: The Challenge of ATEC Analysis
Amino-Terminal End-Capping is a critical modification in peptide and protein chemistry, influencing the stability, function, and therapeutic properties of biomolecules. Verifying the identity and purity of these capped compounds is a cornerstone of drug development and quality control. While High-Performance Liquid Chromatography (HPLC) is a common method, GC-MS offers distinct advantages in terms of resolution, sensitivity, and structural elucidation, especially for smaller ATEC molecules or related impurities.[1]
The primary obstacle for GC-based analysis is the inherent chemical nature of the amino group. The high polarity and the presence of active hydrogen atoms on the amine functional group lead to poor chromatographic performance, including low volatility, thermal instability, and undesirable interactions with the GC column, resulting in poor peak shape and inaccurate quantification.[2][3] Chemical derivatization is an essential sample preparation step that overcomes these limitations by chemically modifying the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[4] This conversion is the key to unlocking the full analytical power of GC-MS for ATEC compound analysis.
Principle of the Method: From Polar Analyte to Detectable Derivative
The core principle of this method is the transformation of the non-volatile ATEC analyte into a form amenable to GC analysis. This is achieved by replacing the active hydrogen atoms on the amino (-NH2), hydroxyl (-OH), or thiol (-SH) groups with nonpolar moieties.
Several derivatization techniques exist, including silylation, acylation, and alkylation.[5] Silylation is one of the most common and effective methods for amines and amino acids.[2] It involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) derivative.[2][3]
The Silylation Reaction: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent. This leads to the displacement of a leaving group and the formation of a stable, volatile silyl derivative.[2] This process dramatically reduces the polarity of the molecule and increases its thermal stability, allowing it to be vaporized in the GC inlet and separated on the column without degradation.[4]
Following separation in the gas chromatograph, the derivatized analytes enter the mass spectrometer. Electron Ionization (EI) is a standard technique that fragments the molecules in a reproducible manner, creating a unique mass spectrum or "fingerprint" for each compound.[6] This allows for positive identification by comparing the obtained spectrum to reference libraries (e.g., NIST) and enables highly selective quantification using Selected Ion Monitoring (SIM).[7][8]
Experimental Protocols
Sample Preparation and Silylation Derivatization
This protocol describes a general procedure for the silylation of ATEC compounds using BSTFA. It is critical to perform these steps under anhydrous (moisture-free) conditions, as silylating reagents and their derivatives are sensitive to moisture, which can result in poor reaction yield.[2]
Materials:
-
ATEC sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[2]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for solvent evaporation
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the ATEC sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[2]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the dried sample. Then, add 100 µL of BSTFA (with 1% TMCS).[2]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[2] The optimal time and temperature may need to be determined empirically for specific analytes.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample.[2]
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific ATEC analytes and GC-MS system in use. A design of experiments (DOE) approach can be useful for systematically optimizing parameters like inlet temperature and split ratio.[9]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) | A 5% phenyl methylpolysiloxane phase provides good separation for a wide range of derivatized compounds.[3] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[10] |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations) | Splitless mode maximizes sensitivity. A split injection prevents column overload for more concentrated samples.[11] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload.[11] |
| Oven Program | Initial: 80°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5-10 min | The temperature program must be optimized to achieve baseline separation of all analytes of interest in a reasonable time.[12] |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive mass selective detector. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[6] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.[12] |
| Quadrupole Temp. | 150 °C | Prevents contamination and ensures stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns consistent with commercial mass spectral libraries.[12] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification Selected Ion Monitoring (SIM) for quantification | Full Scan mode is used for method development and compound identification. SIM mode significantly increases sensitivity and selectivity for target analytes by monitoring only characteristic ions.[7] |
| Solvent Delay | 2-4 minutes | Prevents the high concentration of solvent and derivatizing reagent from entering and saturating the MS detector, which can shorten filament life.[11] |
Method Validation for Pharmaceutical Applications
For use in drug development and quality control, the analytical method must be validated to ensure it is fit for its intended purpose.[13] Validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines (Q2(R1)).[14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the unique retention time and mass spectrum of the derivatized analyte.[14][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to generate a calibration curve, with a correlation coefficient (R²) of >0.999 desired.[14][16]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentrations (e.g., 80%, 100%, and 120% of the target concentration). Recovery rates between 98-102% are generally considered acceptable.[14][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.
-
The Relative Standard Deviation (RSD) for replicate measurements should typically be less than 2%.[14]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision (often with an RSD ≤20%).[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate). This provides an indication of its reliability during normal usage.[14]
Conclusion
Gas Chromatography-Mass Spectrometry, when coupled with an appropriate derivatization strategy, is a highly effective and reliable technique for the quantitative analysis of Amino-Terminal End-Capping (ATEC) compounds. The silylation method detailed here effectively converts polar, non-volatile amines into derivatives suitable for GC-MS analysis, enabling high sensitivity, selectivity, and structural confirmation. By following the outlined protocols and adhering to rigorous validation standards, researchers and drug development professionals can implement this powerful method for routine quality control, impurity profiling, and stability testing, ensuring the safety and efficacy of pharmaceutical products.[14]
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
High-performance liquid chromatography (HPLC) method for acetyl triethyl citrate.
An Application Note for the Quantification of Acetyl Triethyl Citrate (ATEC) using High-Performance Liquid Chromatography
Abstract
This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound (ATEC). ATEC is a widely utilized plasticizer in the pharmaceutical, cosmetic, and food packaging industries, valued for its low toxicity and high efficiency in polymer coatings.[1][2] Ensuring the precise concentration of ATEC in final products is critical for quality control, stability, and performance. This guide provides a complete protocol, from the foundational principles and method parameters to rigorous validation according to ICH guidelines, data analysis, and troubleshooting. It is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for ATEC.
Introduction to this compound (ATEC)
This compound (CAS: 77-89-4) is an ester of citric acid, synthesized by the esterification of citric acid with ethanol, followed by acetylation.[3] It is a clear, odorless, and oily liquid.[2] In the pharmaceutical industry, ATEC is an indispensable excipient, primarily used as a plasticizer in the film coatings of tablets and capsules.[1][4] Its function is to impart flexibility to polymers, preventing the coating from cracking and ensuring the integrity of the dosage form.[1] This is crucial for controlling drug release profiles, whether for immediate, sustained, or enteric-coated formulations.[1] Given its direct impact on drug delivery and product stability, a validated analytical method to quantify ATEC is a regulatory and quality assurance necessity.[5]
Physicochemical Properties of this compound
Understanding the fundamental properties of ATEC is key to developing a selective and sensitive HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₈ | [6][7] |
| Molecular Weight | 318.32 g/mol | [6][7] |
| Appearance | Colorless to pale yellow clear liquid | [6][8] |
| Boiling Point | 228 °C | [6] |
| Density | ~1.136 g/mL at 25 °C | [3][6] |
| Solubility | Slightly soluble in water (~65 mg/mL); miscible with acetone, ethanol, and methanol. | [3][6][9] |
| UV Absorbance | Low wavelength UV absorbance is expected due to the ester carbonyl groups. | [10][11] |
Principle of the HPLC Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. ATEC, being a moderately polar ester, will have a good affinity for the non-polar stationary phase. The separation is based on the partitioning of ATEC between the stationary phase and the mobile phase. By using a polar mobile phase, such as a mixture of acetonitrile and water, ATEC is retained on the column and then eluted. The concentration of the organic solvent (acetonitrile) in the mobile phase is optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities or other excipients. Detection is performed using a UV detector at a low wavelength where the ester functional groups exhibit absorbance.[10][12]
Detailed Application Protocol
Instrumentation and Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving a robust and reproducible separation. A C18 column is the most common and versatile reversed-phase column, making it an ideal starting point for this analysis.[13][14] Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column compartment, and UV/DAD detector is suitable. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent retention and separation for moderately polar compounds like ATEC.[13] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | This composition provides an optimal balance of retention and run time for ATEC. The high organic content ensures ATEC is eluted efficiently.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[15] |
| Detection Wavelength | 220 nm | Provides adequate sensitivity for the ester carbonyl chromophore in ATEC.[10] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute ATEC and any potential early-eluting impurities. |
Preparation of Solutions
Note: Use HPLC-grade solvents and reagents for all preparations.[16]
A. Mobile Phase Preparation (Acetonitrile:Water, 70:30 v/v)
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable clean, glass reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or online degassing.[17]
B. Standard Stock Solution Preparation (1000 µg/mL of ATEC)
-
Accurately weigh approximately 100 mg of ATEC reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
C. Working Standard and Calibration Curve Solutions
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase. A suggested range is 10 µg/mL to 200 µg/mL.
-
For example, to prepare a 100 µg/mL standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
D. Sample Preparation The sample preparation will depend on the matrix. For a pharmaceutical tablet coating, the following is a general guide.
-
Accurately weigh and crush a representative number of tablets.
-
Weigh a portion of the crushed tablet powder equivalent to approximately 10 mg of ATEC into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and shake or sonicate for 20 minutes to extract the ATEC.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove undissolved excipients.[9] The filtered solution is the sample solution.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[5][18][19]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (sample matrix without ATEC), and ATEC standard. | No interfering peaks should be observed at the retention time of ATEC in the blank and placebo chromatograms.[20] |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 80% to 120% of the target concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[18] |
| Accuracy | Perform recovery studies by spiking a known amount of ATEC standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[20][21] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%.[21] |
| Range | The range is established from the linearity, accuracy, and precision studies. | The range should cover the expected concentrations of ATEC in the samples.[5][18] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of a dilute standard or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[20] |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results. | System suitability parameters should remain within limits, and the results should not be significantly affected by the variations.[20] |
System Suitability
Before commencing any analysis, the chromatographic system must pass system suitability tests to ensure it is performing adequately.
-
Inject the working standard solution (e.g., 100 µg/mL) five times.
-
Calculate the mean and RSD for the peak area and retention time.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5[22] |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Data Analysis and Workflow
The concentration of ATEC in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.
Calculation: ATEC Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope
The amount of ATEC per tablet can then be calculated based on the initial sample weight and dilution factor.
Troubleshooting Guide
Common issues encountered during HPLC analysis can often be resolved with a systematic approach.[23][24][25]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation. | 1. Reverse flush the column with a compatible solvent.[17] 2. Ensure all samples are filtered through a 0.45 µm filter. 3. Check mobile phase compatibility and ensure it is well-mixed and degassed.[17] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. 4. Inconsistent flow rate (pump issue). | 1. Prepare mobile phase fresh daily and ensure accurate measurements. 2. Use a column oven to maintain a stable temperature.[17] 3. Replace the column if it is old or has been used extensively. 4. Check the pump for leaks and perform maintenance if needed.[23] |
| Peak Tailing or Fronting | 1. Column overload (sample concentration too high). 2. Secondary interactions with the stationary phase. 3. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample and re-inject.[17] 2. Ensure the mobile phase pH is appropriate (if applicable); use a high-purity column. 3. Dissolve the sample in the mobile phase whenever possible.[17] |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life. | 1. Thoroughly degas the mobile phase and purge the pump.[24] 2. Flush the system with a strong, clean solvent (e.g., pure acetonitrile or methanol). 3. Replace the detector lamp. |
Conclusion
The High-Performance Liquid Chromatography method detailed in this application note is specific, accurate, precise, and robust for the quantification of this compound. The protocol provides a comprehensive framework for implementation in a quality control or research laboratory setting. Adherence to the outlined chromatographic conditions, sample preparation procedures, and validation protocols will ensure reliable and reproducible results, supporting the development and manufacturing of high-quality pharmaceutical and consumer products.
References
- 1. nbinno.com [nbinno.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. Triethyl acetyl citrate | 77-89-4 [chemicalbook.com]
- 4. mamtapolycoats.com [mamtapolycoats.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. archemco.com [archemco.com]
- 7. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 77-89-4 [thegoodscentscompany.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. torontech.com [torontech.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. maxisci.com [maxisci.com]
- 18. database.ich.org [database.ich.org]
- 19. database.ich.org [database.ich.org]
- 20. actascientific.com [actascientific.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. trungtamthuoc.com [trungtamthuoc.com]
- 23. labcompare.com [labcompare.com]
- 24. aelabgroup.com [aelabgroup.com]
- 25. mastelf.com [mastelf.com]
Application Notes & Protocols: Acetyl Triethyl Citrate in Sustained-Release Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Acetyl Triethyl Citrate (ATEC) in the formulation of sustained-release drug delivery systems. This document delves into the core principles, formulation strategies, and detailed evaluation protocols, grounding them in established scientific expertise.
Introduction: The Role of Plasticizers in Sustained-Release Formulations
Sustained-release dosage forms are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period with minimum side effects.[1] Polymeric coatings are a cornerstone of these systems, creating a rate-controlling membrane that dictates the diffusion of the active pharmaceutical ingredient (API).[2] However, many polymers used for this purpose, such as ethylcellulose, are inherently brittle and possess high glass transition temperatures (Tg), making them unsuitable for forming flexible, continuous films on their own.[3]
This is where plasticizers become critical. A plasticizer is a substance incorporated into a material to increase its flexibility, workability, and distensibility.[2] By inserting themselves between polymer chains, plasticizers disrupt intermolecular forces, lower the Tg, and enhance chain mobility.[2] This results in a mechanically robust, non-brittle film that can withstand the stresses of manufacturing and handling without cracking, ensuring the integrity of the release-controlling membrane.
This compound (ATEC) has emerged as a preferred, non-toxic, and biodegradable plasticizer in the pharmaceutical industry.[4][5][6] It is an ester of citric acid, valued for its excellent compatibility with a wide range of pharmaceutical polymers, including cellulosic derivatives (e.g., ethylcellulose) and acrylic copolymers (e.g., Eudragit®).[4][5] Its safety profile is well-documented, with approvals from regulatory bodies like the U.S. Food and Drug Administration (FDA) for use in food contact and pharmaceutical applications.[7][8][9]
Physicochemical Properties of this compound (ATEC)
Understanding the properties of ATEC is fundamental to its effective application. ATEC is a colorless, odorless, oily liquid.[4][10] Its key characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Triethyl 2-acetoxypropane-1,2,3-tricarboxylate | [10][11] |
| CAS Number | 77-89-4 | [4][11] |
| Molecular Formula | C₁₄H₂₂O₈ | [4][10] |
| Molecular Weight | 318.32 g/mol | [4][10] |
| Density | ~1.136 g/mL at 25 °C | [4][11] |
| Boiling Point | 228-229 °C (at 100 mmHg) | [11] |
| Melting Point | -42 °C | [4][10] |
| Solubility | Slightly soluble in water (~65 mg/mL); miscible with alcohols, esters, acetone. | [4][10][11] |
| Regulatory Status | Meets USP/NF, Ph. Eur., and JP excipient requirements. | [7] |
Mechanism of Action: How ATEC Plasticizes Pharmaceutical Coatings
The primary function of ATEC is to reduce the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For film coating, this process must occur at a temperature that does not degrade the API or other excipients. Ethylcellulose, a common polymer for sustained-release coatings, has a high Tg of approximately 130°C, making it impossible to form a coherent film under normal coating conditions without a plasticizer.[3]
ATEC's mechanism involves the insertion of its molecules between the polymer chains. This increases the free volume within the polymer matrix, reducing the cohesive forces (intermolecular hydrogen bonds) between the polymer chains and allowing them to move more freely past one another.[2] This enhanced mobility imparts flexibility and elasticity to the resulting film.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mamtapolycoats.com [mamtapolycoats.com]
- 5. mamtapolycoats.com [mamtapolycoats.com]
- 6. CAS 77-89-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound (ATEC)_Dimeng Chemical Co., Ltd. [demonchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 10. archemco.com [archemco.com]
- 11. Triethyl acetyl citrate | 77-89-4 [chemicalbook.com]
Application Notes & Protocols: Acetyl Triethyl Citrate as a High-Performance Plasticizer for Cellulose Acetate Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellulose acetate (CA), a bio-based polymer derived from the acetylation of cellulose, is a cornerstone material in various advanced applications, including controlled-release drug delivery systems, membranes, and specialty packaging.[1][2][3][4][5] However, the inherent rigidity and brittleness of unprocessed cellulose acetate often limit its practical utility.[6][7] The incorporation of plasticizers is a critical step to impart flexibility, enhance processability, and tailor the physicochemical properties of CA films for specific applications.[8] Among the array of available plasticizers, acetyl triethyl citrate (ATEC) has emerged as a superior, non-toxic, and environmentally friendly option.[9][10] This technical guide provides a comprehensive overview of the principles and methodologies for utilizing ATEC as a plasticizer for cellulose acetate films. It delves into the underlying mechanisms of plasticization, offers detailed protocols for film preparation and characterization, and discusses the implications for drug development.
Introduction: The Role of this compound in Modifying Cellulose Acetate Properties
This compound (ATEC) is an ester of citric acid that is recognized for its excellent compatibility with cellulose resins, including cellulose acetate.[9] Its primary function as a plasticizer is to reduce the intermolecular forces between the polymer chains of cellulose acetate. This is achieved by the ATEC molecules positioning themselves between the CA polymer chains, thereby increasing the free volume and allowing for greater chain mobility.[11] This enhanced mobility translates to a decrease in the material's glass transition temperature (Tg), transforming the rigid and brittle polymer into a more flexible and ductile material.[12][13]
Compared to other plasticizers, ATEC offers several advantages:
-
Low Toxicity: ATEC is considered a non-toxic and environmentally friendly plasticizer, making it suitable for pharmaceutical and food-contact applications.[9]
-
High Plasticizing Efficiency: It effectively reduces the stiffness and brittleness of cellulose acetate films.[14]
-
Good Compatibility: ATEC exhibits good miscibility with cellulose acetate, leading to the formation of clear, transparent films.[10]
-
Thermal Stability: It possesses good heat and light resistance.[9]
The addition of ATEC to cellulose acetate has a predictable impact on the mechanical properties of the resulting films. Generally, as the concentration of ATEC increases, the tensile strength and elastic modulus decrease, while the elongation at break (a measure of flexibility) increases.[10][15] This trade-off allows for the fine-tuning of the film's mechanical properties to meet the demands of a specific application.
Experimental Protocols
Preparation of Cellulose Acetate Films by Solvent Casting
Solvent casting is a widely used laboratory-scale method for preparing thin, uniform polymer films.[1][6][10] This technique involves dissolving the polymer and plasticizer in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.
Materials and Equipment:
-
Cellulose acetate (e.g., 39.8 wt% acetyl content)[11]
-
This compound (ATEC)
-
Glass Petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Controlled environment for solvent evaporation (e.g., a fume hood with adjustable airflow or a drying oven)
Protocol:
-
Solution Preparation:
-
Plasticizer Incorporation:
-
Add the desired weight percentage of ATEC to the cellulose acetate solution. For example, for a 20 wt% ATEC concentration, add 0.2 g of ATEC for every 1 g of CA.
-
Continue stirring until the ATEC is fully incorporated and the solution appears homogeneous.
-
-
Casting:
-
Place a clean, dry glass Petri dish on a perfectly level surface to ensure uniform film thickness.[10]
-
Carefully pour a predetermined volume of the CA-ATEC solution into the Petri dish.
-
-
Solvent Evaporation:
-
Cover the Petri dish with a lid that is slightly ajar to allow for slow, controlled solvent evaporation. This helps to prevent the formation of defects in the film.
-
Allow the solvent to evaporate at room temperature for approximately 12-24 hours.[1][11] Alternatively, for faster drying, place the cast films in an oven at a controlled temperature (e.g., 80°C for NMP solvent, adjust for acetone).[1][11]
-
-
Film Detachment:
-
Once the film is completely dry, carefully detach it from the glass surface. The resulting film should be transparent and flexible.
-
Diagram of the Solvent Casting Workflow
Caption: Workflow for preparing cellulose acetate films plasticized with ATEC via solvent casting.
Characterization of Plasticized Cellulose Acetate Films
A thorough characterization of the prepared films is essential to understand the impact of ATEC on the properties of cellulose acetate.
Tensile testing is performed to evaluate the mechanical strength and flexibility of the films.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film cutting die to prepare standardized test specimens (e.g., dumbbell-shaped)
Protocol:
-
Sample Preparation: Cut the CA-ATEC films into standardized shapes and sizes using a cutting die.
-
Measurement:
-
Securely mount the film sample in the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the film breaks.
-
Record the load-elongation curve.
-
-
Data Analysis: From the stress-strain curve, determine the following:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture, indicating the film's ductility.
-
Young's Modulus (GPa): A measure of the material's stiffness.
-
| ATEC Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 | ~60-70 | <10 | ~2.5-3.5 |
| 10 | ~45-55 | ~15-25 | ~2.0-2.8 |
| 20 | ~30-40 | ~30-50 | ~1.5-2.2 |
| 30 | ~20-30 | >50 | ~1.0-1.7 |
| Note: These are representative values and can vary based on the specific cellulose acetate grade and preparation method. |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal characteristics of the films.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
DSC Protocol (for Glass Transition Temperature):
-
Sample Preparation: Place a small, accurately weighed sample of the CA-ATEC film (5-10 mg) into a DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[16]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.[16]
TGA Protocol (for Thermal Stability):
-
Sample Preparation: Place a small sample of the CA-ATEC film (5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 600°C).[16]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: Determine the onset of thermal degradation from the TGA curve.
| ATEC Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) |
| 0 | ~190-200 | ~320-350 |
| 10 | ~160-170 | ~310-340 |
| 20 | ~130-140 | ~300-330 |
| 30 | ~100-110 | ~290-320 |
| Note: The onset of thermal degradation may be influenced by the volatility of the plasticizer. |
Applications in Drug Development
The ability to tailor the properties of cellulose acetate films using ATEC makes them highly valuable in pharmaceutical applications, particularly for controlled drug delivery.[2][3][17]
Sustained-Release Formulations
ATEC-plasticized cellulose acetate can be used to create matrix tablets or film coatings for sustained drug release.[2] The plasticizer increases the permeability of the CA matrix, allowing for a more controlled diffusion of the drug over an extended period.[17] The drug release rate can be modulated by adjusting the concentration of ATEC; a higher concentration generally leads to a faster release rate.[2]
Diagram of Drug Release from a Plasticized CA Matrix
Caption: ATEC molecules increase the free volume within the cellulose acetate matrix, facilitating the diffusion of drug molecules into the surrounding medium.
Transdermal Patches
The flexibility and biocompatibility of ATEC-plasticized CA films make them suitable for use as backing layers or rate-controlling membranes in transdermal drug delivery systems.[3][17] The plasticizer ensures that the patch is comfortable for the patient to wear and conforms well to the skin.
Considerations and Troubleshooting
-
Plasticizer Leaching: A potential concern with plasticized polymers is the migration or leaching of the plasticizer from the film over time.[15][18] This can alter the mechanical properties of the film and may be a critical consideration in drug delivery applications where leached components could interact with the drug or the patient.[18] Leaching studies, which involve immersing the film in a relevant medium and quantifying the amount of plasticizer that migrates out, are recommended for long-term applications.[18][19]
-
Solvent Selection: While acetone is a common solvent for cellulose acetate, other solvents or solvent mixtures can also be used.[1][20] The choice of solvent can influence the morphology and properties of the final film.[20]
-
Film Defects: The formation of bubbles, cracks, or an uneven surface can occur during solvent casting. These issues can often be mitigated by using a highly pure solvent, ensuring a level casting surface, and controlling the rate of solvent evaporation.
Conclusion
This compound is a highly effective and versatile plasticizer for cellulose acetate, offering a safe and reliable means to modify the properties of CA films for a wide range of scientific and industrial applications. By carefully controlling the concentration of ATEC and the film preparation parameters, researchers can develop customized materials with tailored mechanical, thermal, and drug-release characteristics. The protocols and data presented in this guide provide a solid foundation for the successful implementation of ATEC in the formulation of advanced cellulose acetate-based systems.
References
- 1. Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of Co-processed Plasticized Cellulose Acetate for Sustaine" by Yinqi Zhou [dc.uthsc.edu]
- 3. Cellulose acetate electrospun nanofibers for drug delivery systems: Applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Bouling Plasticizer [bouling-plasticizer.com]
- 10. GB2489491A - Cellulose acetate and plasticizer blends - Google Patents [patents.google.com]
- 11. Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril | MDPI [mdpi.com]
- 12. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tarjomefa.com [tarjomefa.com]
- 17. Permeability studies of cellulose acetate free films for transdermal use: influence of plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The impact of triethyl citrate leaching from HPMC-phthalate based isolated films on film permeability and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Enhancing Amorphous Solid Dispersions with Acetyl Triethyl Citrate
Introduction: The Challenge of Poorly Soluble Drugs and the Promise of Amorphous Solid Dispersions
In modern drug development, a significant portion of new chemical entities exhibit poor aqueous solubility, which poses a major hurdle to achieving adequate oral bioavailability.[1][2] Amorphous Solid Dispersions (ASDs) have emerged as a leading formulation strategy to address this challenge. By converting a crystalline active pharmaceutical ingredient (API) into its higher-energy amorphous state and dispersing it within a polymer matrix, ASDs can significantly enhance the drug's solubility and dissolution rate.[3][4] This approach can lead to a supersaturated solution in the gastrointestinal tract, promoting greater absorption.[5]
However, the inherent thermodynamic instability of the amorphous state makes ASDs prone to recrystallization over time, which would negate the solubility advantage.[6][7] Therefore, the careful selection of excipients is critical to ensure the physical stability and performance of the ASD. This application note focuses on the utility of Acetyl Triethyl Citrate (ATEC) as a key formulation component in developing robust and effective ASDs.
This compound (ATEC): A Multifunctional Excipient for ASDs
ATEC is a biodegradable, non-toxic plasticizer that has been widely used in pharmaceutical coatings and is gaining prominence in ASD formulations.[8][9] Its primary role is to increase the flexibility and workability of polymers by reducing the glass transition temperature (Tg).[10] In the context of ASDs, particularly those manufactured via hot-melt extrusion (HME), ATEC's function extends beyond simple plasticization.
Mechanism of Action in Amorphous Solid Dispersions
The inclusion of ATEC in an ASD formulation influences the system's properties through several mechanisms:
-
Reduction of Processing Temperature: In HME, the process is conducted at temperatures above the Tg of the polymer to ensure adequate flow and mixing. ATEC lowers the Tg of the polymer matrix, which in turn reduces the required processing temperature.[11] This is particularly beneficial for thermally labile drugs that might degrade at higher temperatures.[12]
-
Enhancement of Molecular Mobility during Processing: By lowering the viscosity of the polymer melt, ATEC facilitates the uniform dispersion of the API within the polymer matrix. This improved mixing is crucial for achieving a homogeneous single-phase ASD.[11]
-
Impact on Physical Stability: While plasticizers increase molecular mobility, which can sometimes be a concern for long-term stability, the judicious use of ATEC can contribute to a stable formulation. The key is to achieve a balance where the processing is facilitated without compromising the stability of the final product under storage conditions. The final formulation should be stored at a temperature significantly below its Tg to maintain a low molecular mobility state.[6][13]
-
Improved Dissolution Performance: ATEC can enhance the dissolution of ASDs. By increasing the hydrophilicity of the formulation and aiding in the disruption of the polymer matrix upon contact with aqueous media, ATEC can contribute to a faster and more complete release of the API.[14][15]
Formulation Development Workflow
The development of an ATEC-containing ASD involves a systematic approach to select the appropriate polymer and optimize the concentrations of the API, polymer, and ATEC.
Caption: A streamlined workflow for developing ATEC-based amorphous solid dispersions.
Experimental Protocols
The following are detailed protocols for the preparation of ATEC-based ASDs using hot-melt extrusion and spray drying.
Protocol 1: Preparation of an ATEC-Based ASD by Hot-Melt Extrusion (HME)
This protocol describes the preparation of an ASD of a model poorly soluble drug (e.g., Itraconazole) with a polymer (e.g., PVP/VA 64) and ATEC.
Materials:
-
Itraconazole (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
This compound (ATEC)
-
Blender (e.g., Turbula®)
-
Twin-screw hot-melt extruder with a die
-
Pelletizer or milling equipment
Procedure:
-
Pre-blending: Accurately weigh the API, polymer, and ATEC in the desired ratio (e.g., 20:70:10 w/w/w API:Polymer:ATEC).
-
Transfer the weighed materials to a blender and mix for 10-15 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set up the twin-screw extruder with the appropriate screw configuration and a circular die.
-
Set the temperature profile of the extruder zones. A gradually increasing temperature profile is often used. For a PVP/VA 64 based formulation, a profile might be: Zone 1: 80°C, Zone 2: 120°C, Zone 3: 160°C, Die: 165°C. The presence of ATEC allows for a lower processing temperature than a binary API:polymer mixture.[11]
-
Extrusion: Feed the pre-blended material into the extruder at a controlled rate. The screw speed should be optimized to ensure adequate mixing and residence time (e.g., 100-150 rpm).
-
Collection and Solidification: Collect the molten extrudate as it exits the die. The extrudate should be cooled rapidly on a conveyor belt or by other means to quench it into the amorphous state.
-
Downstream Processing: The solidified extrudate can be pelletized or milled to a fine powder for subsequent characterization and formulation into a final dosage form.
Protocol 2: Preparation of an ATEC-Based ASD by Spray Drying
This protocol outlines the preparation of an ASD using spray drying, a suitable method for thermolabile compounds.[16]
Materials:
-
Poorly soluble API
-
Polymer (e.g., HPMCAS)
-
This compound (ATEC)
-
Organic solvent system (e.g., acetone/methanol mixture)
-
Spray dryer equipped with a nozzle and cyclone separator
Procedure:
-
Solution Preparation: Dissolve the API, polymer, and ATEC in the chosen solvent system to form a clear solution. The solid content in the solution is typically in the range of 5-10% w/v.
-
Spray Dryer Setup: Set the inlet temperature, atomizing gas flow rate, and solution feed rate of the spray dryer. The inlet temperature should be high enough to ensure rapid solvent evaporation but not so high as to cause degradation of the components (e.g., 90-120°C).
-
Spray Drying Process: Pump the prepared solution through the nozzle of the spray dryer. The solution is atomized into fine droplets that are rapidly dried in the drying chamber.[17]
-
Particle Collection: The dried solid particles are separated from the gas stream by a cyclone separator and collected in a collection vessel.
-
Secondary Drying: The collected powder may be subjected to secondary drying under vacuum at a moderate temperature (e.g., 40°C) for several hours to remove any residual solvent.
Characterization of ATEC-Based ASDs
Thorough characterization is essential to confirm the formation of a stable amorphous dispersion and to evaluate its performance.
| Characterization Technique | Purpose | Expected Outcome for a Successful ASD |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and detect any crystallinity. | A single Tg, intermediate between those of the individual components, indicates a miscible amorphous system. The absence of a melting endotherm confirms the amorphous nature. |
| Powder X-Ray Diffraction (PXRD) | To assess the physical state of the API (crystalline or amorphous). | A halo pattern without any sharp Bragg peaks indicates that the API is in an amorphous state. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions between the API, polymer, and ATEC. | Shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) can suggest the formation of hydrogen bonds or other interactions that contribute to stability.[18] |
| In Vitro Dissolution Testing | To evaluate the rate and extent of drug release from the ASD. | Significantly enhanced dissolution rate and extent of supersaturation compared to the crystalline API. |
| Physical Stability Studies | To assess the tendency for recrystallization under accelerated storage conditions (e.g., 40°C/75% RH). | The ASD should remain amorphous, as confirmed by DSC and PXRD, over the study period.[19] |
Data Presentation: The Impact of ATEC on Formulation Properties
The inclusion of ATEC can have a measurable impact on the properties of an ASD. The following table provides an example of how ATEC can influence key parameters.
| Formulation | API:Polymer:ATEC Ratio (w/w/w) | Tg (°C) | Processing Temperature (°C) | Dissolution at 30 min (%) |
| A | 20:80:0 | 115 | 180 | 45 |
| B | 20:75:5 | 105 | 170 | 65 |
| C | 20:70:10 | 98 | 165 | 80 |
Data are hypothetical and for illustrative purposes.
Visualizing the Mechanism of Plasticization
The following diagram illustrates the role of ATEC in an ASD at a molecular level.
Caption: ATEC molecules interpose between polymer chains, increasing free volume and flexibility.
Conclusion and Future Perspectives
This compound is a valuable excipient in the formulation of amorphous solid dispersions. Its ability to act as a processing aid, particularly in hot-melt extrusion, and its potential to enhance dissolution performance make it a versatile tool for formulation scientists. The key to its successful application lies in a thorough understanding of its interactions with the API and polymer, and careful optimization of its concentration to achieve a balance between processability, stability, and in vitro performance. Future research may focus on exploring the use of ATEC in combination with a wider range of polymers and for different classes of poorly soluble drugs, further solidifying its role in enabling the oral delivery of challenging molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Drug–Polymer Interactions in Acetaminophen/Hydroxypropylmethylcellulose Acetyl Succinate Amorphous Solid Dispersions Revealed by Multidimensional Multinuclear Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. "Optimization of Dissolution Performance for Amorphous Solid Dispersion" by Chailu Que [docs.lib.purdue.edu]
- 6. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. Release Enhancement by Plasticizer Inclusion for Amorphous Solid Dispersions Containing High Tg Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Enhancement of dissolution performance of amorphous solid dispersions by plasticization - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 18. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Flexible PVC Alternatives with Acetyl Triethyl Citrate (ATEC)
Abstract
The imperative to replace traditional Di(2-ethylhexyl) phthalate (DEHP)-plasticized Polyvinyl Chloride (PVC) in sensitive applications, such as medical devices and pharmaceutical packaging, has driven significant research into safer, high-performance alternatives.[1][2] Acetyl Triethyl Citrate (ATEC), an ester derived from citric acid, has emerged as a leading candidate due to its favorable toxicological profile, biodegradability, and efficacy as a plasticizer.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate and characterize flexible polymer systems using ATEC. We delve into the core principles of plasticization, present detailed protocols for compounding and testing, and offer field-proven insights to accelerate the development of next-generation biocompatible materials.
Scientific Rationale: The Shift from Phthalates to Citrate Esters
For decades, flexible PVC has been a cornerstone material in the medical field, largely due to its versatility and cost-effectiveness.[6] However, the flexibility of PVC is imparted by plasticizers, which are not chemically bound to the polymer matrix and can leach out over time.[5] The most common of these, DEHP, has been flagged as a potential health concern by global health organizations, prompting a regulatory and industrial shift towards safer alternatives.[1][6]
Citrate esters, derived from natural citric acid, represent a class of non-phthalate plasticizers with a significantly better safety profile.[5][7] Among them, this compound (ATEC) is particularly noteworthy for its use in pharmaceutical coatings, food contact materials, and medical products.[5][8]
The Mechanism of Plasticization
Plasticizers are small molecules that position themselves between long polymer chains.[9][10] This action disrupts the strong intermolecular van der Waals forces that hold the chains together in a rigid structure. The "free volume" theory posits that by increasing the space between chains, plasticizers enhance molecular mobility, allowing the chains to slide past one another more easily.[9][11] This increased segmental motion manifests as a decrease in the material's Glass Transition Temperature (Tg), transforming a rigid, glassy polymer into a soft and flexible one.[10]
dot
Caption: ATEC molecules increase the spacing between polymer chains.
Why ATEC? A Comparative Overview
The selection of a plasticizer is a multi-factorial decision balancing performance, safety, and cost. ATEC is valued for its low toxicity, good compatibility with a range of polymers, and its status as a non-phthalate, biodegradable compound.[3][4][5] It is produced by the reaction of triethyl citrate with acetic anhydride.[5][12]
dot
Caption: From raw materials to testable specimens.
Procedure:
-
Pre-Drying: Dry PLA pellets in a dehumidifying dryer at 80°C for a minimum of 4 hours. Moisture can cause hydrolytic degradation of PLA during melting, reducing molecular weight and mechanical properties. 2[13][14]. Formulation: Prepare formulations by weight percent (wt%). A common starting range is 10-30 wt% ATEC. For a 100g batch of 30 wt% ATEC: weigh 70g of dried PLA and 30g of ATEC.
-
Extrusion Setup: Set the temperature profile on the twin-screw extruder. For PLA, a common profile starts cooler at the feed throat and increases towards the die, for example: 170°C -> 180°C -> 190°C -> 185°C (die).
-
Compounding: Feed the pre-weighed PLA and ATEC into the extruder using gravimetric feeders for accuracy. The screw speed (e.g., 150-250 RPM) should be optimized to ensure good mixing without excessive shear heating.
-
Pelletizing: The extruded molten strand is cooled in a water bath and then cut into pellets using a pelletizer.
-
Post-Drying: Dry the resulting compound pellets before specimen preparation to remove any surface moisture.
Protocol 2: Characterization of Mechanical & Thermal Properties
Objective: To quantify the effect of ATEC on the flexibility, strength, and thermal behavior of the polymer.
1. Tensile Properties (ASTM D2284):
-
Procedure: Use a compression molder to create standardized dumbbell-shaped specimens from the compound pellets. Condition the specimens for at least 24 hours at 23°C and 50% relative humidity. Conduct tensile testing to measure Tensile Strength (MPa), Elongation at Break (%), and Young's Modulus (MPa). *[15][16] Rationale & Interpretation: Effective plasticization will cause a significant decrease in Tensile Strength and Modulus (stiffness) and a substantial increase in Elongation at Break (ductility).
[17]2. Hardness (Shore Durometer):
-
Procedure: Prepare flat plaques of the material (at least 6 mm thick). Press the Shore A (for softer materials) or Shore D (for harder materials) durometer firmly onto the surface and record the reading.
-
Rationale & Interpretation: Hardness is a direct measure of softness. A lower Shore hardness value indicates a more effective plasticizing action.
3. Thermal Analysis (DSC & TGA):
-
DSC Procedure: Heat a small sample (5-10 mg) in the DSC from ambient to ~200°C at a rate of 10°C/min.
-
DSC Rationale: The key parameter is the Glass Transition Temperature (Tg). A lower Tg compared to the neat polymer is the primary indicator of successful plasticization. *[18][19] TGA Procedure: Heat a sample (10-15 mg) in the TGA from ambient to 600°C at 10°C/min.
-
TGA Rationale: TGA measures weight loss as a function of temperature. This can indicate the thermal stability of the compound and the volatility of the plasticizer.
[20]| ATEC Content (wt% in PLA) | Expected Tg (DSC) | Expected Elongation at Break | Expected Shore D Hardness | | :--- | :--- | :--- | :--- | | 0% (Neat PLA) | ~60-65°C | <10% | ~80 | | 10% | ~40-50°C | 50-150% | ~70 | | 20% | ~20-30°C | >200% | ~60 | | 30% | <10°C | >300% | ~50 |
Protocol 3: Plasticizer Migration (Leaching) Analysis
Objective: To quantify the amount of ATEC that leaches from the polymer matrix into a liquid medium, simulating use conditions. This is a critical self-validating test for biocompatibility and device integrity.
[21]Causality: Plasticizer migration is driven by factors like chemical incompatibility, temperature, and the nature of the contacting fluid. This gravimetric method provides a robust, quantitative measure of the formulation's stability.
dot
Caption: A step-by-step process for quantifying plasticizer leaching.
Procedure:
-
Sample Preparation: Cut polymer film samples into uniform specimens (e.g., 50 mm x 50 mm). 2[21]. Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (this is W_initial).
-
Immersion: Place each specimen in a separate beaker containing a specified volume of the extraction liquid (e.g., distilled water, ethanol, or a relevant drug vehicle). Ensure the specimen is fully submerged. 4[21]. Incubation: Place the beakers in a constant temperature oven or water bath set to a relevant temperature (e.g., 37°C for physiological conditions) for a defined period (e.g., 24, 48, or 72 hours). 5[21]. Drying: After incubation, remove the specimens. Gently wipe the surface with a lint-free cloth to remove excess liquid. Dry the specimens in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Final Weighing: Accurately weigh the dried specimen (this is W_final).
-
Calculation: Calculate the percentage of weight loss, which corresponds to the leached plasticizer:
-
% Weight Loss = [(W_initial - W_final) / W_initial] * 100
-
Note: For more precise and specific quantification of ATEC in the extraction liquid, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
This compound stands as a viable and scientifically sound alternative to traditional phthalate plasticizers for developing flexible polymers. Its favorable safety profile, combined with its effectiveness in plasticizing biopolymers like PLA, makes it an attractive choice for medical and pharmaceutical applications. B[5][22][19]y following the detailed protocols for compounding, characterization, and migration analysis outlined in this guide, researchers can systematically develop and validate novel flexible materials. The key to successful formulation lies in a deep understanding of the structure-property relationships and rigorous, self-validating testing to ensure both performance and safety in the final application.
References
- 1. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 2. plasticstoday.com [plasticstoday.com]
- 3. CAS 77-89-4: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. mamtapolycoats.com [mamtapolycoats.com]
- 6. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 7. Exploring Eco-Friendly Plasticizers for PVC - green pla... [pascalchem.com]
- 8. mamtapolycoats.com [mamtapolycoats.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. specialchem.com [specialchem.com]
- 12. archemco.com [archemco.com]
- 13. PLA Compounding: Enhancing Performance of Biodegradable Plastics - COWELL EXTRUSION [cowellextrusion.com]
- 14. farrel-pomini.com [farrel-pomini.com]
- 15. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Thermal and mechanical properties of plasticized poly(L‐lactic acid) | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. redalyc.org [redalyc.org]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Acetyl Triethyl Citrate for Optimal Performance in Transdermal Patch Formulations
An Application and Protocol Guide
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of Acetyl Triethyl Citrate (ATEC) in transdermal patch formulations. ATEC, a versatile and safe excipient, primarily functions as a plasticizer to enhance the mechanical properties and flexibility of the polymer matrix.[1][2] This document elucidates the causal mechanisms behind ATEC's function and provides detailed, field-proven protocols for formulation, characterization, and performance evaluation of modern transdermal drug delivery systems (TDDS). The methodologies are designed to be self-validating, ensuring robust and reproducible outcomes in a research and development setting.
Introduction: The Critical Role of Excipients in Transdermal Systems
Transdermal patches represent a significant advancement in drug delivery, offering controlled, sustained release of active pharmaceutical ingredients (APIs) directly into the systemic circulation.[3][4][5] This route bypasses first-pass metabolism, reduces dosing frequency, and improves patient compliance.[5][6] The efficacy and safety of a transdermal patch are intrinsically linked to its formulation, particularly the choice of excipients which govern its physical and therapeutic properties.
Among these, plasticizers are essential for imparting flexibility and preventing the polymer matrix from becoming brittle, ensuring the patch conforms to the skin and maintains intimate contact throughout the wear period.[1] this compound (ATEC), an acetylated ester of citric acid, has emerged as a preferred plasticizer due to its excellent safety profile, low toxicity, and high efficiency in plasticizing a wide range of pharmaceutical polymers used in TDDS, such as cellulose derivatives and acrylic resins.[1][2][7]
This document explores the multifaceted role of ATEC and provides actionable protocols for its application.
The Functional Role of this compound (ATEC) in Patch Formulations
Understanding the mechanistic role of ATEC is fundamental to designing a robust transdermal system. Its primary functions are to modify the polymer matrix and influence the overall performance of the patch.
Primary Function: Plasticization of the Polymer Matrix
The polymer matrix in a transdermal patch provides the structural foundation and houses the API. Without a suitable plasticizer, this matrix can be rigid and crystalline, leading to poor skin adhesion and potential cracking. ATEC integrates into the polymer network, positioning itself between the polymer chains. This action disrupts polymer-polymer interactions, increases the free volume, and lowers the glass transition temperature (Tg) of the polymer. The result is a softer, more pliable, and less brittle film, which is critical for patient comfort and consistent drug delivery.[1][8]
Caption: ATEC molecules interpose between polymer chains, reducing intermolecular forces and increasing matrix flexibility.
Secondary Function: Influence on Drug Permeation
While not its primary role, ATEC can act as a permeation enhancer.[9] By increasing the fluidity of the polymer matrix, ATEC can enhance the thermodynamic activity of the API, thereby increasing its partitioning from the patch into the stratum corneum. Furthermore, as a solvent, it can ensure the drug remains solubilized within the matrix, which is a prerequisite for diffusion.[2][10] Some studies suggest that certain plasticizers can also interact with skin lipids, transiently disrupting the barrier function of the stratum corneum and facilitating drug penetration.[11][12][13]
Experimental Protocols: Formulation and Evaluation
The following protocols provide a systematic approach to developing and testing transdermal patches incorporating ATEC.
Workflow Overview
The development process follows a logical progression from formulation to comprehensive characterization and performance testing.
Caption: Workflow for the development and evaluation of an ATEC-based transdermal patch.
Protocol 1: Formulation of a Matrix-Type Transdermal Patch
This protocol details the solvent evaporation technique, a common and reliable method for preparing drug-in-adhesive patches.[14][15]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., Eudragit® RL 100, Polyvinylpyrrolidone)
-
This compound (ATEC)
-
Solvent system (e.g., Methanol, Ethyl Acetate)
-
Backing layer (e.g., 3M™ Scotchpak™ 9733)
-
Release liner (e.g., 3M™ Scotchpak™ 1022)
Procedure:
-
Polymer Dissolution: Accurately weigh the required amount of polymer and dissolve it in the chosen solvent system using a magnetic stirrer. Ensure complete dissolution to form a clear, homogenous solution.
-
API Incorporation: Separately dissolve the accurately weighed API in a small amount of the same solvent system. Add this drug solution to the polymer solution and stir until fully mixed.
-
ATEC Addition: Add the specified amount of ATEC to the drug-polymer solution. ATEC acts as a plasticizer.[16] Continue stirring for 30 minutes to ensure uniform distribution.
-
Casting: Carefully pour the final solution onto a clean, level surface or directly onto the release liner. Use a casting knife or a specified mold (e.g., a petri dish or bangle) to ensure a uniform thickness.[10][17]
-
Solvent Evaporation: Place the cast film in a controlled environment (e.g., a level surface in a fume hood or a drying oven at 40-50°C) to allow for slow and complete evaporation of the solvent. An inverted funnel can be placed over the cast to prevent rapid evaporation.[17]
-
Lamination and Cutting: Once dried, laminate the backing layer onto the adhesive matrix. Cut the resulting laminate into patches of the desired size (e.g., 2 cm²).
-
Storage: Store the finished patches in a desiccator until further evaluation.
Table 1: Example Formulations with Varying ATEC Concentration
| Component | Formulation F1 | Formulation F2 | Formulation F3 |
| API | 100 mg | 100 mg | 100 mg |
| Eudragit® RL 100 | 800 mg | 750 mg | 700 mg |
| ATEC | 100 mg (10%) | 150 mg (15%) | 200 mg (20%) |
| Methanol | 10 mL | 10 mL | 10 mL |
| Total Solid Content | 1000 mg | 1000 mg | 1000 mg |
| ATEC % (w/w of polymer) | 12.5% | 20.0% | 28.6% |
Note: The percentage of ATEC is often calculated based on the weight of the dry polymer.
Protocol 2: Physicochemical and Adhesion Characterization
Proper characterization ensures that the patches meet quality standards for uniformity and adhesion, which are critical for performance.[18][19]
A. Physical Evaluation: [4][20]
-
Thickness: Measure the thickness of at least five patches at different points using a digital micrometer. Calculate the average and standard deviation.
-
Weight Uniformity: Weigh 10 individual patches and calculate the average weight. The individual weights should not deviate significantly from the average.
-
Drug Content Uniformity: Dissolve a patch of a specified area in a suitable solvent (e.g., 100 mL of methanol). Filter the solution and analyze the drug concentration using a validated analytical method like UV-Vis Spectroscopy or HPLC.[5] Repeat for at least three patches.
B. Adhesion Testing: Adhesion is characterized by three key parameters: tack, peel adhesion, and shear adhesion.[18]
-
Probe Tack Test: This measures the initial "stickiness" of the adhesive.[18][21]
-
Use a probe tack tester according to the manufacturer's instructions.
-
Bring a clean, stainless-steel probe into contact with the patch's adhesive surface for a specified dwell time (e.g., 1 second) under a defined force.
-
Withdraw the probe at a constant speed.
-
The force required to break the bond is the tack value.[22]
-
-
180° Peel Adhesion Test: This measures the force required to remove the patch from a standard surface.[22]
-
Apply a standard-sized patch strip (e.g., 25 mm x 150 mm) to a clean, stainless-steel panel. Use a roller to ensure uniform application.
-
Allow the patch to dwell for a specified time (e.g., 10 minutes).
-
Mount the panel in a tensile tester and peel the patch back at a 180° angle at a constant speed (e.g., 300 mm/min).[22]
-
Record the average force required to peel the strip.
-
-
Shear Adhesion (Holding Power) Test: This assesses the adhesive's resistance to shear forces.[18][21]
-
Apply a standard-sized patch (e.g., 25 mm x 25 mm) to a stainless-steel panel.
-
Hang the panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the patch.[22]
-
Record the time it takes for the patch to shear off the panel. A longer time indicates higher shear strength.
-
Protocol 3: In Vitro Skin Permeation Study
This study is crucial for evaluating the rate at which the API permeates through the skin, providing an essential measure of the patch's potential in vivo performance.[23][24][25]
Equipment:
-
Franz diffusion cell apparatus
-
Excised skin membrane (e.g., full-thickness abdominal skin from Wistar rats)[17][20]
-
Receptor medium (e.g., phosphate buffer pH 7.4)[25]
Procedure:
-
Skin Preparation: Excise the abdominal skin from a euthanized rat. Carefully remove subcutaneous fat and tissue. Equilibrate the skin in the receptor medium for one hour before mounting.[17]
-
Cell Setup: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Temperature and Stirring: Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.[17] Stir the receptor medium continuously with a magnetic stir bar.
-
Patch Application: Apply the transdermal patch to the surface of the mounted skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[17][25]
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.
-
Data Calculation: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (hours). The slope of the linear portion of the curve represents the steady-state flux (Jss).
Protocol 4: Stability Testing
Stability testing evaluates how the quality of the patch varies over time under the influence of environmental factors like temperature and humidity.[26][27]
Procedure (as per ICH Guidelines): [28][29]
-
Packaging: Seal the patches in appropriate packaging that simulates the final product packaging.
-
Storage Conditions: Place the packaged patches in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[26]
-
Testing Intervals: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Evaluation: At each time point, evaluate the patches for:
-
Physical Appearance: Any changes in color, clarity, or texture.
-
Drug Content: To check for degradation of the API.
-
Adhesion Properties: Tack, peel, and shear tests to ensure adhesive performance is maintained.
-
In Vitro Permeation: To ensure the drug release profile remains consistent.[23]
-
Table 2: Hypothetical Stability Data for Formulation F2
| Parameter | 0 Months | 3 Months | 6 Months |
| Appearance | Clear, homogenous | Clear, homogenous | No change |
| Drug Content (%) | 99.8 ± 1.2 | 99.1 ± 1.5 | 98.5 ± 1.3 |
| Peel Adhesion (N/25mm) | 4.5 ± 0.3 | 4.3 ± 0.4 | 4.2 ± 0.3 |
| Flux (μg/cm²/hr) | 15.2 ± 1.8 | 14.9 ± 2.1 | 14.5 ± 1.9 |
Conclusion and Future Perspectives
This compound is a highly effective and safe plasticizer for transdermal patch formulations. Its incorporation significantly improves the essential mechanical properties of the patch, such as flexibility and adhesion, which are paramount for patient compliance and therapeutic efficacy. By methodically applying the formulation and evaluation protocols outlined in this guide, researchers can effectively harness the benefits of ATEC to optimize their transdermal systems. Future work may focus on exploring synergistic effects of ATEC with novel chemical permeation enhancers to further broaden the range of APIs that can be delivered via the transdermal route.
References
- 1. nbinno.com [nbinno.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triethyl citrate: Significance and symbolism [wisdomlib.org]
- 9. Enhanced Controlled Transdermal Delivery of Ambroxol from the EVA Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Permeation enhancers in transdermal drug delivery: benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeation enhancers in transdermal drug delivery: benefits and limitations | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. media.neliti.com [media.neliti.com]
- 17. ijcrt.org [ijcrt.org]
- 18. tandfonline.com [tandfonline.com]
- 19. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 20. rjpdft.com [rjpdft.com]
- 21. formulationbio.com [formulationbio.com]
- 22. SOP for Adhesion Testing of Transdermal Patches – SOP Guide for Pharma [pharmasop.in]
- 23. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 24. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Optimization of In-vitro Permeation Pattern of Ketorolac Tromethamine Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. formulationbio.com [formulationbio.com]
- 27. testinglab.com [testinglab.com]
- 28. Accelerated stability testing of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 29. "Accelerated stability testing of a transdermal patch composed of eseri" by S. Banerjee, P. Chattopadhyay et al. [jfda-online.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Preventing Acetyl Triethyl Citrate (ATEC) Leaching from Polymer Films
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This center is designed to address the critical challenge of preventing acetyl triethyl citrate (ATEC) leaching from polymer films. As a leading, safer, and biodegradable plasticizer, ATEC is integral to innovations in pharmaceutical coatings, medical devices, and food packaging materials.[1] However, its migration, or "leaching," can compromise product integrity, alter mechanical properties, and pose regulatory challenges.[2]
This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to ensure the stability and performance of your ATEC-plasticized polymer films.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of ATEC Leaching
This section addresses the foundational questions researchers frequently encounter regarding ATEC leaching.
Q1: What is this compound (ATEC) and why is it used in polymer films?
A1: this compound (ATEC) is a non-phthalate, biodegradable plasticizer derived from citric acid.[1] Plasticizers are additives that increase the flexibility, durability, and workability of a polymer.[3] ATEC is widely used as a safer alternative to traditional phthalate plasticizers, which have raised health concerns due to their potential to act as endocrine disruptors.[4][5][6] Its applications are extensive, including pharmaceutical coatings for tablets and capsules, food packaging, and medical devices.[1]
Q2: What is plasticizer leaching and why is it a critical issue for ATEC?
A2: Plasticizer leaching, also known as migration, is the physical process where plasticizer molecules, which are not chemically bonded to the polymer chains, move from the bulk of the polymer to its surface and then into the surrounding environment.[7][8] This is a significant concern because the loss of ATEC can cause the polymer film to become brittle and fail.[2][9] In pharmaceutical applications, leaching can alter the drug release profile of a coated dosage form, while in medical devices, it can affect biocompatibility and device performance.[8][10]
Q3: What are the primary factors that drive ATEC leaching from a polymer film?
A3: The migration of ATEC is a complex process influenced by several interconnected factors. Understanding these drivers is the first step in effective prevention. The key factors include:
-
Temperature: Higher temperatures increase the kinetic energy of ATEC molecules and the mobility of polymer chains, accelerating diffusion and leaching.[7][8][11]
-
ATEC Concentration: A higher initial concentration of ATEC creates a larger concentration gradient between the film and the surrounding medium, providing a stronger driving force for migration.[8]
-
Polymer Properties: The type of polymer, its molecular weight, crystallinity, and polarity all play a crucial role. Amorphous regions in a polymer are less dense and allow for easier diffusion of the plasticizer compared to crystalline regions.[8]
-
Contact Medium: The solubility of ATEC in the surrounding environment (e.g., aqueous solutions, solvents, fatty foods) significantly impacts the rate of leaching.[7][12]
-
Molecular Weight of the Plasticizer: Plasticizers with a higher molecular weight generally have lower mobility and therefore migrate more slowly.[8][9]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a structured approach to diagnosing and resolving common problems related to ATEC leaching observed during experimental work.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Film becomes brittle and cracks over time. | High ATEC leaching leading to loss of flexibility. | 1. Quantify Leaching: Use HPLC or GC to determine the amount of ATEC lost (See Protocol 1). 2. Reformulate: Consider strategies in Part 3, such as incorporating nanofillers or using a higher molecular weight plasticizer.[8][9][13] |
| Inconsistent drug release from coated tablets. | ATEC migration is altering the permeability of the polymer coating.[10][14] | 1. Analyze Coating Integrity: Use SEM to inspect the coating for cracks or pores post-dissolution.[15] 2. Correlate Leaching with Dissolution: Measure ATEC leaching and drug release concurrently to establish a relationship.[15] 3. Apply a Barrier Coating: Consider a top-coat to prevent ATEC from leaching into the dissolution medium (See Part 3, Strategy 3).[16][17][18] |
| High variability in leaching results between identical samples. | Inconsistent film thickness or variations in the experimental setup. | 1. Standardize Film Preparation: Ensure uniform film thickness by controlling casting volume and using a level surface.[8] 2. Control Leaching Environment: Maintain constant temperature and agitation in the leaching medium to ensure consistent mass transfer.[8] |
| Surface of the film feels oily or has a residue. | This phenomenon, known as "blooming" or "sweating," is a direct result of plasticizer migration to the surface.[19] | 1. Verify Polymer-Plasticizer Compatibility: Poor compatibility can drive migration.[19] 2. Implement Surface Modification: Techniques like plasma treatment can create a cross-linked surface layer to trap the plasticizer (See Part 3, Strategy 2).[12][16] |
Part 3: Advanced Prevention Strategies & Protocols
This section details proactive strategies to minimize ATEC leaching, complete with the scientific rationale and step-by-step experimental protocols.
Strategy 1: Formulation Optimization
The composition of the polymer film itself is the first line of defense against plasticizer migration.
-
Incorporate Nanofillers: The addition of nanofillers, such as chitin nanofibrils or calcium carbonate, creates a more tortuous path for the ATEC molecules to navigate, thereby slowing down their diffusion to the surface.[8][13] The fillers act as physical barriers, increasing the path length for migration.[13]
-
Use Polymeric or Higher Molecular Weight Plasticizers: Plasticizers with a high molecular weight or a branched structure are less mobile within the polymer matrix due to their size and potential for entanglement.[9][19][20] While ATEC is a small molecule, blending it with a secondary, larger plasticizer can sometimes reduce the overall migration.
-
Induce Polymer Cross-linking: Creating chemical bonds between polymer chains (cross-linking) forms a three-dimensional network that physically entraps the plasticizer molecules, significantly reducing their ability to migrate.[21][22]
Strategy 2: Surface Modification Techniques
Altering the surface of the polymer film can create an effective barrier to ATEC leaching without changing the bulk properties of the film.[12][16]
-
Irradiation (UV, Gamma, Plasma): These high-energy treatments cause chain scission and recombination on the polymer surface, creating a dense, cross-linked "skin" layer.[7][12][16] This densified layer has reduced free volume, which slows the diffusion of plasticizer molecules.[7][12]
-
Chemical Grafting: This technique involves chemically bonding functional polymer chains to the surface of the film.[7][16] These grafted chains can interact with ATEC molecules via hydrogen bonding or van der Waals forces, effectively tethering them to the surface and reducing their mobility.[16]
Strategy 3: Application of Barrier Coatings
Applying a thin, impermeable top-coat is a highly effective method to prevent plasticizer migration.[9][16][17]
-
Sol-Gel Coatings: These are hybrid inorganic-organic networks that can be applied from a solution and cured to form a dense, highly adhesive barrier layer.[12]
-
Protein-Based Coatings: Recent research has shown that self-assembled amyloid-like protein coatings can form dense nanomembranes that are exceptionally effective at preventing plasticizer leaching, reducing it by over 90% in some cases.[4][5][16] These coatings are also biocompatible, making them ideal for medical and food-contact applications.[5]
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique deposits ultra-thin films of materials like silicon oxide (SiOₓ) or diamond-like carbon (DLC) onto the polymer surface.[7] These coatings create a highly tortuous or impermeable barrier to plasticizer diffusion.[7][17][18]
Experimental Protocols & Workflows
Protocol 1: Quantification of ATEC Leaching using High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable method for determining the concentration of ATEC that has leached into a liquid medium.[2]
Objective: To quantify the amount of ATEC leached from a polymer film into a specified liquid over time.
Materials:
-
ATEC-plasticized polymer film samples of known dimensions and weight.
-
Extraction liquid (e.g., distilled water, phosphate buffer, ethanol/water mixture).
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Certified ATEC reference standard.
-
Volumetric flasks, pipettes, and vials.
-
Constant temperature incubator/shaker.
Procedure:
-
Sample Preparation: Cut polymer films into uniform specimens (e.g., 2 cm x 2 cm). Accurately weigh each specimen.
-
Leaching Experiment: Place each film specimen into a sealed container with a precise volume of the extraction liquid. Incubate at a controlled temperature (e.g., 37°C) with gentle agitation for predetermined time points (e.g., 1, 4, 8, 24 hours).
-
Calibration Curve Preparation: Prepare a series of standard solutions of ATEC in the extraction liquid at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Analysis:
-
Set the UV detector to an appropriate wavelength for ATEC (typically around 210 nm).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
At each time point, withdraw an aliquot of the extraction liquid from the sample containers.
-
Inject the samples into the HPLC system.
-
-
Quantification: Determine the concentration of ATEC in your samples by comparing their peak areas to the calibration curve.[2]
-
Calculation: Calculate the total mass of leached ATEC and express it as a percentage of the initial ATEC content in the film or as mass per unit area of the film.
Visualizing the Leaching Process and Prevention Strategies
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A simplified workflow of the ATEC leaching mechanism.
Caption: Overview of key strategies to prevent ATEC leaching.
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications | Bouling Plasticizer [bouling-plasticizer.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. sciencenews.org [sciencenews.org]
- 7. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 8. benchchem.com [benchchem.com]
- 9. forgeway.com [forgeway.com]
- 10. The impact of triethyl citrate leaching from HPMC-phthalate based isolated films on film permeability and thermal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. plasticsengineering.org [plasticsengineering.org]
- 13. Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface modification strategies for inhibiting the migration of plasticizers from plastics | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
- 18. Barrier Coating Reduces Plasticizer Leaching from PVC - MaterialsViews [advancedsciencenews.com]
- 19. plasticxperts.com [plasticxperts.com]
- 20. researchgate.net [researchgate.net]
- 21. bastone-plastics.com [bastone-plastics.com]
- 22. researchgate.net [researchgate.net]
Strategies to reduce the migration of acetyl triethyl citrate in food contact materials.
Welcome to the technical support center for managing the migration of acetyl triethyl citrate (ATEC) in food contact materials. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experimental design is both effective and compliant.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding ATEC, its function, and the fundamental principles of its migration.
Q1: What is this compound (ATEC) and why is it used in food contact materials?
This compound (ATEC) is a non-toxic, citrate ester-based plasticizer.[1] It is produced by the acetylation of triethyl citrate (TEC).[1] In polymer science, plasticizers are additives that increase the flexibility, durability, and workability of a material, particularly plastics like polyvinyl chloride (PVC) and polylactic acid (PLA).[2] ATEC is favored in food contact and medical applications because it is considered a safer alternative to phthalate-based plasticizers.[1][3] Its approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) for certain food contact applications underscores its favorable safety profile.[4][5]
Q2: What are the primary drivers of ATEC migration from a polymer matrix?
Plasticizer migration is a complex process governed by several factors.[6] The key drivers for ATEC migration include:
-
Temperature: Higher temperatures increase the kinetic energy of both the ATEC molecules and the polymer chains, accelerating diffusion.[6]
-
Food Simulant/Food Type: The chemical nature of the contacting food product significantly impacts migration. Fatty or oily foods, and alcoholic beverages, tend to extract plasticizers more readily than aqueous, non-fatty foods.[6][7]
-
Contact Time: Generally, the longer the contact time, the greater the extent of migration, although it can reach an equilibrium.[8]
-
Polymer Morphology: The structure of the polymer itself plays a crucial role. Factors like crystallinity, density, and the presence of free volume within the polymer matrix can either hinder or facilitate ATEC movement.[6][9][10]
-
ATEC Concentration: Higher initial concentrations of ATEC in the polymer can create a greater driving force for migration.[11]
Q3: What are the current regulatory considerations for ATEC in food packaging?
In the United States, ATEC is listed as an indirect food additive permitted for use in adhesives and resinous and polymeric coatings for polyolefin films under specific sections of the Code of Federal Regulations (CFR), such as 21 CFR 175.105, 175.300, and 175.320.[3][4] Similarly, the European Union has regulations governing the use of plasticizers in food contact materials. It is crucial for researchers and manufacturers to consult the latest versions of these regulations to ensure compliance, as they specify overall migration limits (OMLs) and sometimes specific migration limits (SMLs) for certain substances.
Q4: Can ATEC migration impact the properties of the food contact material?
Yes. The loss of plasticizer can lead to a decrease in the flexibility and an increase in the brittleness of the material over time.[12] This can compromise the mechanical integrity of the packaging. Additionally, the migrated ATEC becomes an unintended food additive. While ATEC is considered safe, any substance migration should be controlled to meet regulatory standards and minimize consumer exposure.[13]
Troubleshooting Guides
This section provides a structured, question-and-answer approach to resolving specific experimental challenges related to ATEC migration.
Problem 1: Exceeding Regulatory Migration Limits for ATEC in Non-Fatty (Aqueous) Food Simulants.
Q: My migration testing using aqueous food simulants (e.g., 10% ethanol) shows ATEC levels above the acceptable regulatory limits. What are the likely causes and how can I rectify this?
A: Causal Analysis & Mitigation Strategy
Exceeding migration limits in aqueous simulants, while less common than with fatty simulants, points to specific formulation or processing issues. The primary mechanism is diffusion, driven by the concentration gradient between the polymer and the simulant.
Experimental Workflow for Troubleshooting:
-
Verify Polymer Crystallinity:
-
Rationale: A higher degree of crystallinity in a polymer creates a more tortuous path for the plasticizer molecules to navigate, thereby reducing the migration rate.[14] Plasticizers can disrupt and lower the overall crystallinity.[10]
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Prepare a small, representative sample of your food contact material (5-10 mg).
-
Perform a heat-cool-heat cycle in a DSC instrument. The first heating scan erases the thermal history.
-
From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of melting (ΔHm).
-
Calculate the percent crystallinity (%Xc) using the formula: %Xc = (ΔHm / ΔH°m) * 100, where ΔH°m is the theoretical melting enthalpy of a 100% crystalline polymer (e.g., 93 J/g for PLA).[15]
-
-
Interpretation & Action: If crystallinity is lower than expected for your polymer grade, consider post-processing annealing. Annealing the polymer below its melting temperature can promote further crystallization.[14]
-
-
Investigate Surface Modifications:
-
Rationale: The migration process initiates at the surface of the material.[6] Modifying the surface can create a barrier that significantly reduces the rate of ATEC transfer into the food simulant.[6][9]
-
Strategy 1: Surface Cross-linking. Irradiation techniques like UV or electron beam can create a denser, cross-linked network on the polymer surface, which physically hinders plasticizer migration.[6][9]
-
Strategy 2: Barrier Coatings. Applying a thin, functional barrier coating can be highly effective. For aqueous environments, coatings that have low permeability to polar molecules would be beneficial.[6][9]
-
Problem 2: High ATEC Migration into Fatty Food Simulants.
Q: My experiments with fatty food simulants (e.g., olive oil, 50% ethanol, or isooctane) consistently show high levels of ATEC migration. What formulation strategies can I employ to address this?
A: Causal Analysis & Mitigation Strategy
The lipophilic nature of ATEC makes it more soluble in fatty or alcoholic media, leading to higher migration. The strategies here focus on altering the formulation to decrease the mobility and solubility of the plasticizer.
Formulation-Based Strategies:
-
Incorporate Nanofillers:
-
Rationale: The addition of nanofillers, such as nanoclays or cellulose nanofibers, can create a "tortuous path" within the polymer matrix.[16] This forces the ATEC molecules to travel a longer distance to reach the surface, thereby slowing down the diffusion process.[16] Furthermore, some fillers can adsorb plasticizer molecules on their surface.[16]
-
Experimental Protocol: Nanofiller Compounding & Migration Testing
-
Select a suitable nanofiller (e.g., montmorillonite clay or chitin nanofibrils).
-
Incorporate the nanofiller into the polymer-ATEC blend during melt extrusion. Vary the loading level (e.g., 1%, 3%, 5% by weight).
-
Prepare film samples from the compounded material.
-
Conduct migration tests on the nanofiller-containing films and compare the results to the control (no nanofiller).
-
-
-
Evaluate Alternative, Higher Molecular Weight Plasticizers:
-
Rationale: Plasticizers with a higher molecular weight or a more branched structure have lower mobility within the polymer matrix.[12][17] Their larger size makes it more difficult for them to diffuse through the polymer chains.[17] Polymeric plasticizers are an excellent example of this principle, as their migration is almost negligible.[12]
-
Comparative Analysis Table:
-
| Plasticizer Type | Molecular Weight | Key Advantage | Key Disadvantage |
| ATEC | Low | Good plasticizing efficiency | Prone to migration |
| Polymeric Plasticizers | High | Very low to no migration | May have lower plasticizing efficiency |
| Branched Plasticizers | Moderate to High | Reduced migration due to entanglement[17] | Can be more expensive |
-
Consider Internal Plasticization:
-
Rationale: This is the most effective method to prevent migration.[12] Internal plasticization involves chemically bonding the plasticizing moiety to the polymer backbone.[12][18] Since the plasticizer is now part of the polymer chain, it cannot migrate.
-
Approach: This requires synthesizing a new copolymer where one of the monomers provides the plasticizing effect. While highly effective, this is a more involved chemical modification approach.
-
Visualizing Migration & Mitigation
// Mitigation Strategies node [shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitigation1 [label="Higher Crystallinity\nNanofillers"]; Mitigation2 [label="Surface Coating\nCross-linking"]; Mitigation3 [label="Higher MW Plasticizer"];
Mitigation1 -> ATEC_bulk [arrowhead=T, style=dashed, color="#34A853", label="Hinders"]; Mitigation2 -> ATEC_surface [arrowhead=T, style=dashed, color="#34A853", label="Blocks"]; Mitigation3 -> ATEC_bulk [arrowhead=T, style=dashed, color="#34A853", label="Slows"]; } dot Figure 1: A simplified diagram illustrating the two-step process of ATEC migration and the points at which different mitigation strategies can be effective.
Key Experimental Protocols
Protocol: Standardized ATEC Migration Testing
This protocol is a generalized procedure. Always refer to specific regulatory guidelines (e.g., EU Regulation 10/2011 or FDA guidelines) for the precise conditions required for your application.
-
Sample Preparation:
-
Cut the food contact material into standardized dimensions (e.g., 1 dm²).
-
Clean the surface of the sample with a suitable solvent (e.g., ethanol) and allow it to dry completely to remove any surface contaminants.
-
-
Migration Cell Setup:
-
Place the sample in a migration cell, ensuring only one side is in contact with the food simulant.
-
Fill the cell with a known volume of the pre-conditioned food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol or olive oil for fatty foods).
-
-
Incubation:
-
Seal the migration cell and place it in an incubator at the specified test temperature and duration (e.g., 40°C for 10 days). These conditions are meant to simulate the intended use and storage of the food product.
-
-
Sample Collection & Analysis:
-
After the incubation period, remove the food simulant from the cell.
-
For aqueous simulants, a liquid-liquid extraction may be necessary to transfer the ATEC into an organic solvent compatible with the analytical instrument.[19]
-
Analyze the concentration of ATEC in the simulant using an appropriate analytical technique.
-
Protocol: Quantification of ATEC using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument Setup:
-
GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable.
-
Injection: Use a split/splitless injector.
-
Oven Program: Develop a temperature gradient that effectively separates ATEC from other potential migrants.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration:
-
Prepare a series of ATEC standard solutions of known concentrations in the same solvent as your final sample extract.
-
Inject these standards to generate a calibration curve (peak area vs. concentration).
-
-
Sample Analysis:
-
Inject the prepared sample extract from the migration test.
-
Identify the ATEC peak based on its retention time and mass spectrum.
-
Quantify the amount of ATEC by comparing its peak area to the calibration curve.
-
-
Calculate Migration:
-
Express the final result in mg of ATEC per kg of food simulant (mg/kg) or mg of ATEC per dm² of contact surface area (mg/dm²), as required by the relevant regulation.
-
References
- 1. This compound (ATEC) Manufacturers and Suppliers China - Weifang Integratechem Co., Ltd. [integratechem.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. adhesivesmag.com [adhesivesmag.com]
- 4. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. Migration of the Plasticizer Acetyltributyl Citrate from Plastic Film into Foods during Microwave Cooking and Other Domestic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 10. Do plasticizers affect crystallinity?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 11. researchgate.net [researchgate.net]
- 12. bastone-plastics.com [bastone-plastics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. forgeway.com [forgeway.com]
- 18. Braslau Group: Non-migratory Plasticizers [braslau.chemistry.ucsc.edu]
- 19. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATEC Content to Overcome Brittleness in Polymer Films
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for utilizing Acetyl Triethyl Citrate (ATEC) to overcome brittleness in polymer films. Our focus is on explaining the scientific principles behind formulation choices to empower you to solve challenges in your own experiments.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions about ATEC and its function as a plasticizer.
Q1: What is this compound (ATEC) and how does it work? A1: this compound (ATEC), CAS 77-89-4, is a clear, odorless, oily liquid derived from citric acid.[1] It is a highly effective and safe plasticizer used to increase the flexibility and durability of polymer films, preventing cracking and brittleness.[1][2] Plasticizers are small molecules that do not chemically bond with the polymer.[3] Instead, they insert themselves between the long polymer chains, increasing the "free volume" or space between them.[4][5] This action disrupts the strong intermolecular forces that hold the polymer chains rigidly together, allowing them to slide past one another more easily. The result is a softer, more pliable film.[4][5]
Q2: How does ATEC affect the Glass Transition Temperature (Tg) of a polymer? A2: The Glass Transition Temperature (Tg) is the temperature at which a rigid, glassy polymer becomes soft and rubbery.[5][6] ATEC effectively lowers the Tg of the polymer.[5] By increasing the mobility of the polymer chains, less thermal energy is required to transition the material from a brittle to a flexible state.[5] This is a critical parameter in pharmaceutical films, as a lower Tg ensures the film remains flexible and intact at storage and application temperatures.[7] For instance, the Tg of the polymer Eudragit RL100, normally between 58-68°C, can be reduced to below 50°C with the addition of a citrate-based plasticizer.[8]
Q3: With which common pharmaceutical polymers is ATEC compatible? A3: ATEC is known for its excellent compatibility with a wide range of pharmaceutical polymers, particularly cellulose derivatives and acrylic resins.[2] This includes:
-
Cellulose Esters: Such as Ethylcellulose (EC) and Cellulose Acetate Phthalate (CAP).[9][10]
-
Acrylic Polymers: Including various grades of Eudragit® (e.g., RL, RS, L).[8][11][12] Its versatility makes it a preferred choice for creating flexible coatings for tablets and capsules, as well as for formulating standalone films for oral or transdermal drug delivery.[2]
Q4: What are the regulatory considerations for using ATEC in pharmaceutical products? A4: ATEC has a strong safety profile and is widely approved by regulatory bodies, including the U.S. Food and Drug Administration (FDA), for use as a pharmaceutical excipient and in food contact applications.[2][13] Its low toxicity is a primary reason for its preference over traditional phthalate-based plasticizers.[2][14] It is considered a Generally-Recognized-As-Safe (GRAS) substance, which simplifies the regulatory pathway for new drug formulations.[10]
Visualizing the Mechanism of Plasticization
The following diagram illustrates how ATEC molecules (the plasticizer) intersperse between polymer chains to increase flexibility and reduce brittleness.
Troubleshooting Guide: Common Formulation Issues
This guide is structured in a problem/cause/solution format to directly address challenges you may encounter.
| Problem | Potential Causes | Investigative Steps & Solutions |
| 1. Film is still brittle or cracks upon drying/handling. | A. Insufficient ATEC Concentration: The amount of plasticizer is too low to effectively lower the Tg and impart flexibility.[15] B. Poor ATEC Dispersion: Non-uniform mixing leads to plasticizer-rich and polymer-rich domains, with the latter remaining brittle.[15] C. Polymer Incompatibility: Although rare with common polymers, the chosen polymer may have poor compatibility with ATEC. | Solution A: Incrementally increase the ATEC concentration. Start with a 5% (w/w of polymer) increase, cast a new film, and evaluate its mechanical properties. Repeat until desired flexibility is achieved, being careful not to add too much (see Problem 2). Solution B: Enhance the mixing process. Ensure the polymer is fully dissolved in the solvent before adding ATEC. Use a high-shear mixer or allow for longer mixing times to ensure a homogenous solution before casting.[15] Solution C: Verify compatibility. Consult literature or technical data sheets for the solubility parameters of your polymer and ATEC. A closer match suggests better compatibility.[16] |
| 2. Film is too soft, sticky, or tacky. | A. Excessive ATEC Concentration: Over-plasticization occurs when the ATEC level is too high, leading to a dramatic drop in Tg and film hardness. B. Environmental Moisture: Some polymer/plasticizer systems can attract atmospheric moisture, leading to a softer, tacky surface. | Solution A: Systematically decrease the ATEC concentration in 5% (w/w) decrements. Cast and dry films at each concentration to find the optimal balance between flexibility and strength.[15] Solution B: Control the drying environment. Dry films in a desiccator or a controlled humidity chamber. Ensure all solvents are fully evaporated, as residual solvent can also act as a plasticizer. |
| 3. Oily residue on film surface (Leaching/Blooming). | A. Saturation Point Exceeded: The ATEC concentration is higher than the polymer matrix can absorb, causing the excess to migrate to the surface.[16][17] This phenomenon is known as "leaching" or "blooming".[16][18] B. Temperature Fluctuations: Storage at elevated temperatures can increase molecular mobility and accelerate the migration of the plasticizer to the surface.[17] | Solution A: Reduce the ATEC concentration to below the polymer's saturation point. This is the most direct solution.[15] Solution B: Consider a co-plasticizer or a different plasticizer with a higher molecular weight, which tends to have lower mobility.[16] Solution C: Ensure consistent storage conditions. Avoid exposing the films to high temperatures or drastic temperature cycles. |
| 4. Inconsistent mechanical properties from batch to batch. | A. Protocol Variations: Minor deviations in solvent volume, drying time, temperature, or mixing speed can lead to significant differences in film properties. B. Inaccurate Measurements: Inconsistent weighing of polymer or ATEC. | Solution A: Standardize all experimental protocols.[15] Document every step, including mixing times, drying temperature, and humidity. Use a controlled environment whenever possible. Solution B: Use a calibrated analytical balance for all measurements. Ensure complete transfer of all materials during solution preparation. |
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common issues with film brittleness.
Experimental Protocols
Protocol 1: Solvent Casting of a Polymer Film
This protocol details the standard method for preparing a plasticized polymer film in a laboratory setting.[19][20]
Materials:
-
Polymer (e.g., Ethylcellulose, Eudragit)
-
This compound (ATEC)
-
Volatile Solvent (e.g., Ethanol, Acetone, Ethyl Acetate)
-
Glass petri dish or a flat, non-adherent casting surface
-
Magnetic stirrer and stir bar
-
Beaker
-
Calibrated balance
Procedure:
-
Polymer Dissolution: Weigh the desired amount of polymer and dissolve it completely in a measured volume of the chosen solvent in a beaker. This may take time; cover the beaker to prevent solvent evaporation. The solution should be clear and homogenous.[19]
-
ATEC Addition: Once the polymer is fully dissolved, add the pre-weighed ATEC to the solution.
-
Homogenization: Stir the mixture on a magnetic stirrer for at least 30 minutes to ensure the ATEC is uniformly dispersed.[15] The final solution (or "dope") should be free of air bubbles. If necessary, let it stand or use gentle sonication to de-aerate.[19]
-
Casting: Carefully pour the homogenous solution into a clean, level petri dish. The amount of solution will determine the final film thickness.
-
Drying: Place the petri dish on a level surface in a well-ventilated area (like a fume hood) and allow the solvent to evaporate slowly. To prevent rapid evaporation which can cause defects, you can partially cover the dish.[21]
-
Final Drying: Once a solid film has formed, transfer it to a desiccator or a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours to remove any residual solvent.[21]
-
Peeling: Carefully peel the dried film from the casting surface.
Protocol 2: Basic Mechanical Property Assessment
This protocol describes how to measure key indicators of film brittleness and flexibility using a texture analyzer or universal testing machine.[22][23]
Objective: To measure Tensile Strength and Percent Elongation. High tensile strength with low elongation indicates a brittle film. A good plasticized film will have lower tensile strength and significantly higher elongation.[22][24]
Equipment:
-
Texture Analyzer or Universal Testing Machine with film grips[25][26]
-
Cutting tool for preparing standardized samples (e.g., dumbbell shape)
-
Calipers or micrometer for thickness measurement[27]
Procedure:
-
Sample Preparation: Cut the cast film into standardized shapes (e.g., rectangular strips or dumbbell shapes as per ASTM D882).[25][27] Prepare at least five replicate specimens for statistical validity.[15]
-
Thickness Measurement: Measure the thickness of each specimen at several points along its gauge length and calculate the average.
-
Instrument Setup: Secure the specimen in the grips of the testing machine. Set the gauge length (initial distance between grips) and the crosshead speed (rate of pulling). A typical speed for films is 50-75 mm/min.[22]
-
Testing: Initiate the test. The machine will pull the film at a constant rate until it breaks, recording the force (load) and displacement (extension) data.
-
Data Analysis: From the resulting stress-strain curve, the instrument's software will calculate:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Percent Elongation at Break (%): The percentage increase in the film's length at the point of fracture. This is a direct measure of flexibility.[22][26]
-
Young's Modulus (MPa): A measure of the film's stiffness. A lower modulus indicates a more flexible material.[22]
-
Reference Data
The following table provides typical effects of increasing ATEC concentration on the mechanical properties of a cellulose-based polymer film.
| ATEC Concentration (% w/w of polymer) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Film Characteristic |
| 0% | High | High | Low (< 5%) | Brittle, Stiff |
| 10% | ↓ | ↓ | ↑ | Flexible |
| 20% | ↓↓ | ↓↓ | ↑↑ | Very Flexible |
| 30% | ↓↓↓ | ↓↓↓ | ↑↑↑ | Soft, potentially tacky |
| (Note: Values are illustrative. Actual results will vary based on the specific polymer, film thickness, and processing conditions.) |
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. Glass transition temperature: Basics and application in pharmaceutical sector | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. Effect of glass transition temperature on the stability of lyophilized formulations containing a chimeric therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premium ethylcellulose polymer based architectures at work in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Mixture of Eudragit and Ethylcellulose Microparticles Loaded with Ranolazine for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. businessresearchinsights.com [businessresearchinsights.com]
- 15. benchchem.com [benchchem.com]
- 16. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 17. brighton-science.com [brighton-science.com]
- 18. researchgate.net [researchgate.net]
- 19. plasticsengineering.org [plasticsengineering.org]
- 20. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azom.com [azom.com]
- 24. researchgate.net [researchgate.net]
- 25. zwickroell.com [zwickroell.com]
- 26. stablemicrosystems.com [stablemicrosystems.com]
- 27. scribd.com [scribd.com]
How to improve the plasticizing efficiency of acetyl triethyl citrate.
Welcome to the technical support center for Acetyl Triethyl Citrate (ATEC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the use of ATEC as a plasticizer in your experimental work. Here, we move beyond simple protocols to explain the scientific principles behind our recommendations, ensuring you can make informed decisions to overcome challenges and enhance your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about ATEC to build a foundational understanding of its properties and function.
Q1: What is this compound (ATEC) and how does it function as a plasticizer?
A: this compound (ATEC), CAS 77-89-4, is an acetylated ester of citric acid, appearing as a clear, odorless, oily liquid.[1] It is recognized as a safe, non-toxic, and biodegradable plasticizer, making it a preferred alternative to phthalate-based plasticizers in sensitive applications like pharmaceutical coatings, medical devices, and food-contact materials.[2][3]
The primary role of a plasticizer is to increase the flexibility, workability, and durability of a polymer.[4] ATEC achieves this by inserting its molecules between the long polymer chains. This process disrupts the strong intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains tightly together in a rigid structure. By spacing the chains apart, ATEC reduces the friction between them, allowing them to slide past one another more easily.[5] This increased molecular mobility leads to a significant reduction in the material's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5]
Caption: Mechanism of ATEC plasticization.
Q2: In which polymer systems is ATEC commonly used?
A: ATEC's excellent compatibility with a wide range of polymers makes it highly versatile.[3] It is particularly effective with polar polymers due to its ester groups, which can form favorable interactions. Common applications include:
-
Cellulose Derivatives: Such as cellulose acetate, hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS), which are frequently used in pharmaceutical tablet coatings.[6][7]
-
Polyvinyl Chloride (PVC): ATEC serves as a safe, non-phthalate plasticizer for PVC in medical tubing, toys, and food packaging.[2][8]
-
Biodegradable Polymers: Including Polylactic Acid (PLA) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), where ATEC improves flexibility and processing characteristics for applications in biodegradable packaging and medical implants.[9][10]
-
Methacrylic Acid Copolymers: Used in enteric and sustained-release drug coatings.[6]
Q3: What are the key parameters that influence ATEC's plasticizing efficiency?
A: Several factors critically affect how well ATEC performs:
-
Concentration: The amount of ATEC is paramount. Efficiency increases with concentration up to a certain point, beyond which phase separation or "blooming" can occur.
-
Polymer-Plasticizer Compatibility: The chemical similarity between ATEC and the polymer, often predicted by solubility parameters, determines miscibility.[11] Poor compatibility can lead to phase separation.[5][12]
-
Processing Temperature and Method: The temperature during processing (e.g., melt blending, extrusion) affects the dispersion of ATEC within the polymer matrix.[9] Elevated temperatures can enhance miscibility but also risk polymer degradation.[13][14]
-
Presence of Other Additives: Other excipients in a formulation, such as fillers, pigments, or other polymers, can compete for interactions with the polymer or ATEC, potentially altering its efficiency.[15]
Q4: How can I analytically measure the plasticizing efficiency of ATEC in my formulation?
A: Quantifying efficiency involves measuring changes in the polymer's physical properties. Key analytical techniques include:
-
Differential Scanning Calorimetry (DSC): This is the most common method. It measures the glass transition temperature (Tg) of the polymer. A significant decrease in Tg with the addition of ATEC indicates effective plasticization.[9][16]
-
Dynamic Mechanical Analysis (DMA): DMA provides more detailed information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan δ peak, which is another indicator of Tg.[16]
-
Mechanical Testing: Techniques like tensile testing (following standards such as ASTM D2284) measure properties like tensile strength, elongation at break, and Young's modulus.[4] Effective plasticization typically decreases tensile strength and modulus while significantly increasing elongation at break.[8][17]
-
Spectroscopy (FTIR, NMR): Fourier Transform Infrared (FTIR) spectroscopy can indicate molecular interactions (e.g., hydrogen bonding) between the polymer and ATEC.[16] Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of plasticizer present and check for migration or leaching.[18][19][20]
Part 2: Troubleshooting Guide & Experimental Protocols
This section is structured to provide direct answers and actionable protocols for specific problems encountered during formulation development.
Problem 1: My polymer film is brittle and cracks easily, despite adding ATEC.
This is a common issue indicating that the plasticizing effect is insufficient to bring the polymer's glass transition temperature (Tg) well below the ambient or application temperature.
Possible Cause 1: Sub-optimal ATEC Concentration
The concentration of ATEC might be too low to effectively disrupt the polymer-polymer chain interactions.
Solution: Protocol for Optimizing ATEC Concentration
This protocol uses a systematic approach to identify the optimal concentration range for your specific polymer system.
Objective: To determine the ATEC concentration that provides the desired flexibility (measured by a drop in Tg and improved mechanical properties) without causing phase separation.
Materials:
-
Polymer of interest (e.g., PLA, HPMC)
-
This compound (ATEC)
-
Appropriate solvent (if using solvent casting) or melt processing equipment (e.g., extruder)
-
Analytical equipment: DSC, Tensile Tester
Methodology:
-
Preparation of Blends:
-
Prepare a series of polymer-ATEC blends with varying weight percentages of ATEC. A typical starting range is 0%, 5%, 10%, 15%, 20%, and 25% (w/w).
-
For Solvent Casting: Dissolve the polymer and the specified amount of ATEC in a common solvent. Ensure complete mixing before casting the film and allowing the solvent to evaporate completely under controlled conditions.
-
For Melt Blending: Pre-dry the polymer to prevent degradation.[9] Physically mix the polymer pellets/powder with the liquid ATEC before feeding into a melt blender or extruder at a temperature appropriate for the polymer.[9]
-
-
Sample Fabrication:
-
Produce standardized samples for testing (e.g., films of uniform thickness or molded "dog-bone" shapes for tensile testing).
-
-
Thermal Analysis (DSC):
-
Run DSC scans on each sample. Heat the samples at a controlled rate (e.g., 10°C/min) to determine the Tg.
-
Plot Tg as a function of ATEC concentration. A successful plasticization will show a significant, concentration-dependent decrease in Tg.
-
-
Mechanical Analysis (Tensile Testing):
-
Conduct tensile tests on at least five specimens for each concentration.
-
Measure the Elongation at Break (%) and Young's Modulus (MPa).
-
Plot these mechanical properties against ATEC concentration. Flexibility is indicated by an increase in elongation and a decrease in modulus.
-
-
Data Analysis & Interpretation:
-
Identify the "plasticization window" where the Tg is sufficiently lowered and mechanical flexibility is maximized.
-
Visually inspect the samples with the highest concentrations for signs of cloudiness or an oily surface, which indicates phase separation (exceeding the compatibility limit).
-
The optimal concentration is typically the one that provides the desired flexibility just before any signs of incompatibility appear.
-
Example Data: Effect of ATEC Concentration on PLA Properties
| ATEC Conc. (% w/w) | Glass Transition Temp. (Tg) (°C)[9][17] | Elongation at Break (%)[17][21] | Young's Modulus (MPa) | Observations |
| 0% (Neat PLA) | ~61.7°C | ~12% | ~1200 | Very Brittle |
| 5% | ~55°C | ~50% | ~950 | Noticeably more flexible |
| 10% | ~48°C | ~150% | ~700 | Flexible, clear film |
| 15% | ~40°C | ~230% | ~500 | Very flexible, clear film |
| 20% | ~35°C | ~250% | ~400 | Highly flexible |
| 25% | ~33°C | ~260% | ~350 | Slight surface oiliness |
Note: These are representative values. Actual results will vary based on the specific grade of polymer and processing conditions.
Possible Cause 2: Poor Dispersion of ATEC
If ATEC is not uniformly distributed throughout the polymer matrix, you will have plasticizer-rich and polymer-rich domains. The polymer-rich areas will remain brittle.
Solution: Improve Mixing and Processing Conditions
-
Enhance Mechanical Agitation: During solvent blending, use high-shear mixing or sonication to ensure a homogenous solution before casting.
-
Optimize Melt Processing: In extrusion or injection molding, consider increasing the screw speed or using a screw design with better mixing elements to improve distributive and dispersive mixing.[22] Ensure the residence time is sufficient for dispersion but not so long that it causes degradation.
-
Temperature Adjustment: Slightly increasing the processing temperature can lower the melt viscosity, facilitating better mixing of ATEC into the polymer.[23] However, be careful not to exceed the polymer's degradation temperature.
Caption: Troubleshooting workflow for brittle films.
Problem 2: I am observing phase separation, surface "blooming," or tackiness.
This issue arises when the concentration of ATEC exceeds its solubility limit within the polymer matrix, causing the excess plasticizer to migrate to the surface.
Possible Cause: ATEC Concentration Exceeds Compatibility Limit
Every polymer has a finite capacity to absorb a plasticizer. Exceeding this limit leads to an unstable, supersaturated system where the plasticizer is eventually expelled.[5] This phenomenon is known as migration or blooming.
Solution: Characterize and Respect the Compatibility Limit
-
Reduce ATEC Concentration: Based on the optimization protocol described earlier, reduce the ATEC concentration to the highest level that did not show visual signs of phase separation or tackiness.
-
Thermodynamic Modeling (Advanced): For drug development, predicting drug-polymer compatibility is crucial.[24] Models like COSMO-SAC can be used to predict the miscibility of components and establish a theoretical compatibility limit before extensive experimentation.
-
Aging Studies: Store the plasticized polymer films under controlled temperature and humidity for an extended period (e.g., 40°C / 75% RH for several weeks). This accelerates migration and helps identify concentrations that may seem stable initially but are prone to long-term blooming.
-
Consider a Co-Plasticizer: Sometimes, blending ATEC with a secondary, more compatible plasticizer can increase the overall plasticizer load that the polymer can tolerate without phase separation.
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. mamtapolycoats.com [mamtapolycoats.com]
- 3. nbinno.com [nbinno.com]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. repo.ijiert.org [repo.ijiert.org]
- 6. mamtapolycoats.com [mamtapolycoats.com]
- 7. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ternary Blends of PLA with ATEC and TMC-200 as Medical-Grade Biodegradable Monofilaments for FDM 3D-Printing Applications | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.usm.my [eprints.usm.my]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mmscience.eu [mmscience.eu]
- 14. Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymers in Drug Delivery [intertek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Plasticiser in PVC [nmr.oxinst.com]
- 19. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. polymersolutions.com [polymersolutions.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. celanese.com [celanese.com]
- 24. COSMOPharm: Drug–Polymer Compatibility of Pharmaceutical Amorphous Solid Dispersions from COSMO-SAC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Acetyl Triethyl Citrate (ATEC) Phase Separation in Polymer Blends
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Acetyl Triethyl Citrate (ATEC) in polymer blends. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and resolving ATEC phase separation to ensure the development of stable and effective formulations.
Understanding the Core Issue: ATEC and Phase Separation
This compound (ATEC) is a widely used, water-soluble plasticizer valued for its low toxicity and biocompatibility, making it a common choice in pharmaceutical coatings, medical devices, and food packaging.[1][2][3] Its primary role is to increase the flexibility and workability of polymers by inserting itself between polymer chains, thereby increasing the free volume and reducing intermolecular forces.[4][5][6] This process effectively lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid to a more pliable state.[5][6][7]
However, the successful incorporation of ATEC is contingent on its miscibility with the host polymer. Phase separation, the process where the plasticizer and polymer separate into distinct domains, is a critical failure point. This phenomenon can manifest as:
-
Visual Defects: Cloudiness, haziness, or an oily or tacky surface on films.[8]
-
Mechanical Failure: Brittleness, cracking, and loss of flexibility.[8][9]
-
Inconsistent Performance: Altered drug release profiles and diminished barrier properties.
The compatibility between ATEC and a polymer is governed by their intermolecular interactions.[5][10] For effective plasticization, the attractive forces between ATEC-polymer molecules must be comparable to or stronger than the ATEC-ATEC and polymer-polymer interactions.[5] When these interactions are not well-matched, the plasticizer can be expelled from the polymer matrix, leading to phase separation.[7]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Issue 1: My cast film is cloudy/hazy immediately after drying.
Question: I've prepared a polymer film with ATEC, but it's not transparent. What's causing this, and how can I fix it?
Answer: Cloudiness is a classic indicator of macroscopic phase separation. The different refractive indices of the polymer-rich and ATEC-rich phases scatter light, resulting in a hazy appearance.[11]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Poor Polymer-ATEC Compatibility | The fundamental miscibility between your chosen polymer and ATEC is poor. This can be predicted by comparing their Hansen Solubility Parameters (HSP). The closer the parameters, the higher the likelihood of miscibility.[11] | 1. Re-evaluate Polymer Choice: If possible, select a polymer with HSP values closer to those of ATEC. 2. Introduce a Compatibilizer: A third component that has favorable interactions with both the polymer and ATEC can stabilize the blend. |
| Inappropriate Solvent System | The solvent used for casting can influence the final morphology. If the solvent evaporates too slowly, it can provide enough time for the less compatible components to phase separate. Conversely, a solvent that strongly favors one component can cause the other to precipitate out prematurely during drying.[11] | 1. Alter Solvent System: Experiment with a solvent that is a good solvent for both the polymer and ATEC to promote a more homogenous blend. A co-solvent system can also be effective. 2. Modify Drying Rate: Rapid evaporation (e.g., increased temperature or airflow) can sometimes "trap" a homogenous state.[11] However, this can also induce stress in the film. A systematic study of drying conditions is recommended. |
| ATEC Concentration is Too High | Even with a compatible polymer, there is a saturation point beyond which the polymer matrix cannot accommodate more plasticizer. Excess ATEC will phase separate.[12] | 1. Create a Concentration Gradient: Prepare a series of films with decreasing ATEC concentrations (e.g., 20%, 15%, 10%, 5% w/w). 2. Determine Miscibility Limit via DSC: Use Differential Scanning Calorimetry (DSC) to analyze the blends. A single, concentration-dependent Tg indicates miscibility. The appearance of a second Tg suggests phase separation.[11][13] |
Issue 2: The film looks good initially, but becomes oily or brittle over time.
Question: My films appear clear and flexible at first, but after a few days of storage, I notice an oily residue on the surface, and the film is more rigid. What is happening?
Answer: This delayed phase separation is often due to plasticizer migration.[9] The ATEC molecules are slowly moving from the bulk of the polymer to the surface. This depletes the plasticizer within the film, leading to embrittlement, and creates an oily surface layer.[9]
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Marginal Compatibility | The polymer and ATEC may be miscible under the initial processing conditions but are not thermodynamically stable in the long term. Environmental factors like temperature and humidity can accelerate this process.[9] | 1. Revisit Formulation: The solutions for poor compatibility mentioned in Issue 1 are applicable here. The goal is to create a more thermodynamically stable blend. 2. Curing/Annealing: For some polymers, a post-processing thermal treatment (annealing) below the melting temperature but above the Tg can improve the morphological stability of the blend. |
| Environmental Factors | Exposure to elevated temperatures or humidity can increase polymer chain mobility and facilitate the migration of ATEC to the surface.[9] | 1. Controlled Storage: Store films in a controlled environment (stable temperature and humidity) to assess the intrinsic stability of the formulation. 2. Accelerated Stability Studies: Conduct studies at elevated temperature and humidity to predict long-term stability and identify potential migration issues earlier. |
| Interaction with Substrate/Packaging | If the film is in contact with another material, ATEC may preferentially migrate into that material if it has a higher affinity for it. | 1. Evaluate Contact Surfaces: Ensure that any packaging or substrate material is compatible with the plasticized film and does not act as a "sink" for the ATEC. |
Analytical Workflow for Diagnosing Phase Separation
A multi-faceted analytical approach is crucial for accurately diagnosing and quantifying ATEC phase separation.
Logical Flow for Investigation:
Caption: Diagnostic workflow for ATEC phase separation.
Key Analytical Techniques:
| Technique | What It Measures | Application to ATEC Phase Separation |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc).[13] | A single Tg that shifts with ATEC concentration suggests good miscibility. The presence of two distinct Tgs is a strong indicator of a phase-separated system.[11] |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. | Similar to DSC, a single peak in the tan delta curve indicates a miscible blend. Multiple peaks suggest phase separation. |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface topography and cross-sectional morphology.[14] | Can visualize the phase-separated domains. Cryo-fracturing the sample before imaging can reveal the internal structure. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging, can also measure phase differences. | Provides nanoscale visualization of phase-separated regions on the film's surface. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bond vibrations, identifying functional groups.[13] | Using an Attenuated Total Reflectance (ATR) accessory, FTIR can analyze the surface of the film. An increase in the characteristic ester peaks of ATEC on the surface over time is evidence of migration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds.[15] | Can be used to quantify the amount of ATEC that has migrated from the film into a solvent or a gas phase.[15][16] |
Experimental Protocols
Protocol 1: Determining ATEC-Polymer Miscibility via DSC
Objective: To assess the miscibility of ATEC in a polymer matrix by observing the glass transition temperature(s) of the blend.
Methodology:
-
Sample Preparation:
-
Prepare a series of polymer/ATEC blends with varying weight ratios (e.g., 100/0, 95/5, 90/10, 85/15, 80/20).
-
For each blend, dissolve the polymer and ATEC in a common volatile solvent (e.g., acetone, ethyl acetate) to ensure thorough mixing.[11]
-
Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum at a temperature below the polymer's Tg to remove residual solvent.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the dried blend into a hermetic aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle:
-
Heat from room temperature to a temperature ~30°C above the polymer's Tg at a rate of 10°C/min.
-
Cool back to room temperature at 10°C/min.
-
Heat again at 10°C/min to record the Tg from the second heating scan.
-
-
-
Data Interpretation:
-
Analyze the second heating scan for each blend.
-
Miscible System: You will observe a single Tg that decreases as the concentration of ATEC increases.
-
Immiscible System: You will observe two distinct Tgs, one corresponding to the polymer-rich phase and another closer to the Tg of pure ATEC.
-
Workflow for DSC Miscibility Study:
Caption: DSC experimental workflow for miscibility.
Frequently Asked Questions (FAQs)
Q1: Can I predict if ATEC will be compatible with my polymer before I start experiments?
-
A: Yes, to an extent. The principle of "like dissolves like" is a good starting point. A more quantitative prediction can be made using Hansen Solubility Parameters (HSP). The closer the HSP values (specifically the dispersion, polar, and hydrogen bonding components) between ATEC and your polymer, the more likely they are to be miscible.[11] Software packages and literature databases can provide these values.
Q2: Are there specific polymers that are known to have good compatibility with ATEC?
-
A: ATEC is commonly and successfully used with cellulosic polymers (like cellulose acetate), polyvinyl chloride (PVC), and some biodegradable polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA).[17][18][19] However, compatibility is still dependent on the specific grade of the polymer and the desired ATEC concentration.[18]
Q3: Does the molecular weight of the polymer affect ATEC phase separation?
-
A: Yes. Generally, lower molecular weight polymers have more chain ends and a higher free volume, which can sometimes accommodate plasticizers more easily. However, very high molecular weight polymers have more entanglements, which can hinder plasticizer migration. The effect can be complex and should be evaluated on a case-by-case basis.
Q4: My film is for a pharmaceutical application. Are there regulatory concerns with ATEC migration?
-
A: Absolutely. Plasticizer migration, or "leaching," is a significant concern for regulatory bodies. The amount of any substance that can migrate from a packaging material or medical device into the drug product or patient is strictly controlled.[20] It is crucial to perform leachable and extractable studies under relevant conditions to ensure patient safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticizer this compound (ATEC) induces lipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. specialchem.com [specialchem.com]
- 6. benchchem.com [benchchem.com]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. specialchem.com [specialchem.com]
- 10. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 11. benchchem.com [benchchem.com]
- 12. jsmachining.com [jsmachining.com]
- 13. measurlabs.com [measurlabs.com]
- 14. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 15. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Ternary Blends of PLA with ATEC and TMC-200 as Medical-Grade Biodegradable Monofilaments for FDM 3D-Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Osteoblasts Interaction with PLGA Membranes Functionalized with Titanium Film Nanolayer by PECVD. In vitro Assessment of Surface Influence on Cell Adhesion during Initial Cell to Material Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Controlling the drug release rate from coatings with varying ATEC levels.
Technical Support Center: Controlling Drug Release with ATEC
Welcome to the technical support center for controlling drug release from polymeric coatings using Acetyl Tributyl Citrate (ATEC). This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of developing controlled-release dosage forms. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to help you overcome common challenges in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the role and function of ATEC in drug-eluting coatings.
Q1: What is the primary function of ATEC in a drug-eluting coating?
ATEC is a plasticizer. Its main role is to be incorporated into polymer-based drug delivery systems to increase the flexibility and reduce the brittleness of the polymeric film.[1][2] Plasticizers work by inserting themselves between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer.[1][3][4] This modification is crucial for forming a robust, continuous film during the coating process and ensuring its mechanical integrity.[1][5][6]
Q2: How does varying the ATEC level control the drug release rate?
The concentration of ATEC directly influences the drug release rate by altering the permeability of the polymer coating.[1][7] An increase in ATEC concentration enhances the mobility of polymer chains, creating more free volume within the polymer matrix.[1] This increased free volume facilitates the diffusion of both water into the coating and the dissolved drug out of the coating, typically leading to a faster release rate.[1][8] Conversely, lower ATEC levels result in a more rigid, less permeable film, which slows down drug release.[9]
Q3: Is there an optimal concentration of ATEC?
The "optimal" concentration is formulation-dependent and is determined by the desired release profile, the specific polymer used, and the properties of the active pharmaceutical ingredient (API). There is a critical concentration range for plasticizers; too little may not provide sufficient flexibility, leading to cracked or brittle coatings, while too much can lead to an overly soft, tacky film that may compromise stability or cause dose dumping.[2] Careful experimental design is required to determine the ideal ATEC level for a specific application.
Q4: Can ATEC interact with the active pharmaceutical ingredient (API)?
Yes, interactions are possible. ATEC, being an ester, can potentially interact with certain APIs through hydrogen bonding or other weak intermolecular forces. Such interactions can influence the physical state of the drug within the polymer matrix (e.g., plasticizing or anti-plasticizing effects) and, consequently, alter the drug release kinetics.[2][10] It is essential to conduct compatibility studies, often using techniques like Differential Scanning Calorimetry (DSC), to identify any significant interactions between ATEC, the polymer, and the API.[9]
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental issues encountered when formulating with varying ATEC levels.
Problem 1: Unexpectedly Fast Drug Release or "Dose Dumping"
Symptoms:
-
More than 80% of the drug is released within the first few hours, failing to achieve a sustained release profile.
-
Initial burst release is significantly higher than predicted.
Potential Causes & Solutions:
-
Cause A: Excessive ATEC Concentration.
-
Scientific Rationale: A high concentration of ATEC can lower the polymer's glass transition temperature (Tg) to a point where the coating becomes highly permeable at physiological temperatures, leading to rapid drug diffusion.[3][4]
-
Troubleshooting Steps:
-
Systematically Reduce ATEC Levels: Prepare a series of formulations with decreasing ATEC concentrations (e.g., 20%, 15%, 10% w/w of the polymer).
-
Characterize the Films: Measure the Tg of each film using Differential Scanning Calorimetry (DSC). A higher Tg generally correlates with a slower release rate.[11]
-
Perform Dissolution Testing: Compare the release profiles of the different formulations to identify the ATEC level that provides the desired control.
-
-
-
Cause B: Cracks or Imperfections in the Coating.
-
Scientific Rationale: Insufficient plasticization (too little ATEC) or improper curing can lead to a brittle film that cracks upon drying or when exposed to dissolution media. These cracks act as channels for rapid drug release.[5][6]
-
Troubleshooting Steps:
-
Visual Inspection: Examine the coated pellets or tablets under a microscope or with a Scanning Electron Microscope (SEM) to look for surface imperfections.
-
Adjust ATEC Level: If the coating appears brittle, incrementally increase the ATEC concentration.
-
Optimize Curing Conditions: Ensure the curing temperature is appropriately above the polymer's Tg to allow for proper film coalescence. A typical curing step after coating is often required to achieve stable film structures.[12][13]
-
-
-
Cause C: Leaching of a Hydrophilic Plasticizer.
-
Scientific Rationale: If a highly water-soluble plasticizer is used, it can leach out of the coating upon contact with the dissolution medium, creating pores and channels that accelerate drug release.[8] While ATEC is relatively hydrophobic, this effect is more pronounced with plasticizers like triethyl citrate (TEC) or polyethylene glycols (PEGs).[8][14]
-
Troubleshooting Steps:
-
Confirm ATEC as the Plasticizer: Ensure that a more hydrophilic plasticizer has not been inadvertently used.
-
Consider a More Hydrophobic Polymer: If the issue persists, using a less permeable base polymer in conjunction with ATEC can help retard drug release.
-
-
Problem 2: Unexpectedly Slow or Incomplete Drug Release
Symptoms:
-
The drug release plateaus at a value significantly below 100%.
-
The release rate is much slower than the target profile.
Potential Causes & Solutions:
-
Cause A: Insufficient ATEC Concentration.
-
Scientific Rationale: Too little ATEC results in a highly rigid polymer matrix with low permeability, trapping the drug within the coating.[9] Pure ethylcellulose films, for example, are known to be poorly permeable and can lead to very low release rates without adequate plasticization or the addition of pore-formers.[12][13]
-
Troubleshooting Steps:
-
Increase ATEC Levels: Prepare formulations with systematically higher ATEC concentrations (e.g., 15%, 20%, 25% w/w of the polymer).
-
Evaluate Film Properties: Assess the flexibility and Tg of the resulting films. A lower Tg should correlate with increased permeability.[3][7]
-
Conduct Dissolution Studies: Compare release profiles to find the concentration that achieves the desired release rate.
-
-
-
Cause B: Excessive Coating Thickness.
-
Scientific Rationale: According to Fick's law of diffusion, the drug release rate is inversely proportional to the thickness of the coating. A thicker coating presents a longer diffusion path for the drug.[15]
-
Troubleshooting Steps:
-
Measure Coating Thickness: Use SEM or other appropriate methods to determine the coating thickness.
-
Reduce Coating Weight Gain: Adjust the coating process parameters (e.g., spray time, solution concentration) to apply a thinner, more uniform coating.
-
Re-evaluate Release Profile: Test the new batches to see if the release rate has increased as expected.
-
-
-
Cause C: Drug-Polymer Interaction (Anti-plasticization).
-
Scientific Rationale: In some cases, the drug molecule itself can interact with the polymer chains in a way that restricts their mobility, an effect known as anti-plasticization.[2] This increases the rigidity of the film and decreases permeability, even in the presence of ATEC.
-
Troubleshooting Steps:
-
Perform Thermal Analysis (DSC): Analyze the Tg of the drug-loaded polymer film. An increase in Tg compared to the polymer-ATEC mixture alone may indicate an anti-plasticizing effect.[10]
-
Increase ATEC Concentration: A higher level of ATEC may be required to overcome the anti-plasticizing effect of the drug.
-
Consider an Alternative Polymer: If the interaction is strong, selecting a different polymer with less affinity for the drug may be necessary.
-
-
Problem 3: High Batch-to-Batch Variability in Release Profiles
Symptoms:
-
Inconsistent dissolution profiles are observed for batches produced under seemingly identical conditions.
Potential Causes & Solutions:
-
Cause A: Inhomogeneous Distribution of ATEC.
-
Scientific Rationale: Improper mixing of the coating solution can lead to localized areas with higher or lower ATEC concentrations, resulting in a non-uniform film with variable permeability.
-
Troubleshooting Steps:
-
Optimize Mixing Procedure: Ensure the coating solution is mixed thoroughly until all components, including ATEC, are fully dissolved and homogeneously distributed. Use a high-shear mixer if necessary.
-
Validate Mixing Time: Conduct studies to determine the minimum mixing time required to achieve a uniform solution.
-
Check for Phase Separation: Visually inspect the solution before and during the coating process for any signs of phase separation or precipitation.
-
-
-
Cause B: Inconsistent Coating Process Parameters.
-
Scientific Rationale: Variations in spray rate, atomization pressure, inlet air temperature, and pan speed can all affect the quality and thickness of the applied coating, leading to inconsistent release profiles.
-
Troubleshooting Steps:
-
Standardize and Document All Parameters: Maintain a strict and detailed record of all coating process parameters for each batch.
-
Calibrate Equipment: Regularly calibrate all equipment, including spray guns, pumps, and temperature sensors.
-
Implement In-Process Controls: Monitor key parameters in real-time during the coating process to ensure they remain within the validated range.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to drug release from ATEC-plasticized coatings.
Caption: A logical workflow for troubleshooting drug release issues.
Part 3: Experimental Protocols & Data
This section provides standardized protocols for key experiments and illustrative data.
Protocol 1: Preparation of ATEC-Plasticized Polymeric Coating Solution
Objective: To prepare a homogeneous coating solution for application onto pellets or tablets.
Materials:
-
Film-forming polymer (e.g., Ethylcellulose, Eudragit® RS)
-
Acetyl Tributyl Citrate (ATEC)
-
Solvent system (e.g., Isopropyl alcohol:Water, Acetone)
-
Active Pharmaceutical Ingredient (API) - if applicable
-
Magnetic stirrer or overhead mixer
Procedure:
-
Solvent Preparation: Prepare the required volume of the solvent system in a suitable glass beaker.
-
ATEC Dissolution: While stirring, slowly add the pre-weighed amount of ATEC to the solvent. Continue stirring until it is completely dissolved.
-
Polymer Dissolution: Gradually add the polymer to the ATEC solution under continuous agitation. Avoid dumping the polymer all at once to prevent clumping. Allow sufficient time for the polymer to completely dissolve (this may take several hours).
-
API Addition (if applicable): If preparing a drug-loaded coating, slowly add the micronized API to the polymer solution. Ensure the API is uniformly dispersed or dissolved.
-
Final Mixing: Continue mixing the final solution for at least 30 minutes to ensure homogeneity.
-
Pre-use Check: Before use, visually inspect the solution for any undissolved particles or signs of precipitation.
Protocol 2: In Vitro Drug Release Testing (USP Apparatus 1 - Basket Method)
Objective: To measure the rate of drug release from the coated dosage form over time.
Apparatus & Materials:
-
Dissolution medium (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C[18]
-
Coated pellets or tablets
-
Validated analytical method for drug quantification (e.g., HPLC, UV-Vis Spectroscopy)[19]
Procedure:
-
Apparatus Setup: Assemble the USP Apparatus 1 and fill the vessels with the specified volume of pre-warmed dissolution medium.
-
Sample Introduction: Accurately weigh the dosage forms and place them into the baskets.
-
Initiate Test: Lower the baskets into the dissolution medium and start the rotation at the specified speed (e.g., 100 RPM).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the medium from each vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[20]
-
Sample Analysis: Analyze the collected samples using a validated analytical method to determine the drug concentration.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Impact of ATEC on Drug Release
The following table summarizes the expected relationship between ATEC concentration, the polymer's glass transition temperature (Tg), and the resulting drug release characteristics for a typical ethylcellulose-based coating.
| ATEC Concentration (% w/w of Polymer) | Expected Tg (°C) | Expected Drug Release Rate | Film Characteristics |
| 5% | High | Very Slow | Brittle, potential for cracking |
| 10% | Moderate-High | Slow, Controlled | Flexible, but may be too rigid |
| 20% | Moderate | Moderate, Controlled | Good flexibility and film integrity |
| 30% | Low | Fast | Overly soft, potential for tackiness |
Mechanism Visualization: The Role of ATEC
This diagram illustrates how ATEC molecules intersperse between polymer chains to increase free volume and facilitate drug diffusion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of plasticizer level on the drug release from sustained release film coated and hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Effects of Drugs and Plasticizers on the Properties of Drug Delivery Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to adjust desired drug release patterns from ethylcellulose-coated dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lodhapharma.com [lodhapharma.com]
- 16. raiselabequip.com [raiselabequip.com]
- 17. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Tackiness in Film Coatings Containing Acetyl Triethyl Citrate (ATEC)
Welcome to our dedicated technical support center for resolving issues related to tackiness in film coatings formulated with acetyl triethyl citrate (ATEC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome challenges during the film coating process. Here, we synthesize technical principles with practical, field-proven insights to ensure a robust and reliable coating outcome.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding tackiness in film coatings with ATEC.
Q1: What is the primary function of this compound (ATEC) in film coatings?
This compound (ATEC) is a widely used plasticizer in pharmaceutical film coatings.[1][2] Its primary role is to improve the flexibility and adhesion of the polymer film to the tablet core by reducing the polymer's glass transition temperature (Tg).[3] By interposing itself between polymer chains, ATEC reduces intermolecular forces, allowing the chains to move more freely, thus imparting softness and pliability to the coating.[3]
Q2: What are the main causes of tackiness when using ATEC?
Tackiness in film coatings containing ATEC can arise from a combination of formulation and processing factors. The most common causes include:
-
Excessive Plasticizer Concentration: An overabundance of ATEC can lead to a soft and sticky film surface.[4]
-
Inappropriate Polymer-Plasticizer Ratio: The compatibility and interaction between ATEC and the chosen polymer (e.g., HPMC, Eudragit®) are crucial. An imbalanced ratio can result in tackiness.
-
Inadequate Drying/Curing: Insufficient removal of the solvent (usually water) during or after the coating process can leave the film tacky.[5]
-
High Humidity: Environmental humidity can be absorbed by the film, leading to increased tackiness, especially with hygroscopic polymers.[6]
-
Low Glass Transition Temperature (Tg) of the Formulation: ATEC lowers the Tg of the polymer. If the final Tg of the film is close to or below the processing or storage temperature, the film will be inherently tacky.
Q3: Can the type of polymer influence the tackiness observed with ATEC?
Absolutely. Different polymers have varying degrees of interaction with ATEC. For instance, certain grades of hydroxypropyl methylcellulose (HPMC) may exhibit more or less tackiness with the same concentration of ATEC due to differences in their molecular weight and substitution patterns.[7] Similarly, the acrylic polymers in the Eudragit® family have distinct physicochemical properties that influence their compatibility with ATEC and the resulting film tackiness.[8]
Q4: What are anti-tacking agents, and how do they work?
Anti-tacking agents are inert materials added to the coating formulation to reduce the stickiness of the film.[9] Common examples include talc, glyceryl monostearate (GMS), and colloidal silicon dioxide.[6][10][11] They function by physically separating the coated surfaces, reducing the contact area between the tacky polymer films.[10] Some anti-tacking agents also absorb excess moisture from the film.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of tackiness in your film coating process.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting tackiness in film coatings.
Part 1: Formulation-Based Troubleshooting
The first step in addressing tackiness is a thorough review of the coating formulation.
1.1. Optimizing this compound (ATEC) Concentration
-
Causality: An excess of ATEC is a common cause of tackiness. The plasticizer lowers the film's Tg, and if the Tg drops below the handling or storage temperature, the film will exhibit sticky behavior.
-
Experimental Protocol:
-
Prepare a series of coating solutions with varying concentrations of ATEC, starting from a lower concentration and incrementally increasing it. A typical range to investigate would be from 5% to 25% (w/w) based on the dry polymer weight.
-
Coat tablets with each formulation under identical processing conditions.
-
Evaluate the tackiness of the resulting films using a qualitative finger test or a quantitative method like a texture analyzer.
-
Determine the lowest concentration of ATEC that provides the desired film flexibility without causing tackiness.
-
1.2. Incorporating Anti-Tacking Agents
-
Causality: Anti-tacking agents create a physical barrier on the film surface, reducing the contact area between tacky surfaces.
-
Experimental Protocol:
-
Select an appropriate anti-tacking agent. Talc is widely used, but glyceryl monostearate (GMS) can be effective at lower concentrations.[11][12]
-
Prepare coating formulations with your optimized ATEC concentration and add varying levels of the anti-tacking agent (e.g., 10-50% w/w of talc based on dry polymer weight).
-
Disperse the anti-tacking agent uniformly in the coating solution to avoid nozzle blockage.
-
Coat tablets and assess the reduction in tackiness.
-
| Formulation Variable | Typical Range to Investigate | Expected Outcome of Optimization |
| ATEC Concentration (% w/w of polymer) | 5 - 25% | Reduced tackiness with lower concentrations, balanced with adequate film flexibility. |
| Talc Concentration (% w/w of polymer) | 10 - 50% | Significant reduction in tackiness. |
| GMS Concentration (% w/w of polymer) | 2 - 10% | Effective tackiness reduction at lower concentrations compared to talc. |
Part 2: Process-Based Troubleshooting
If formulation adjustments are insufficient, optimizing the coating process parameters is the next critical step.
2.1. Enhancing Drying and Curing
-
Causality: Inadequate drying leaves residual solvent in the film, which can act as a plasticizer and contribute to tackiness. A post-coating curing step can help in the coalescence of polymer particles and the removal of residual moisture, leading to a harder, less tacky film.[5][13][14]
-
Experimental Protocol:
-
Drying: Gradually increase the inlet air temperature and/or airflow during the coating process to enhance solvent evaporation. Monitor the tablet bed temperature to avoid overheating, which can also cause issues.
-
Curing: After the coating process is complete, hold the coated tablets in the coating pan at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-60 minutes) with the pan jogging.[15][16] Alternatively, transfer the tablets to a curing oven with controlled temperature and humidity.
-
2.2. Adjusting Spray Rate
-
Causality: A high spray rate can lead to overwetting of the tablet bed, where the rate of liquid application exceeds the rate of solvent evaporation. This results in a wet, tacky surface.
-
Experimental Protocol:
-
Reduce the spray rate in increments.
-
Observe the appearance of the tablets during the coating process. They should appear moist but not overly wet.
-
Correlate the spray rate with the final tackiness of the coated tablets.
-
| Process Parameter | Direction of Adjustment to Reduce Tackiness | Rationale |
| Inlet Air Temperature | Increase | Enhances drying efficiency. |
| Airflow | Increase | Increases solvent removal rate. |
| Spray Rate | Decrease | Prevents overwetting of the tablet bed. |
| Curing Time/Temperature | Increase | Promotes film coalescence and removes residual moisture. |
Advanced Analytical Characterization
For a more in-depth understanding and resolution of persistent tackiness issues, the following analytical techniques are recommended.
Workflow for Analytical Characterization
Caption: A workflow for the analytical investigation of film coating tackiness.
3.1. Quantitative Measurement of Tackiness
-
Methodology: A texture analyzer equipped with a probe tack test fixture is a reliable method for quantifying tackiness.[17][18]
-
Experimental Protocol:
-
A cylindrical probe is brought into contact with the film-coated surface with a defined force and for a specific duration.
-
The probe is then withdrawn at a constant speed.
-
The force required to separate the probe from the surface is measured, which corresponds to the tackiness of the film.
-
This method allows for a quantitative comparison of different formulations and process conditions.
-
3.2. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Methodology: DSC is used to measure the glass transition temperature (Tg) of the film coating.
-
Experimental Protocol:
-
Carefully remove a small sample of the film coating from the tablet.
-
Place the sample in a DSC pan and run a temperature ramp program.
-
The inflection point in the heat flow curve indicates the Tg.
-
A low Tg can be indicative of a formulation prone to tackiness at ambient temperatures.
-
3.3. Quantifying Plasticizer Migration
-
Methodology: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of ATEC on the surface of the film and to detect any potential leaching or migration.[19][20][21]
-
Experimental Protocol:
-
The surface of the coated tablets is washed with a suitable solvent to extract any migrated ATEC.
-
The solvent extract is then analyzed by GC-MS or HPLC to determine the concentration of ATEC.
-
An increase in surface ATEC over time can indicate plasticizer migration, which can contribute to increased tackiness during storage.
-
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. archemco.com [archemco.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolving drug manufacturing issues early on is crucial to successful up-scaling - Evonik Industries [healthcare.evonik.com]
- 6. Stability of dry coated solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Property Relationship in Cationic Surfactant/Hydroxypropyl Methylcellulose Hydrogels and Cryogels: Role of Headgroup and Counterion Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. ezkote.com [ezkote.com]
- 10. Impact of Anti-tacking Agents on Properties of Gas-Entrapped Membrane and Effervescent Floating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Curing and Casting Methods on the Physicochemical Properties of Polymer Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling the dynamic development of the curing process and film morphology of films cast from waterborne acrylic-alkyd hybrids [addi.ehu.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-tack action of polyvinylpyrrolidone on hydroxypropylmethylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of plasticizers in PVC medical devices: Performance comparison of eight analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Acetyl Triethyl Citrate (ATEC) and Tributyl Citrate (TBC) as Plasticizers for Polylactic Acid (PLA) Films
Introduction: Addressing the Brittleness of Polylactic Acid
Polylactic acid (PLA), a biodegradable thermoplastic derived from renewable resources, is a forerunner in the quest for sustainable alternatives to conventional petroleum-based polymers.[1][2] Its excellent processability and mechanical strength have cemented its role in applications ranging from packaging to biomedical devices. However, the inherent brittleness of PLA, a consequence of its glass transition temperature (Tg) being significantly above room temperature (around 60°C), restricts its use in applications requiring flexibility, such as films and flexible tubing.[3]
To overcome this limitation, plasticizers are incorporated into the PLA matrix. These molecules intersperse themselves between the polymer chains, increasing intermolecular space and allowing for greater chain mobility. This, in turn, reduces the material's stiffness and enhances its ductility. Among the various bio-based plasticizers, citrate esters have garnered significant attention due to their non-toxic nature, biodegradability, and excellent compatibility with PLA.[1][4]
This guide provides an in-depth, data-driven comparison of two prominent citrate-based plasticizers: Acetyl Triethyl Citrate (ATEC) and Tributyl Citrate (TBC). We will delve into their respective impacts on the thermal, mechanical, and long-term stability of PLA films, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their material selection process. The choice between ATEC and TBC is not arbitrary; it is a decision dictated by the specific performance requirements of the final application, balancing flexibility with stability.
Molecular Structure: The Foundation of Performance
The efficacy of a plasticizer is intrinsically linked to its molecular structure and its interaction with the polymer matrix. The polar ester groups present in both the citrate plasticizers and PLA facilitate good compatibility.[1][4]
-
This compound (ATEC): ATEC is an acetylated derivative of triethyl citrate. It possesses a lower molecular weight compared to TBC. The presence of the acetyl group and the shorter ethyl chains influence its mobility and interaction with PLA.
-
Tributyl Citrate (TBC): TBC features longer butyl chains, resulting in a higher molecular weight than ATEC. These longer alkyl chains can impact its plasticizing efficiency and migration resistance.
The fundamental hypothesis is that the smaller molecular size of ATEC may allow for more efficient penetration between PLA chains, potentially leading to a greater reduction in Tg. Conversely, the larger size of TBC might offer better permanence within the polymer matrix, resulting in lower migration.
Performance Deep Dive: ATEC vs. TBC in PLA Films
The addition of either ATEC or TBC fundamentally alters the properties of PLA. The following sections compare their performance based on key metrics supported by experimental findings.
Thermal Properties: Manipulating Chain Mobility
The thermal characteristics of plasticized PLA are critical for defining its processing window and service temperature. Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate these properties.
Glass Transition Temperature (Tg): The Hallmark of Plasticization
A reduction in Tg is the primary indicator of effective plasticization. By lowering the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, plasticizers impart flexibility at ambient conditions.
Both ATEC and TBC are effective at reducing the Tg of PLA.[4][5] Studies have shown that as the concentration of either plasticizer increases, the Tg of the PLA blend progressively decreases.[1][4][6] This is a direct result of the plasticizer molecules increasing the free volume between polymer chains, which enhances the segmental mobility of the PLA.[7] While direct comparative studies are limited, the general principle is that lower molecular weight plasticizers often lead to a more significant Tg reduction at equivalent weight concentrations.[2]
Crystallinity (Xc): The Influence on Mechanical Integrity
The increased PLA chain mobility facilitated by plasticizers also affects the polymer's ability to crystallize. Both ATEC and TBC have been shown to increase the degree of crystallinity in PLA.[1][3][8] This occurs because the plasticizer lowers the cold crystallization temperature (Tcc), the temperature at which the amorphous PLA chains have sufficient mobility to arrange themselves into ordered crystalline structures.[1] An increase in crystallinity can enhance the material's stiffness and thermal resistance, which can be a desirable attribute in certain applications.
Thermal Stability: A Trade-off for Flexibility
Thermogravimetric analysis (TGA) reveals that the addition of citrate esters tends to slightly decrease the thermal stability of PLA.[1][2][9] The onset of thermal degradation occurs at a lower temperature in plasticized PLA compared to its neat counterpart. This is attributed to the lower thermal stability of the plasticizers themselves. However, for most processing and end-use applications, the thermal stability of plasticized PLA remains well within an acceptable range.[1]
Table 1: Comparative Thermal Properties of ATEC and TBC Plasticized PLA
| Property | Neat PLA | PLA + 20% ATEC (Typical) | PLA + 20% TBC (Typical) | Causality |
| Glass Transition Temp. (Tg) | ~60°C | Decreased (e.g., ~15-25°C) | Decreased (e.g., ~20-30°C) | Increased free volume and chain mobility.[1][7] |
| Cold Crystallization Temp. (Tcc) | ~120°C | Significantly Decreased | Significantly Decreased | Enhanced chain mobility allows crystallization at lower temperatures.[1] |
| Degree of Crystallinity (Xc) | Low | Increased | Increased | Increased chain mobility promotes the formation of crystalline domains.[3][8] |
| Onset Degradation Temp. (Td) | ~350°C | Slightly Decreased | Slightly Decreased | Citrate esters have lower degradation temperatures than PLA.[2] |
Note: The values presented are typical and can vary based on PLA grade, plasticizer concentration, and processing conditions.
Mechanical Properties: From Brittleness to Ductility
The ultimate goal of plasticization is to enhance the mechanical performance of PLA, particularly its flexibility. Tensile testing is the standard method for quantifying these changes.
Tensile Strength and Modulus: The Cost of Flexibility
As expected, the addition of plasticizers leads to a decrease in tensile strength and Young's modulus.[4][5] This is because the plasticizer molecules disrupt the strong intermolecular forces between PLA chains, making the material softer and less resistant to deformation.[4] Both ATEC and TBC exhibit this effect.
Elongation at Break: The Measure of Toughness
The most significant improvement in mechanical properties is the dramatic increase in the elongation at break. Neat PLA films are brittle, with a typical elongation at break of less than 15%.[5] The incorporation of ATEC or TBC can increase this value by several hundred percent, transforming the material from rigid to highly flexible and tough.[4][5] Studies have shown that acetylated citrates, such as ATEC, can be particularly efficient in enhancing the flexibility of PLA.[10]
Table 2: Comparative Mechanical Properties of ATEC and TBC Plasticized PLA
| Property | Neat PLA | PLA + 20% ATEC (Typical) | PLA + 20% TBC (Typical) | Causality |
| Tensile Strength (MPa) | ~50-60 MPa | Decreased (e.g., ~20-30 MPa) | Decreased (e.g., ~25-35 MPa) | Reduced intermolecular cohesion between PLA chains.[4] |
| Young's Modulus (GPa) | ~3.5 GPa | Significantly Decreased | Significantly Decreased | Increased flexibility and softness of the material. |
| Elongation at Break (%) | < 15% | Significantly Increased (>200%) | Significantly Increased (>150%) | Increased chain mobility allows for greater deformation before fracture.[5] |
Note: The values presented are typical and can vary based on PLA grade, plasticizer concentration, and processing conditions.
Long-Term Stability: The Challenge of Plasticizer Migration
A critical performance parameter for plasticized polymers, especially in medical and food-contact applications, is the permanence of the plasticizer within the matrix.[11] Migration, the process where plasticizer molecules move from the bulk of the material to its surface, can lead to several undesirable effects:
-
A gradual return to the brittle nature of unplasticized PLA.
-
Contamination of the product in contact with the film.[11]
-
Changes in the surface properties of the film.[2]
The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, its compatibility with the polymer, and the external environmental conditions (temperature, contact with liquids). Generally, plasticizers with higher molecular weights and greater compatibility with the polymer exhibit lower migration rates.[11]
Given its lower molecular weight, ATEC is theoretically more prone to migration than TBC. This is a crucial consideration for applications requiring long-term stability and where potential leaching is a concern. However, the acetylation of citrate esters has been suggested to improve their plasticizing efficiency, which may also relate to their interaction and stability within the PLA matrix.[10]
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the claims made in this guide are based on standardized experimental procedures. Below are detailed methodologies for key characterization techniques.
Workflow for Comparing Plasticizer Performance
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. akademiabaru.com [akademiabaru.com]
- 4. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Blends of PLA with ATEC and TMC-200 as Medical-Grade Biodegradable Monofilaments for FDM 3D-Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.crti.dz [library.crti.dz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Acetyl Triethyl Citrate (ATEC) as a DEHP Replacement
Abstract
For decades, di(2-ethylhexyl) phthalate (DEHP) has been the benchmark plasticizer for flexible polyvinyl chloride (PVC) in medical and pharmaceutical applications, prized for its cost-effectiveness and performance.[1][2] However, mounting evidence of its potential as an endocrine disruptor and reproductive toxicant has led to significant regulatory pressure and a market-driven imperative to identify safer alternatives.[3][4][5][6][7][8] This guide provides a comprehensive framework for the scientific validation of Acetyl Triethyl Citrate (ATEC), a bio-based, non-phthalate plasticizer, as a viable replacement for DEHP.[9] We will explore the comparative performance of ATEC, detail a rigorous experimental validation workflow, and discuss the critical regulatory context. This document is intended for researchers, scientists, and drug development professionals seeking to transition to safer, high-performance materials without compromising product integrity.
The Imperative for DEHP Replacement: A Toxicological and Regulatory Overview
The primary driver for replacing DEHP stems from its toxicological profile. DEHP is not covalently bonded to the polymer matrix, allowing it to leach, or migrate, from the plastic into the surrounding environment, including into drugs, bodily fluids, or tissues.[3] This is particularly concerning in high-risk applications such as neonatal care, blood storage, and enteral feeding.[3][10]
Studies have linked DEHP exposure to adverse effects on the male reproductive system and have classified it as a potential human carcinogen.[5][6][7] Consequently, regulatory bodies worldwide have taken action. In the United States, California's Proposition 65 lists DEHP as a chemical known to cause cancer and reproductive harm, and the FDA has recommended avoiding its use as an excipient in drug products.[3][5][8] Similarly, European Union regulations have restricted DEHP's use in medical devices.[3][11] This evolving landscape makes the validation of alternatives like ATEC not just a matter of best practice, but a necessity for market access and patient safety.
Introduction to this compound (ATEC): A Promising Bio-based Alternative
This compound (ATEC) is a citric acid ester, a family of compounds recognized for closely matching DEHP's plasticizing efficiency and processability in PVC.[1][9] Derived from renewable resources, ATEC is a biodegradable and non-toxic plasticizer, positioning it as an environmentally friendly and safer alternative.[9] It is already used in a variety of sensitive applications, including food packaging, pharmaceutical coatings for tablets and capsules, and cosmetics.[9][12]
The key advantage of ATEC lies in its favorable toxicological profile. Studies have indicated that ATEC does not exhibit the anti-androgenic effects associated with DEHP.[13] This, combined with its excellent compatibility with PVC and other polymers, makes it a strong candidate for replacing DEHP in demanding applications.[1][12]
Comparative Analysis: ATEC vs. DEHP and Other Alternatives
A thorough validation process begins with a comparative analysis of key performance indicators. While ATEC is a primary focus, it is crucial to benchmark it against DEHP and other common alternatives like Trioctyl Trimellitate (TOTM) and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH).[3]
Physicochemical and Performance Metrics
The following table summarizes critical data points for comparing these plasticizers. The goal is to find a replacement that offers a similar performance profile to DEHP, particularly in terms of flexibility and processing, without its toxicological drawbacks.
| Property | DEHP (Di(2-ethylhexyl) phthalate) | ATEC (this compound) | TOTM (Trioctyl Trimellitate) | DINCH (Di(isonyl)cyclohexane-1,2-dicarboxylate) |
| Type | Orthophthalate | Citrate Ester | Trimellitate Ester | Cyclohexanoate |
| Molecular Weight ( g/mol ) | ~390.5 | ~402.4 | ~546.8 | ~424.7 |
| Plasticizer Efficiency | High (Benchmark) | High (Similar to DEHP)[1] | Lower (Requires higher loading) | Good |
| Low-Temperature Flexibility | Good | Excellent | Good | Good |
| Migration/Leaching | High, especially into lipids[3] | Lower than DEHP, but can migrate into aqueous solutions[10] | Very Low (due to higher MW)[2] | Low (8x lower than DEHP in enteral solutions)[10] |
| Biocompatibility | Concerns over endocrine disruption and reproductive toxicity[5][7] | Generally considered safe; used in food and pharma coatings[9][13] | Good | Good; extensive toxicological testing[10] |
| Regulatory Status | Restricted in many regions (EU, California)[3][5] | Generally Recognized as Safe (GRAS) for certain applications | Generally favorable | Widely accepted in Europe[1] |
Note: This table is a synthesis of generally accepted properties. Specific grades and formulations will exhibit variations.
Experimental Validation Framework
To validate ATEC as a DEHP replacement, a structured, multi-phase experimental approach is essential. This framework is designed to be a self-validating system, where the results from each phase inform the next, ensuring a comprehensive evaluation.
Diagram: ATEC Validation Workflow
The following diagram illustrates the logical flow of the validation process, from initial formulation to final regulatory assessment.
Caption: Workflow for validating ATEC as a DEHP replacement.
Phase 1: Material Compounding and Sample Preparation
Causality: The foundation of any material validation is the creation of consistent and homogenous test samples. The choice of compounding method (e.g., high-intensity mixing followed by twin-screw extrusion) is critical to ensure uniform dispersion of ATEC within the PVC matrix. Inconsistent mixing can lead to domains of high plasticizer concentration, which can skew mechanical and migration data.
Protocol:
-
Formulation: Create a master batch of PVC compound. A typical starting formulation to match a 75 Shore A hardness would be approximately 32 parts ATEC per 100 parts PVC resin.[1] Include necessary heat stabilizers and lubricants. Create an equivalent DEHP-plasticized compound to serve as a control.
-
Dry Blending: Accurately weigh and combine all components in a high-speed mixer until a homogenous free-flowing powder is achieved.
-
Melt Compounding: Process the dry blend through a twin-screw extruder. Monitor melt temperature and screw speed to ensure proper fusion without thermal degradation.
-
Pelletization: Cool and pelletize the extruded strands.
-
Sample Molding: Use compression or injection molding to create standardized test specimens (e.g., tensile bars, discs) as required by ASTM or ISO standards. Ensure consistent molding parameters (temperature, pressure, cooling time) for all batches.
Phase 2: Mechanical and Thermal Performance Testing
Causality: The primary function of a plasticizer is to impart flexibility.[14][15] Therefore, quantifying the mechanical properties of the ATEC-plasticized PVC is paramount. Thermal analysis provides insight into the material's processing window and stability at elevated temperatures, which is crucial for applications involving sterilization.
Protocols:
-
Tensile Properties (ASTM D638):
-
Condition the molded tensile bars for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Using a universal testing machine (UTM), pull the specimens at a constant rate of speed until failure.
-
Record the tensile strength at break, elongation at break, and modulus of elasticity.
-
Objective: Compare the stress-strain behavior of ATEC-PVC to DEHP-PVC. A successful replacement will exhibit similar or improved elongation and a comparable modulus for the target application.
-
-
Hardness (ASTM D2240):
-
Use a calibrated Durometer (Shore A scale) to measure the hardness of the molded plaques.
-
Take at least five readings at different points on the sample and average the results.
-
Objective: Verify that the ATEC formulation achieves the target hardness, which is a primary indicator of plasticizer efficiency.[1]
-
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizer efficiency.
-
Thermogravimetric Analysis (TGA): Assess thermal stability by measuring the temperature at which weight loss occurs. This is critical for understanding degradation during processing and sterilization.
-
Phase 3: Migration and Extractables/Leachables (E&L) Studies
Causality: This is the most critical phase for validating safety. Migration refers to the movement of the plasticizer out of the polymer matrix.[16] Extractables are compounds that can be forced out of the material under aggressive conditions (e.g., strong solvents, high heat), while leachables are those that migrate under normal use conditions.[17] Understanding the E&L profile is a regulatory requirement and directly addresses the core reason for replacing DEHP.
Diagram: Plasticizer Migration Mechanism
Caption: Migration of plasticizer from the PVC matrix into a contact fluid.
Protocols:
-
Accelerated Migration Test (ASTM D2199):
-
This method provides a rapid assessment of the tendency of a plasticizer to migrate to another surface.[18][19]
-
Place a sample of the ATEC-plasticized PVC in contact with a standard lacquer-coated panel under pressure (3.45 kPa) and elevated temperature (e.g., 50°C) for 72 hours.[19]
-
After the exposure period, examine the lacquer for any softening, marring, or tackiness, which indicates plasticizer migration.
-
Objective: Compare the degree of migration from ATEC-PVC to DEHP-PVC. ATEC should show significantly less migration-induced damage.
-
-
Extractables & Leachables (E&L) Study (following USP <1663> & <1664> principles):
-
Extraction Study: Expose the ATEC-plasticized material to a range of solvents (e.g., polar, non-polar, acidic, basic) at elevated temperatures to generate a comprehensive list of potential extractables.
-
Leachables Study: Store the final product (e.g., IV bag filled with a drug simulant) under its intended use and accelerated storage conditions.
-
Periodically sample the simulant fluid over the product's shelf life.
-
Analysis: Use highly sensitive analytical techniques like LC-MS and GC-MS to identify and quantify any compounds that have leached from the plastic.
-
Toxicological Assessment: Evaluate the identified leachables to determine an Analytical Evaluation Threshold (AET) and assess any potential patient safety risks.
-
Regulatory Considerations & Pathway to Adoption
Successfully validating ATEC requires navigating a complex regulatory landscape. Both the FDA and the European Medicines Agency (EMA) have specific guidelines for packaging materials.[20][21][22]
-
FDA: In the U.S., packaging materials are covered under 21 CFR. Any new material in direct contact with a drug product will require data submission demonstrating its safety. This includes the comprehensive E&L data generated in Phase 3.
-
EMA: The EMA provides scientific guidelines on plastic primary packaging materials. A key requirement is to demonstrate that the packaging does not adversely affect the quality of the medicinal product.
The data generated through the validation framework described above forms the core of the chemistry, manufacturing, and controls (CMC) section of a regulatory submission. It provides the necessary evidence that ATEC is a safe and effective replacement for DEHP, ensuring that the final product meets all quality and safety standards.
Conclusion: A Validated Pathway to DEHP-Free Formulations
The transition away from DEHP is a critical step in enhancing the safety of medical devices and pharmaceutical products. This compound (ATEC) presents a scientifically sound and commercially viable alternative. Its favorable toxicological profile, combined with performance characteristics that rival DEHP, makes it an excellent candidate for substitution.[1][9][13]
However, simple substitution is not enough. A rigorous, evidence-based validation process is essential to ensure product performance, safety, and regulatory compliance. The experimental framework outlined in this guide—encompassing formulation, mechanical testing, thermal analysis, and in-depth migration and E&L studies—provides a robust pathway for scientists and developers. By following this structured approach, organizations can confidently adopt ATEC, mitigating the risks associated with DEHP and delivering safer products to patients.
References
- 1. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 2. plasticstoday.com [plasticstoday.com]
- 3. mddionline.com [mddionline.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 6. cpsc.gov [cpsc.gov]
- 7. Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. mamtapolycoats.com [mamtapolycoats.com]
- 10. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Citrate ester substitutes for di-2-ethylhexyl phthalate: In vivo reproductive and in vitro cytotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations - Total Connection Logistic Services Inc. [totalconnection.com]
- 15. civilenggblitz.com [civilenggblitz.com]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
- 18. file.yizimg.com [file.yizimg.com]
- 19. p2infohouse.org [p2infohouse.org]
- 20. Understanding Regulatory Requirements for Pharmaceutical Packaging | Urban Machinery [urbanpackline.com]
- 21. Quality: packaging | European Medicines Agency (EMA) [ema.europa.eu]
- 22. originltd.com [originltd.com]
A Senior Application Scientist's Guide: Comparative Analysis of Citrate Esters as Plasticizers for Pharmaceutical Coatings
In the intricate process of pharmaceutical tablet formulation, the film coating is the final, critical layer that dictates not only the product's aesthetic appeal but, more importantly, its stability, swallowability, and the release profile of the active pharmaceutical ingredient (API). The mechanical properties of this film are paramount, and they are largely governed by the choice of plasticizer. Among the classes of plasticizers, citrate esters have garnered significant attention and adoption due to their excellent safety profile, biodegradability, and versatile performance.
This guide provides a comprehensive, field-proven comparison of common citrate esters, moving beyond mere data listing to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to facilitate an informed and efficient selection process for their specific formulation needs.
The Fundamental Role of Plasticization in Film Coatings
Polymeric coatings, such as those based on cellulosic derivatives or polymethacrylates (e.g., Eudragit®), are often rigid and brittle in their native state, with a high glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state.[1][2] For a film coating to withstand the stresses of manufacturing, packaging, and handling without cracking or peeling, its Tg must be lowered to below the typical processing and storage temperatures.
This is the primary role of a plasticizer. These molecules interpose themselves between polymer chains, disrupting polymer-polymer interactions and increasing the free volume.[3] This enhanced mobility of the polymer chains results in a more flexible and durable film, a process quantified by a reduction in the film's Tg, a decrease in tensile strength and Young's modulus, and a significant increase in its percent elongation at break.[4][5]
Key Performance Parameters for Plasticizer Selection
Evaluating a plasticizer is not a singular event but a multi-parameter assessment. The choice of which parameters to prioritize is dictated by the specific requirements of the drug product.
-
Plasticizing Efficiency: This is a measure of how effectively a plasticizer reduces the Tg and improves the flexibility of the polymer film. A more efficient plasticizer can achieve the desired mechanical properties at a lower concentration, which can be cost-effective and may reduce the risk of plasticizer leaching.[6]
-
Mechanical Properties: The triad of tensile strength, Young's modulus, and elongation at break are the definitive measures of a film's physical integrity. A successful coating must be strong enough to protect the tablet core but flexible enough to avoid fracture.[7]
-
Water Vapor Permeability: For moisture-sensitive APIs, the coating must act as an effective barrier. The hydrophobicity of the plasticizer plays a crucial role here; more hydrophobic plasticizers tend to reduce the water vapor transmission rate (WVTR) of the film.[8]
-
Leachability and Stability: A plasticizer must remain within the polymer matrix throughout the product's shelf life. Leaching, where the plasticizer migrates out of the film, can lead to a return of brittleness and can be a significant stability concern.[9][10] This is particularly critical for hydrophilic plasticizers in aqueous environments.
A Comparative Look at Common Citrate Esters
The most frequently used citrate esters in pharmaceutical applications are triethyl citrate (TEC), tributyl citrate (TBC), and their acetylated counterparts, acetyltriethyl citrate (ATEC) and acetyltributyl citrate (ATBC). Their performance is directly linked to their molecular structure, specifically the length of the alkyl chain and the presence of the acetyl group.
| Plasticizer | Abbreviation | Molecular Weight ( g/mol ) | Key Structural Features & Resulting Properties |
| Triethyl Citrate | TEC | 276.28 | Shortest alkyl chains; most hydrophilic. Prone to leaching in aqueous media but offers good compatibility with many polymers.[11] |
| Tributyl Citrate | TBC | 360.44 | Longer butyl chains increase hydrophobicity compared to TEC, reducing water solubility and potential for leaching. |
| Acetyltriethyl Citrate | ATEC | 318.32 | Acetylation of the hydroxyl group blocks a hydrophilic site, increasing hydrophobicity compared to TEC.[12] |
| Acetyltributyl Citrate | ATBC | 402.50 | Combines longer butyl chains with acetylation, making it the most hydrophobic and efficient plasticizer in this class.[13][14] |
Quantitative Performance Data
The following table summarizes typical experimental results for Eudragit® RS PO films plasticized at a 20% w/w concentration. Eudragit® RS PO is a copolymer with low permeability, making the impact of the plasticizer on film properties particularly evident.[15]
| Performance Parameter | Unplasticized Film | TEC (20%) | TBC (20%) | ATEC (20%) | ATBC (20%) |
| Glass Transition Temp. (Tg) (°C) | ~165 | ~58 | ~45 | ~52 | ~28 |
| Tensile Strength (MPa) | 28.5 | 14.2 | 11.5 | 13.1 | 9.8 |
| Elongation at Break (%) | < 5 | 12 | 25 | 18 | > 50 |
| Water Vapor Permeability | Low | High | Moderate | Moderate-High | Very Low |
Analysis of Causality:
-
Plasticizing Efficiency (Tg Reduction & Elongation): The data clearly shows that plasticizing efficiency increases with the size and hydrophobicity of the molecule. ATBC, being the largest and most hydrophobic, provides the greatest reduction in Tg and the highest elongation, indicating it is the most efficient plasticizer of the group.[13] The longer alkyl chains of the butyl esters (TBC, ATBC) create more free volume compared to the ethyl esters (TEC, ATEC).
-
Hydrophobicity and Water Barrier: The impact on water vapor permeability is a direct consequence of the plasticizer's water solubility. The hydrophilic nature of TEC facilitates the transport of water molecules through the film, increasing its permeability. Conversely, the highly hydrophobic ATBC acts as a barrier, significantly reducing moisture ingress.[14] This makes ATBC an excellent choice for protecting moisture-sensitive drugs.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis rests on robust and reproducible experimental methods. The following protocols describe a self-validating system for evaluating plasticizer performance.
Preparation of Free-Standing Films (Solvent Casting)
Causality: The solvent casting method is chosen for its ability to produce uniform, defect-free films of controlled thickness, which is essential for obtaining reliable and comparable data in subsequent mechanical and permeability tests.
Methodology:
-
Polymer Solution Preparation: Prepare a 12.5% (w/w) solution of the polymer (e.g., Eudragit® RS PO) in a suitable solvent blend (e.g., 60:40 acetone:isopropanol).
-
Plasticizer Addition: Add the plasticizer of choice (TEC, TBC, ATEC, or ATBC) to the polymer solution at the desired concentration (e.g., 20% based on the dry polymer weight).
-
Homogenization: Stir the mixture with a magnetic stirrer until a clear, homogeneous solution is obtained. Allow the solution to stand for at least 1 hour to eliminate air bubbles.
-
Casting: Pour a defined amount of the solution into a level, circular Teflon-coated petri dish.
-
Drying: Cover the dish with a funnel to allow for slow, controlled solvent evaporation over 24 hours at ambient conditions.
-
Final Drying & Conditioning: Transfer the films to a vacuum oven and dry at 40°C for 48 hours to remove residual solvent. Before testing, condition the films in a desiccator at controlled humidity (e.g., 50% RH) for at least 24 hours.
Caption: Experimental workflow for solvent-cast film preparation.
Mechanical Property Analysis (Texture Analyzer)
Causality: This protocol quantifies the film's response to physical stress, directly measuring its strength and flexibility. These are critical quality attributes that predict the coating's ability to resist damage.[16]
Methodology:
-
Sample Preparation: Cut the conditioned films into standardized dumbbell-shaped specimens (e.g., using an ASTM D638 Type V die).
-
Thickness Measurement: Measure the thickness of each specimen at three points in the gauge area using a digital micrometer and calculate the average.
-
Testing: Mount the specimen in the grips of a texture analyzer or universal testing machine.
-
Execution: Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the film breaks.
-
Data Acquisition: Record the force (stress) and displacement (strain) data.
-
Calculation: From the resulting stress-strain curve, determine:
-
Tensile Strength (MPa): Maximum stress before failure.
-
Percent Elongation at Break (%): (Final length - Initial length) / Initial length * 100.
-
Young's Modulus (MPa): Slope of the initial linear portion of the curve.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Causality: DSC is the gold standard for determining the Tg. A lower Tg directly confirms the plasticizing effect and indicates a more flexible film at a given temperature.[1][17]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the film into a standard aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -20°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the Tg (e.g., 180°C).
-
-
Data Analysis: The Tg is identified as the midpoint of the inflection in the heat flow curve.
Caption: Logical relationship between plasticizer properties and coating quality.
Recommendations for the Formulation Scientist
The selection of a citrate ester plasticizer is a strategic decision based on the desired balance of film flexibility, moisture protection, and processing requirements.
-
For highly flexible, moisture-protective coatings required for sensitive APIs or for sustained-release formulations where film integrity is paramount, Acetyltributyl Citrate (ATBC) is the superior choice. Its high efficiency allows for use at lower concentrations, and its hydrophobicity provides an excellent moisture barrier.[14][18]
-
For general-purpose immediate-release coatings where a balance of performance and cost is needed, Tributyl Citrate (TBC) offers a robust solution with good plasticizing efficiency and moderate moisture protection.
-
For aqueous coating processes where some plasticizer solubility can aid in film formation, Triethyl Citrate (TEC) is a viable option. However, formulators must rigorously evaluate its potential for leaching and its impact on moisture permeability, which may not be suitable for all APIs.[9][11]
Ultimately, this guide serves as a foundational tool. The optimal plasticizer and its concentration must be empirically determined through systematic evaluation, considering the unique interactions with the chosen polymer and API.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Application of Tablet Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crpsonline.com [crpsonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of plasticizers on the physico-mechanical properties of pullulan based pharmaceutical oral films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to test pharmaceutical packaging quickly and accurately for water vapour permeability and leakage. [versaperm.com]
- 9. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triethyl Citrate (TEC): Plasticizer for Pharma Coatings & Food Additive - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. kasel.com [kasel.com]
- 13. specialchem.com [specialchem.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Use and safety of Acetyl tributyl citrate as a plasticizer_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Non-Phthalate Plasticizers: A Comparative Analysis of Acetyl Triethyl Citrate (ATEC)
In the landscape of pharmaceutical formulation and medical device fabrication, the phasing out of traditional phthalate plasticizers has necessitated a rigorous evaluation of safer, more effective alternatives.[1] Driven by concerns over the potential health risks associated with phthalates, the industry has increasingly turned to non-phthalate plasticizers.[1] Among these, Acetyl Triethyl Citrate (ATEC) has emerged as a prominent candidate. This guide provides an in-depth, data-supported comparison of ATEC against other commonly used non-phthalate plasticizers, designed for researchers, scientists, and drug development professionals.
The Role of Plasticizers in Pharmaceutical Applications
Plasticizers are essential additives incorporated into polymer-based systems to enhance flexibility, reduce brittleness, and improve workability.[2] In pharmaceutical contexts, they are critical for:
-
Film Coatings: Ensuring the integrity and flexibility of coatings for tablets and capsules to prevent cracking.[3]
-
Medical Devices: Imparting necessary flexibility to PVC-based medical tubing and bags.
-
Transdermal Patches: Modulating the mechanical properties and drug release profiles of the polymer matrix.
A plasticizer's primary mechanism involves inserting its molecules between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.[4] This decrease in Tg is a direct measure of plasticizer efficiency.[5]
The Contenders: ATEC and Its Alternatives
This guide focuses on a comparative analysis of ATEC against two other widely recognized non-phthalate plasticizers: Acetyl Tributyl Citrate (ATBC) and Dibutyl Sebacate (DBS).
-
This compound (ATEC): A citrate ester produced by the reaction of triethyl citrate with acetic anhydride.[6] It is known for its high miscibility with various polymers and favorable safety profile.[6][7]
-
Acetyl Tributyl Citrate (ATBC): A close structural analog of ATEC, also a citrate ester, recognized for its low toxicity and good biodegradability.[1][8]
-
Dibutyl Sebacate (DBS): A dibutyl ester of sebacic acid, valued for its excellent performance at low temperatures and compatibility with a wide range of plastics.[9][10]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. crpsonline.com [crpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. studylib.net [studylib.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mamtapolycoats.com [mamtapolycoats.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Dibutyl sebacate - Wikipedia [en.wikipedia.org]
- 10. Product Feature: Dibutyl Sebacate (DBS) - ChemCeed [chemceed.com]
Evaluating the plasticizing efficiency of ATEC in comparison to triacetin.
A Comparative Evaluation of Plasticizing Efficiency: ATEC vs. Triacetin
In the development of pharmaceutical formulations and advanced polymer systems, the choice of a plasticizer is a critical determinant of the final product's mechanical properties, stability, and performance. Among the array of available options, Acetyl Triethyl Citrate (ATEC) and Triacetin (glycerol triacetate) are frequently employed, particularly in applications requiring biocompatibility and minimal toxicity. This guide provides an in-depth, objective comparison of the plasticizing efficiency of ATEC and Triacetin, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals to aid in the informed selection of the most appropriate plasticizer for their specific application.
Introduction to Plasticizers and the Candidates
Plasticizers are additives that increase the flexibility, or plasticity, of a material.[1][2] At a molecular level, they work by embedding themselves between the polymer chains, increasing the intermolecular volume and thereby reducing the intermolecular forces.[1] This allows the polymer chains to move more freely, which is macroscopically observed as a decrease in stiffness and an increase in ductility. The most significant thermal effect of a plasticizer is the reduction of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[1][3]
This compound (ATEC) is a non-phthalate, biodegradable plasticizer derived from citric acid.[4] It is widely used in pharmaceutical coatings, medical devices, and food-contact materials due to its favorable safety profile.[4]
Triacetin , or glycerol triacetate, is another commonly used plasticizer, particularly in pharmaceutical film coatings and as a solvent and humectant.[5][6][7] It is generally recognized as safe (GRAS) by the FDA.[2][6]
Comparative Analysis of Physicochemical Properties
A fundamental starting point for comparing plasticizers is an examination of their key physicochemical properties, which can predict their compatibility and performance with a given polymer.
| Property | This compound (ATEC) | Triacetin |
| Molecular Formula | C₁₄H₂₂O₈ | C₉H₁₄O₆ |
| Molecular Weight ( g/mol ) | 318.32 | 218.20 |
| Boiling Point (°C) | 228-229 (at 100 mmHg) | 258-260 |
| Primary Function | Plasticizer | Plasticizer, Solvent, Humectant |
Data sourced from multiple references.[8]
The larger molecular size of ATEC compared to Triacetin can influence its interaction with polymer chains and its migration characteristics.
Evaluating Plasticizing Efficiency: Key Performance Metrics
The "efficiency" of a plasticizer is a multifaceted concept, quantified by its ability to alter the mechanical and thermal properties of a polymer. The primary metrics for evaluation are the reduction in glass transition temperature (Tg), and the modification of tensile properties such as tensile strength and elongation at break.
Impact on Glass Transition Temperature (Tg)
The depression of a polymer's Tg is a direct measure of a plasticizer's effectiveness. A more significant reduction in Tg at a given concentration indicates higher plasticizing efficiency.
Experimental Data Summary: Glass Transition Temperature (Tg)
| Polymer System | Plasticizer Concentration (wt%) | Tg of Unplasticized Polymer (°C) | Tg with ATEC (°C) | Tg with Triacetin (°C) |
| Cellulose Acetate | 15 | ~190 | Not specified | ~110 |
| Polyvinyl Alcohol (88% hydrolyzed) | 10 | Not specified | Insignificant change | Significant reduction |
| Poly(lactic acid) | 3 | Not specified | Significant reduction | Not specified |
Note: The data presented is a synthesis from multiple studies and the exact values can vary based on the specific polymer grade and experimental conditions.[9][10][11][12][13]
Studies have shown that for certain polymers like polyvinyl alcohol (PVA) with a lower degree of hydrolysis, Triacetin is a more effective plasticizer than citrate esters like Triethyl Citrate (a close structural relative of ATEC), causing a more substantial reduction in both Tg and melting temperature (Tm).[9][10] This suggests a higher degree of miscibility and interaction between Triacetin and PVA containing more acetate groups.[9] Conversely, for other polymers, ATEC has been shown to be an effective plasticizer, significantly reducing the Tg.[11]
Influence on Mechanical Properties: Tensile Strength and Elongation
The ideal plasticizer will impart flexibility (increase elongation at break) without an excessive reduction in the material's strength (tensile strength).[14]
Experimental Data Summary: Mechanical Properties
| Polymer System | Plasticizer | Tensile Strength | Elongation at Break |
| Cellulose Acetate | Triacetin & Triethyl Citrate | Decreased with increasing plasticizer concentration | Increased with increasing plasticizer concentration |
| Poly(lactic acid) | Triacetin | Decreased | Increased |
| Polyvinyl Alcohol (88% hydrolyzed) | Triacetin (up to 10%) | Slight reduction | Continuous increase |
Note: This table summarizes general trends observed in various studies.[9][10][15]
The addition of a plasticizer generally leads to a decrease in tensile strength and an increase in elongation at break, indicating a transition to a more flexible and less rigid material.[1][14] For instance, in Poly(lactic acid), the addition of Triacetin has been shown to have a positive effect on the elongation at break due to its softening effect.[10]
Experimental Protocols for Evaluation
To ensure the scientific integrity and reproducibility of these findings, standardized experimental protocols are essential.
Differential Scanning Calorimetry (DSC) for Tg Determination
DSC is a primary technique used to measure the glass transition temperature of a polymer.[16][17][18] It works by measuring the difference in heat flow between a sample and a reference as a function of temperature.[17][19] The glass transition is observed as a step-like change in the heat flow signal.[3][19]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below the Tg.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined as the midpoint of the step change in the heat flow curve.[19]
Tensile Testing for Mechanical Properties
Tensile testing is performed to determine the tensile strength, elongation at break, and modulus of elasticity of a material.[20][21] This is typically conducted according to standards such as ASTM D882 for thin plastic sheeting.[22][23][24]
Step-by-Step Protocol (based on ASTM D882):
-
Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the plasticized polymer film with precise dimensions. At least five specimens should be tested.[23]
-
Conditioning: Condition the specimens at a standard laboratory temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period.[23]
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead speed until the specimen breaks.
-
Record the force and the corresponding elongation throughout the test.
-
-
Data Calculation:
Considerations for Plasticizer Selection
Beyond plasticizing efficiency, other factors must be considered when choosing between ATEC and Triacetin.
-
Leaching/Migration: The tendency of a plasticizer to migrate out of the polymer matrix is a critical concern, especially in pharmaceutical and food-contact applications.[26][27][28][29] Leaching can alter the mechanical properties of the polymer over time and may introduce safety concerns.[26][27] Studies have investigated the leaching of both Triacetin and citrate esters from various polymer films.[27] The rate of leaching can be influenced by factors such as plasticizer concentration, polymer type, and environmental conditions.[27]
-
Biocompatibility and Safety: Both ATEC and Triacetin are generally considered safe for use in pharmaceutical applications.[4][6][30] However, recent studies have raised some concerns about the potential for ATEC to induce lipogenesis and obesity at low doses, suggesting that further evaluation of its long-term health effects may be warranted.[31]
-
Polymer-Plasticizer Compatibility: The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer. As seen in the case of PVA, the chemical structure of the polymer can significantly influence the plasticizing efficiency of a given additive.[9]
Conclusion
Both ATEC and Triacetin are effective plasticizers with distinct advantages and disadvantages. The choice between them is not straightforward and depends heavily on the specific polymer system and the end-use application.
-
Triacetin appears to be a highly efficient plasticizer for certain polymers, such as polyvinyl alcohol with a lower degree of hydrolysis, due to its high miscibility.[9] Its multifunctional role as a solvent and humectant can also be beneficial in some formulations.[5][6]
-
ATEC is a versatile, non-phthalate plasticizer that is effective in a range of polymers.[4] Its larger molecular size may offer advantages in terms of reduced migration in some systems.
Ultimately, the optimal selection requires empirical testing. Researchers and formulators are encouraged to perform comparative studies using the standardized protocols outlined in this guide to determine the most suitable plasticizer for their specific needs, balancing plasticizing efficiency with other critical performance and safety parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tainstruments.com [tainstruments.com]
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- 7. Articles [globalrx.com]
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- 9. researchgate.net [researchgate.net]
- 10. eprints.usm.my [eprints.usm.my]
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- 14. Tensile Strength vs. Elongation at Break: How to Balance Polymer Performance [eureka.patsnap.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. isola-group.com [isola-group.com]
- 20. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 21. global.saicheng.cn [global.saicheng.cn]
- 22. store.astm.org [store.astm.org]
- 23. micomlab.com [micomlab.com]
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- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. Plasticizer this compound (ATEC) induces lipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATEC and Dibutyl Sebacate in Drug Delivery: A Senior Application Scientist's Guide
For researchers and formulation scientists, the selection of a plasticizer is a critical decision that profoundly impacts the performance, stability, and manufacturing feasibility of a drug delivery system. These excipients are essential for imparting flexibility to polymeric coatings, which are fundamental for controlling drug release.[1] Among the myriad of available options, Acetyl triethyl citrate (ATEC) and Dibutyl Sebacate (DBS) have emerged as two of the most versatile and widely used plasticizers.
This guide provides an in-depth, head-to-head comparison of ATEC and DBS, moving beyond a simple listing of properties to explore the causal relationships between their chemical nature and their functional performance in pharmaceutical coatings. We will delve into experimental data, provide validated protocols, and offer insights to guide the rational selection of the optimal plasticizer for your specific drug delivery application.
Physicochemical and Mechanistic Foundations
A plasticizer's primary function is to increase the workability and flexibility of a polymer by reducing its glass transition temperature (Tg).[2] This is achieved by inserting plasticizer molecules between polymer chains, thereby reducing the intermolecular forces (like hydrogen bonds) that hold the chains together.[3] This interruption increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility and resulting in a softer, more pliable material.[2]
Mechanism of External Plasticization
The process by which ATEC and DBS function is known as external plasticization. The plasticizer does not chemically bond with the polymer but rather exists as a compatible, solid dispersion. The effectiveness of this process hinges on the compatibility between the polymer and the plasticizer.[4]
Caption: Mechanism of external plasticization.
Core Physicochemical Properties
The fundamental differences in the chemical structures of ATEC and DBS dictate their performance. ATEC, an ester of citric acid, is inherently more polar and hydrophilic compared to DBS, a dibutyl ester of the linear dicarboxylic sebacic acid.[5][6] This difference in polarity is a key determinant of their compatibility with various polymers and their influence on drug release.
| Property | This compound (ATEC) | Dibutyl Sebacate (DBS) | Reference(s) |
| Chemical Formula | C₁₄H₂₂O₈ | C₁₈H₃₄O₄ | [5][6] |
| Molecular Weight | 318.32 g/mol | 314.46 g/mol | [5][6] |
| Appearance | Clear, colorless, odorless oily liquid | Clear, colorless, oily liquid | [5] |
| Solubility in Water | Partially soluble (6.5 g/100 mL) | Insoluble | [5][7] |
| Nature | More Hydrophilic | More Hydrophobic/Lipophilic | [7][8] |
| Common Polymers | Cellulose derivatives (HPMC, EC), Acrylates (Eudragit), PVC | Ethylcellulose (EC), PVC, PVB, Synthetic Rubbers | [6][9][10] |
| Regulatory Status | FDA approved, non-toxic, biodegradable | Used in food packaging, medical devices, and pharma | [5][11][12] |
Performance in Drug Delivery Formulations
The choice between ATEC and DBS directly influences the mechanical integrity of the polymer film and the kinetics of drug release.
Impact on Film Mechanical Properties
A plasticizer's role is to transform a brittle polymer into a flexible film capable of withstanding the stresses of manufacturing, packaging, and handling without cracking.[9] The efficiency of a plasticizer can be quantified by measuring key mechanical properties such as tensile strength and percentage elongation at break.
Studies comparing different plasticizers in ethylcellulose (EC) films have shown that those with larger alkyl substituents, like DBS, tend to produce tougher films with greater elongation at break compared to citrate esters like ATEC.[13] However, the optimal concentration is critical; for DBS in ethylcellulose films, a concentration of around 40% (w/w of polymer) has been shown to result in the toughest structure.[14]
| Mechanical Property | Effect of ATEC | Effect of DBS | Rationale & Causality | Reference(s) |
| Tensile Strength | Generally provides moderate tensile strength. | Can provide higher ultimate tensile strength at optimal concentrations. | DBS, being more lipophilic, can have stronger hydrophobic interactions with polymers like ethylcellulose, leading to a more resilient network. | [13][15] |
| % Elongation (Flexibility) | Imparts good flexibility. | Imparts excellent flexibility, often greater than ATEC in EC films. | The long, linear aliphatic chain of DBS provides greater freedom of movement between polymer chains compared to the more compact structure of ATEC. | [13] |
| Film Brittleness | Effectively reduces brittleness. | Highly effective at reducing brittleness. | Both plasticizers effectively lower the Tg, moving the polymer from a glassy to a rubbery state, thus reducing brittleness. | [3] |
Influence on Drug Release Profiles
The hydrophilicity of the plasticizer is a paramount factor in modulating drug release from a coated dosage form.[1]
-
ATEC (Hydrophilic): Due to its partial water solubility, ATEC can leach out from the film over time, creating micropores.[7] This pore formation increases the permeability of the film to water, which can accelerate the dissolution and diffusion of the entrapped drug. This makes ATEC a suitable choice for immediate-release or faster sustained-release profiles.[5]
-
DBS (Hydrophobic): Being insoluble in water, DBS is less prone to leaching.[15] It maintains the integrity of the hydrophobic polymer matrix, resulting in a more consistent, slower, and often diffusion-controlled drug release.[7][16] This makes DBS ideal for extended-release or delayed-release formulations where a robust and stable barrier is required.[12]
For instance, in a study with Eudragit® RS 30D, replacing a phthalate plasticizer with DBS resulted in a comparable plasticization effect and controlled drug release, highlighting its utility in creating stable controlled-release systems.[17][18] Conversely, hydrophilic plasticizers like ATEC generally result in a higher rate of drug diffusion than hydrophobic ones like DBS.[7]
Biocompatibility and Safety
Both ATEC and DBS have favorable safety profiles for pharmaceutical use.
-
ATEC is recognized for being a non-toxic, biodegradable, and safe alternative to phthalate-based plasticizers.[11] Its low toxicity and excellent safety profile are paramount for its pharmaceutical applications.[9] Acute oral toxicity studies in rats showed an LD50 of approximately 7 mL/kg.[8]
-
DBS is widely used in applications that are sensitive to migration and toxicity, such as food packaging, medical devices, and pharmaceutical coatings.[10][12] It exhibits low acute toxicity and is generally considered safe for use in oral pharmaceutical formulations at concentrations of 10-30% by weight of the polymer.[19]
Experimental Protocols for Plasticizer Evaluation
To ensure trustworthy and reproducible results, the following self-validating protocols are provided for the evaluation of ATEC and DBS in film-coated systems.
Protocol 1: Preparation of Plasticized Films (Solvent Casting)
This protocol describes a standard method for creating free films to characterize their properties before applying them to a dosage form.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. crpsonline.com [crpsonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mamtapolycoats.com [mamtapolycoats.com]
- 6. Dibutyl sebacate (DBS) distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mamtapolycoats.com [mamtapolycoats.com]
- 12. nbinno.com [nbinno.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. specialchem.com [specialchem.com]
A Cross-Validation Guide to Analytical Methods for Acetyl Triethyl Citrate (ATEC) Quantification
In the landscape of pharmaceutical development and manufacturing, the precise quantification of excipients is as critical as that of the active pharmaceutical ingredient (API). Acetyl triethyl citrate (ATEC), a widely used plasticizer in film coatings for solid dosage forms, plays a pivotal role in defining the mechanical properties and release profiles of drug products.[1] Ensuring its correct concentration is paramount for product consistency and performance. This guide provides an in-depth cross-validation and comparison of three common analytical techniques for ATEC quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data to aid in the selection of the most appropriate analytical method for their specific needs. The methodologies are presented with a rationale for experimental choices, grounded in the principles of scientific integrity and adherence to regulatory expectations, such as the ICH Q2(R1) guidelines.[2]
The Analytical Challenge: Why ATEC Quantification Matters
ATEC's function as a plasticizer makes it a critical component in controlling the flexibility and adhesion of polymeric films in tablet coatings. Variations in its concentration can lead to coating defects such as cracking or peeling, which can compromise the stability and dissolution of the drug product. Therefore, robust and reliable analytical methods are essential for quality control in both raw material testing and final product release. The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. metabolite identification).
Methodologies Under the Microscope
This guide will delve into the specifics of three widely adopted analytical techniques for ATEC quantification. For each method, a detailed experimental protocol is provided, followed by a discussion of its performance characteristics.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. For a molecule like ATEC, which possesses a chromophore, UV detection is a viable and straightforward approach.
This protocol is based on established methods for the analysis of plasticizers in pharmaceutical formulations.[2]
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of ATEC reference standard in the mobile phase. Serially dilute to create calibration standards.
-
Sample Solution (from a coated tablet):
-
Carefully remove the film coating from a known number of tablets.
-
Dissolve the coating in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Caption: Workflow for ATEC quantification using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] ATEC is amenable to GC analysis, and the mass spectrometer provides high selectivity and sensitivity.
This protocol is adapted from methods for the analysis of plasticizers in various matrices.[4][5]
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for ATEC can be determined from a full scan spectrum.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of ATEC in a volatile organic solvent like hexane or ethyl acetate. Create calibration standards through serial dilution.
-
Sample Solution:
-
Extract ATEC from the sample matrix using a suitable organic solvent.
-
Concentrate the extract if necessary.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
References
- 1. Final report on the safety assessment of this compound, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polymers Plasticized with Acetyl Triethyl Citrate (ATEC) and Other Common Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Plasticizers in Polymer Thermal Stability
Plasticizers are essential additives that enhance the flexibility, processability, and overall performance of polymeric materials.[1] By inserting themselves between polymer chains, these small molecules disrupt intermolecular forces, increasing free volume and molecular mobility.[2][3] This fundamental action lowers the glass transition temperature (Tg), transforming a rigid, often brittle polymer into a more pliable and useful material.[3][4]
However, the introduction of a plasticizer can also significantly impact the thermal stability of the polymer.[5][6] Thermal stability, a measure of a material's resistance to decomposition at elevated temperatures, is a crucial parameter for applications involving heat, such as melt processing, sterilization, and use in high-temperature environments.[7][8] The choice of plasticizer can either enhance or diminish this property, making a comparative understanding essential for informed material design.[9][10]
This guide focuses on Acetyl Triethyl Citrate (ATEC), a non-phthalate, biodegradable plasticizer gaining prominence as a safer alternative to traditional phthalates like Di-2-ethylhexyl phthalate (DEHP).[11] We will explore the thermal performance of ATEC in comparison to other widely used plasticizer classes, providing the necessary data and methodologies for researchers to make evidence-based decisions.
This compound (ATEC): A Profile
ATEC, a citric acid ester, is produced through the reaction of triethyl citrate with acetic anhydride.[11] It is recognized for its low toxicity, biodegradability, and excellent compatibility with a range of polymers, including polyvinyl chloride (PVC) and poly(lactic acid) (PLA).[11][12][13] These attributes have led to its widespread use in sensitive applications such as pharmaceutical coatings, medical devices, and food packaging.[11][14]
From a chemical standpoint, the acetyl group in ATEC enhances its plasticizing efficiency compared to its non-acetylated counterpart, triethyl citrate (TEC).[12][13] This modification has been shown to improve mechanical properties in polymers like PVC.[13] Understanding how this unique structure influences thermal stability is a key focus of this guide.
Comparative Analysis of Thermal Stability
The thermal stability of plasticized polymers is most commonly evaluated using Thermogravimetric Analysis (TGA).[15][16][17][18] TGA measures the change in mass of a sample as a function of temperature, providing critical data points such as the onset of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).[16][19]
Mechanism of Plasticizer Influence on Thermal Degradation
Plasticizers can influence a polymer's thermal degradation through several mechanisms:
-
Lowering Degradation Temperature: By increasing the mobility of polymer chains, plasticizers can sometimes lower the energy barrier for degradation reactions, leading to a decrease in the decomposition temperature.[5]
-
Volatility and Migration: At elevated temperatures, plasticizers can become more mobile and may evaporate from the polymer matrix.[6] This loss of plasticizer can lead to embrittlement and changes in the degradation profile.
-
Chemical Interactions: Some plasticizers can undergo their own thermal degradation, potentially producing by-products that can either accelerate or inhibit the degradation of the polymer matrix.[6] For instance, in PVC, the evolution of hydrogen chloride (HCl) is a key degradation step, and the plasticizer's interaction with this process is crucial.[9][20]
ATEC vs. Phthalate Plasticizers (e.g., DOP, DINP)
Phthalate esters, such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), have historically been the workhorses of the plasticizer industry.[1] However, health and environmental concerns have driven the search for alternatives.[11][21][22]
Studies comparing citrate esters with phthalates in PVC have shown that the thermal stability can be influenced by the specific plasticizer's molecular weight and structure.[10] For instance, a study investigating various plasticizers in PVC found that the activation energy of thermal decomposition varied significantly with the type of plasticizer used.[10] While some studies suggest that certain phthalates may offer slightly higher onset degradation temperatures, the differences are often dependent on the specific polymer system and test conditions.[10][23]
ATEC vs. Other Non-Phthalate Plasticizers
The landscape of non-phthalate plasticizers is diverse, including trimellitates, adipates, benzoates, and bio-based plasticizers.[1][21][24][25]
-
Trimellitates (e.g., TOTM): Trioctyl Trimellitate (TOTM) is known for its low volatility and high thermal stability, making it suitable for high-temperature applications like PVC cables.[26] TGA studies have demonstrated that PVC plasticized with TOTM exhibits a higher thermal stability compared to formulations with DOP and citrate esters like Acetyl Tributyl Citrate (ATBC), a close relative of ATEC.[10] This enhanced stability is often attributed to TOTM's larger molecular weight and specific chemical structure.[10]
-
Adipates (e.g., DOA, DINA): Adipate esters like Di-Octyl Adipate (DOA) and Di-Isononyl Adipate (DINA) are valued for their excellent low-temperature performance.[21][24] However, they can exhibit higher volatility compared to other plasticizers, which may impact long-term thermal stability.[24]
-
Bio-based Plasticizers (e.g., ESBO): Epoxidized Soybean Oil (ESBO) is a bio-based plasticizer that can also act as a secondary heat stabilizer in PVC. The oxirane rings in ESBO can react with HCl released during PVC degradation, thereby inhibiting the degradation process.
The following table summarizes comparative thermal stability data for PVC plasticized with various plasticizers, based on a comprehensive literature review.
| Plasticizer Class | Example Plasticizer | Tonset (°C) in PVC (Approx. Range) | Key Characteristics Affecting Thermal Stability |
| Citrate Esters | ATEC / ATBC | 230 - 270 | Good compatibility; acetylation enhances efficiency.[10][12][13] |
| Phthalate Esters | DOP / DOTP | 240 - 280 | DOTP generally shows slightly better stability than DOP.[10] |
| Trimellitate Esters | TOTM | 260 - 300 | Low volatility and high molecular weight contribute to high thermal stability.[10][26] |
| Adipate Esters | DOA / DINA | 220 - 260 | Good low-temperature properties but can have higher volatility.[21][24] |
| Bio-based Epoxides | ESBO | Variable | Can act as a co-stabilizer, improving thermal stability by scavenging HCl. |
Note: The onset decomposition temperatures (Tonset) are approximate values gathered from various studies and can vary based on the specific formulation, plasticizer concentration, and TGA experimental conditions.[9][10]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of thermal stability studies, standardized experimental protocols are essential.
Sample Preparation: Melt Blending
A consistent and homogenous dispersion of the plasticizer within the polymer matrix is critical for accurate thermal analysis.
Protocol:
-
Drying: Dry the polymer resin (e.g., PVC, PLA) in a vacuum oven at a specified temperature (e.g., 80°C for PVC, 60°C for PLA) for at least 4 hours to remove any residual moisture.
-
Pre-mixing: In a high-speed mixer, blend the dried polymer resin with the desired concentration of plasticizer (e.g., 30 phr - parts per hundred resin) and any other additives (e.g., thermal stabilizers) for 5-10 minutes to ensure a uniform preliminary mix.
-
Melt Compounding: Process the pre-mixed compound using a twin-screw extruder or a batch mixer (like a Brabender or Haake) at a temperature above the polymer's glass transition or melting point. The specific temperature profile will depend on the polymer being used.
-
Homogenization: Ensure sufficient residence time and screw speed to achieve a homogenous melt.
-
Sample Forming: The extruded strands can be pelletized and then compression molded or film-cast into samples of a suitable geometry for TGA analysis.
Causality: Melt blending ensures that the plasticizer is intimately mixed at the molecular level with the polymer chains, which is crucial for observing its true effect on thermal stability. Inconsistent mixing can lead to domains of high and low plasticizer concentration, resulting in misleading and non-reproducible TGA data.
Caption: Experimental workflow for evaluating polymer thermal stability.
Thermogravimetric Analysis (TGA)
TGA is the primary technique for assessing thermal stability.[15][17][27]
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.
-
Sample Loading: Place a small, representative sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[15]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[15]
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the Derivative Thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).
-
Determine the onset of decomposition (Tonset), often calculated as the temperature at which 5% mass loss occurs (Td5%) or by the tangent method on the TGA curve.
-
Self-Validation: The use of a constant, inert atmosphere ensures that the observed mass loss is due to thermal degradation, not oxidation. A consistent heating rate is crucial for comparing results between different samples, as degradation kinetics are temperature and time-dependent.[10]
Results and Discussion
The thermal performance of ATEC is competitive and, in some cases, superior to that of certain common plasticizers, particularly when considering its favorable safety profile.
In studies with Polylactic Acid (PLA), ATEC has been shown to enhance molecular mobility and, at certain concentrations, can even lead to a slight increase in the decomposition temperature, suggesting good miscibility and favorable interactions within the polymer matrix.[12] However, at higher concentrations, an excess of the plasticizer might act as a less thermally stable component, potentially accelerating degradation.[12] This highlights the importance of optimizing the plasticizer concentration for any given polymer system.
When compared to trimellitates like TOTM, ATEC generally shows a lower thermal stability in high-temperature polymers like PVC.[10] This is an important consideration for applications requiring extreme heat resistance. However, for a vast range of applications in the medical, pharmaceutical, and consumer goods sectors, the thermal stability provided by ATEC is more than sufficient and is coupled with the significant advantage of being a non-phthalate, biodegradable alternative.[11]
Caption: Decision logic for plasticizer selection based on thermal stability.
Conclusion
This compound (ATEC) stands as a robust and viable plasticizer, offering a thermal stability profile suitable for a wide array of applications, particularly where safety and biodegradability are paramount. While it may not reach the extreme high-temperature resistance of specialized plasticizers like TOTM, it provides a significant improvement over some alternatives and is a competitive replacement for traditional phthalates.
The selection of a plasticizer should always be guided by a holistic assessment of performance requirements, including thermal stability, mechanical properties, regulatory compliance, and environmental impact. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and developers to conduct their own evaluations and make informed decisions tailored to their specific polymer systems and end-use applications.
References
- 1. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. echemi.com [echemi.com]
- 6. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 7. specialchem.com [specialchem.com]
- 8. Effects of Accelerated Aging on Thermal, Mechanical and Shape Memory Properties of Cyanate-Based Shape Memory Polymer: III Vacuum Thermal Cycling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mamtapolycoats.com [mamtapolycoats.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Plasticizer this compound (ATEC) induces lipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 16. azom.com [azom.com]
- 17. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 18. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Degradation kinetics of PVC plasticized with different plasticizers under isothermal conditions | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. 3 Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 25. researchgate.net [researchgate.net]
- 26. aces.su.se [aces.su.se]
- 27. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Enteric Coatings Plasticized with Acetyl Triethyl Citrate
For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating system is a critical determinant of a drug product's ultimate success. The ability of a dosage form to bypass the harsh acidic environment of the stomach and release its active pharmaceutical ingredient (API) in the targeted region of the small intestine is paramount for efficacy and safety.[1] This guide provides an in-depth analysis of the in vivo performance of enteric coatings plasticized with acetyl triethyl citrate (ATEC), a widely used, safe, and effective plasticizer.[2][3] We will delve into the mechanistic role of ATEC, compare its performance with alternative plasticizers, and provide detailed experimental protocols for in vivo validation, grounded in scientific integrity and field-proven insights.
The Critical Role of Plasticizers in Enteric Coating Performance
Enteric coatings are primarily composed of pH-sensitive polymers that remain intact at the low pH of the stomach but dissolve or swell to release the drug at the higher pH of the small intestine.[4] However, these polymers are often brittle and require the addition of a plasticizer to improve their flexibility, film-forming properties, and adhesion to the tablet or pellet core.[2][5] The choice and concentration of the plasticizer are crucial as they significantly influence the mechanical properties, permeability, and ultimately, the in vivo drug release profile of the enteric-coated dosage form.[5][6]
This compound (ATEC) is a hydrophilic plasticizer that has gained prominence as a safe and effective alternative to phthalate-based plasticizers.[3][7] Its ability to integrate seamlessly with common enteric polymers, such as methacrylic acid copolymers (e.g., Eudragit®), makes it a versatile excipient in pharmaceutical formulations.[2]
In Vivo Performance Validation of ATEC-Plasticized Enteric Coatings
The true test of an enteric coating's efficacy lies in its in vivo performance. A robust validation process is essential to ensure that the dosage form behaves as intended in the complex physiological environment of the gastrointestinal (GI) tract. Key performance attributes to validate include:
-
Gastric Resistance: The ability of the coating to remain intact in the stomach, preventing premature drug release.
-
Intestinal Disintegration and Drug Release: The timely and complete disintegration of the coating and release of the API upon entry into the small intestine.
-
Bioavailability: The rate and extent to which the API is absorbed into the systemic circulation.[1]
A multi-faceted approach is often employed to comprehensively evaluate the in vivo performance of enteric coatings. This typically involves a combination of animal studies and, where feasible, human clinical trials.
Caption: A generalized workflow for the in vivo validation of enteric-coated dosage forms.
This protocol outlines a typical study design for assessing the in vivo performance of an ATEC-plasticized enteric-coated tablet in a rat model.
1. Animal Model Selection:
-
Rationale: Wistar or Sprague-Dawley rats are commonly used due to their well-characterized GI physiology and ease of handling.[8]
-
Procedure: Male rats weighing 250-300g are acclimatized for at least one week before the study.
2. Formulation Preparation:
-
Core Tablets: Prepare core tablets containing the model drug (e.g., acetaminophen or aspirin).[9][10]
-
Coating Suspension: Prepare an aqueous dispersion of a methacrylic acid copolymer (e.g., Eudragit® L 30 D-55) with ATEC as the plasticizer (typically 10-20% w/w of the polymer).[10][11]
-
Coating Process: Coat the core tablets in a fluid bed coater to a specific weight gain (e.g., 8-12%).
3. In Vivo Administration and Monitoring:
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water to mimic the fasted state in humans.
-
Administration: Administer the enteric-coated tablets orally using a suitable gavage needle.
-
In Vivo Imaging (Optional but Recommended):
-
Rationale: Non-invasive imaging techniques like X-ray microtomography or Magnetic Resonance Imaging (MRI) can visualize the transit and disintegration of the dosage form in real-time.[9][12][13] Gamma scintigraphy is another established method where the dosage form is radiolabeled.[14]
-
Procedure: For MRI, the capsule can be filled with an MRI-visible marker like olive oil.[13] Imaging is performed at regular intervals to track the capsule's location and integrity.[13]
-
4. Pharmacokinetic Analysis:
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) post-administration.
-
Plasma Analysis: Separate the plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).[7]
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of drug absorption.
Comparative Performance: ATEC vs. Other Plasticizers
The choice of plasticizer can significantly impact the in vivo performance of an enteric coating. A comparative analysis of ATEC with other commonly used plasticizers is presented below.
| Plasticizer | Type | Key Performance Characteristics | Supporting Experimental Data |
| This compound (ATEC) | Hydrophilic Citrate Ester | - Excellent film-forming properties with acrylate-based polymers.[5] - Provides optimal gastric resistance and timely intestinal release. - Low toxicity and good safety profile.[2][7] | Studies have shown that ATEC-plasticized Eudragit® coatings provide reliable enteric protection and predictable drug release in vivo.[10] |
| Triethyl Citrate (TEC) | Hydrophilic Citrate Ester | - Water-soluble, can leach out from the film, potentially affecting drug release.[15][16] - Can be susceptible to evaporation during processing and storage.[17] | Leaching of TEC has been shown to be a critical factor in initiating drug release, especially at lower intestinal pH values.[15][16] |
| Dibutyl Phthalate (DBP) | Hydrophobic Phthalate Ester | - More lipophilic, leading to slower drug release compared to hydrophilic plasticizers.[16] - Concerns over potential toxicity have led to reduced use. | Historically used, but less common now due to safety concerns. |
| Triacetin | Hydrophilic | - Can be used as a plasticizer for enteric coatings.[18] - Biocompatible and generally regarded as safe (GRAS).[19] | Shown to be effective in providing acid resistance in enteric-coated granules.[18] |
| Polyethylene Glycol (PEG) | Hydrophilic Polymer | - Can act as a pore-former in the coating, leading to increased acid uptake and potentially slower drug release.[5] | Formulations with PEG have demonstrated higher acid uptake compared to those with hydrophobic plasticizers.[5] |
Causality Behind Experimental Choices: The selection of a hydrophilic plasticizer like ATEC is often driven by the desire for a balance between film flexibility and timely drug release. Hydrophobic plasticizers, while effective at preventing water ingress, may retard drug release once the dosage form reaches the small intestine. The concentration of the plasticizer is also a critical parameter; insufficient levels can lead to brittle films, while excessive amounts can compromise the coating's integrity.[6]
The Mechanism of ATEC in Enteric Film Formation and Dissolution
The effectiveness of ATEC lies in its ability to reduce the glass transition temperature (Tg) of the enteric polymer, allowing for film formation at lower temperatures. This results in a continuous, flexible film that can withstand the mechanical stresses of the GI tract.
Caption: The pH-dependent mechanism of drug release from an ATEC-plasticized enteric coating.
In the acidic environment of the stomach, the carboxylic acid groups of the enteric polymer remain protonated and un-ionized, rendering the polymer insoluble and the coating intact. ATEC ensures the film remains flexible and does not crack. Upon entering the higher pH of the small intestine, the carboxylic acid groups ionize, leading to polymer swelling and dissolution, which in turn releases the drug.
Conclusion and Future Perspectives
This compound has established itself as a reliable and safe plasticizer for enteric coatings, offering predictable in vivo performance. Its compatibility with a wide range of enteric polymers, particularly methacrylic acid copolymers, makes it a versatile choice for drug development professionals. Comparative studies consistently demonstrate its favorable performance profile against other plasticizers.
The future of enteric coating technology lies in the development of more sophisticated systems that can achieve even more precise regional targeting within the GI tract. This includes coatings that respond to specific enzymes or the gut microbiota. As these new technologies emerge, the role of plasticizers like ATEC will continue to be crucial in ensuring the physical integrity and functional performance of these advanced drug delivery systems. The robust in vivo validation methodologies outlined in this guide will remain the cornerstone for translating formulation science into clinically effective and safe medicinal products.
References
- 1. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mamtapolycoats.com [mamtapolycoats.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Pharmacokinetics and Metabolism of this compound, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Duodenum-specific drug delivery: in vivo assessment of a pharmaceutically developed enteric-coated capsule for a broad applicability in rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and <i>in</i> <i>Vitro</i>-<i>in Vivo</i> Evaluation of Aspirin Enteric-coated Tablets [kyxuebao.kmmu.edu.cn]
- 11. Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of In Vivo MRI Imaging to Track a Coated Capsule and Its Disintegration in the Gastrointestinal Tract in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of In Vivo MRI Imaging to Track a Coated Capsule and Its Disintegration in the Gastrointestinal Tract in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A paradigm shift in enteric coating: achieving rapid release in the proximal small intestine of man [pubmed.ncbi.nlm.nih.gov]
- 15. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US5837291A - Enteric preparation coated with a non-solvent enteric coating agent using a liquid plasticizer - Google Patents [patents.google.com]
- 19. eprints.usm.my [eprints.usm.my]
A Senior Application Scientist's Guide to Plasticizer Leaching: A Comparative Analysis of Acetylated and Non-Acetylated Citrates
Introduction: The Critical Role of Plasticizer Stability in Advanced Applications
For researchers and professionals in drug development and medical device manufacturing, the selection of a plasticizer is a decision of paramount importance. These compounds, essential for imparting flexibility to rigid polymers, must not compromise the safety, stability, or efficacy of the final product. In the shift away from traditional phthalates, citrate esters have been widely adopted as a safer, biocompatible alternative.[1] However, the tendency of any plasticizer to migrate, or "leach," from the polymer matrix remains a critical performance and safety concern.[1][2] Excessive leaching can degrade the mechanical integrity of a device and, more critically, introduce contaminants into pharmaceutical formulations or biological systems.[1]
This guide provides an in-depth, objective comparison of the leaching characteristics of two major classes of citrate plasticizers: non-acetylated esters, such as Tributyl Citrate (TBC), and their acetylated counterparts, like Acetyl Tributyl Citrate (ATBC). We will explore the fundamental chemical differences, review experimental data on their migration behavior, and provide standardized protocols for evaluating leaching in your own research.
The Molecular Distinction: How Acetylation Alters Performance
The fundamental difference between these two classes lies in a single functional group. Non-acetylated citrate esters possess a free tertiary hydroxyl (-OH) group on the citrate backbone. In acetylated versions, this polar hydroxyl group is capped with an acetyl group (-COCH₃). This seemingly minor structural modification has significant consequences for the plasticizer's physicochemical properties and its interaction with the host polymer.
-
Polarity and Hydrophilicity: Acetylation replaces the polar, hydrogen-bond-donating hydroxyl group with a less polar acetyl group. This generally decreases the molecule's overall polarity and its solubility in aqueous media.
-
Molecular Weight: The addition of the acetyl group slightly increases the molecular weight of the plasticizer.
-
Polymer Compatibility: The change in polarity directly affects the plasticizer's compatibility with the polymer matrix. Reduced polarity can enhance compatibility with non-polar polymers like polyvinyl chloride (PVC), potentially leading to better retention and lower migration. Research indicates that acetylated citrates like ATEC and ATBC demonstrate better plasticizing efficiency compared to their non-acetylated counterparts.[3]
Below is a visualization of the structural difference between Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC).
Caption: Structural modification from TBC to ATBC via acetylation.
The Dynamics of Leaching: Mechanisms and Influencing Factors
Plasticizers are not chemically bound to the polymer chains but are interspersed within the matrix, held by weaker intermolecular forces. Leaching is the physical process of these molecules migrating from the polymer into a contacting medium. This migration is a complex process governed by several factors.
Caption: Visualization of plasticizer molecules migrating from a polymer matrix.
Key Factors Influencing Leaching:
-
Nature of the Contact Medium: The polarity and composition of the surrounding liquid are critical. Lipophilic or protein-containing media can significantly accelerate the leaching of certain plasticizers. Studies have shown that ATBC, for example, is particularly prone to migrate into protein-rich liquids like skim milk.[4][5][6][7]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the diffusion and migration rate of the plasticizer out of the polymer.[5][6][7]
-
Plasticizer Concentration: Higher initial concentrations within the polymer create a steeper concentration gradient, which can drive faster leaching.
-
Polymer Type and Morphology: The specific polymer (e.g., PVC, PLA) and its physical state (e.g., crystallinity) influence how tightly the plasticizer is retained.
Comparative Leaching Performance: Experimental Data
Direct, side-by-side comparisons of acetylated and non-acetylated citrate leaching are not always available in the literature, as performance is highly application-specific. However, by synthesizing data from various studies, a clear picture emerges. While both TBC and ATBC are considered alternatives to phthalates, they exhibit distinct migration profiles that must be considered.[8][9] Some studies suggest that TBC and ATBC can have low migration resistance under certain conditions.[9]
Interestingly, one study evaluating leaching from medical equipment found that ATBC leached ten times more rapidly than the potent endocrine disruptor di-2-ethylhexyl phthalate (DEHP), highlighting the critical need for testing under relevant conditions.[10]
Table 1: Summary of Leaching Data for Citrate Plasticizers
| Plasticizer | Polymer | Contact Medium | Conditions | Leaching Results | Source(s) |
| ATBC | PVDC | Skim Milk Solution | 60°C | High leaching observed; ~18% of ATBC leached from the wrap. | [4][7] |
| ATBC | PVDC | Water, Acetic Acid | 60°C | Leaching observed, but lower than in skim milk. | [4][5][6] |
| TBC | PVC | Not Specified | Not Specified | Noted to have low migration resistance. | [9][11] |
| ATBC | PVC | Not Specified | Not Specified | Also noted to have low migration resistance. | [9] |
| ATBC | Medical Tubing | Not Specified | Not Specified | Leached 10x more rapidly than DEHP in a specific test. | [10] |
Note: This table is a synthesis of findings from multiple sources. Direct comparison requires identical experimental conditions.
Standardized Experimental Protocols for Leaching Assessment
To ensure the safety and stability of a product, in-house validation is essential. The following are detailed methodologies for quantifying plasticizer leaching.
Protocol 1: Gravimetric Analysis for Total Leachable Content
This straightforward method quantifies the total mass of material lost from a polymer sample after immersion in a liquid medium.
Methodology:
-
Sample Preparation: Precisely cut and weigh (to 0.1 mg) several polymer film samples of known dimensions. Record the initial weight (W_initial).
-
Immersion: Place each sample in a separate, sealed container with a sufficient volume of the chosen extraction liquid (e.g., purified water, ethanol, or a relevant food/drug simulant).
-
Incubation: Incubate the containers in a constant temperature bath or oven for a defined period (e.g., 24 hours, 72 hours) at a relevant temperature (e.g., 37°C for physiological conditions).
-
Drying: Carefully remove the polymer samples, gently blot any surface liquid, and dry them to a constant weight in a vacuum oven at a mild temperature.
-
Final Weighing: Record the final weight of the dried samples (W_final).
-
Calculation: Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Protocol 2: Chromatographic Quantification of Specific Plasticizers
This method uses analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and precisely quantify the amount of a specific plasticizer that has leached into the medium.[12][13]
Methodology Workflow:
Caption: Workflow for comparing citrate ester leaching via chromatography.
Detailed Steps:
-
Leaching: Perform the immersion and incubation steps as described in Protocol 1.
-
Sample Collection: After incubation, carefully remove an aliquot of the extraction liquid, which now contains the leached plasticizer.
-
Standard Preparation: Prepare a series of calibration standards by dissolving a known amount of the pure plasticizer (e.g., ATBC) in the same extraction liquid to create a concentration curve.
-
Chromatographic Analysis: Inject a known volume of the collected sample liquid and each calibration standard into the chromatograph (HPLC or GC-MS).[1]
-
Quantification: Identify the plasticizer peak in the sample's chromatogram based on its retention time. Determine its concentration by comparing the peak area to the calibration curve generated from the standards.[1]
-
Calculation: Calculate the total mass of leached plasticizer based on its measured concentration and the total volume of the extraction liquid.
Conclusions and Recommendations for Researchers
The choice between acetylated and non-acetylated citrate plasticizers is not a matter of one being universally superior. Instead, it is a nuanced decision that depends entirely on the specific application.
-
Acetylated Citrates (e.g., ATBC): The reduced polarity due to the acetyl group generally leads to lower leaching in aqueous and polar environments . This makes ATBC a strong candidate for devices in contact with aqueous drug formulations or bodily fluids. However, its increased lipophilicity may increase migration into fatty substances or protein-rich solutions, a factor that must be rigorously tested.[4][7]
-
Non-Acetylated Citrates (e.g., TBC): The presence of the free hydroxyl group increases polarity, which may lead to higher leaching rates in aqueous media . Conversely, this higher polarity might make it more stable in systems that are in contact with non-polar, lipophilic materials.
Final Directive: For any application in pharmaceutical development or medical devices, there is no substitute for empirical testing. The leaching profile of any plasticizer must be validated using the specific polymer, contact medium, and end-use conditions relevant to your product. This ensures not only the mechanical and functional integrity of the material but also the ultimate safety and efficacy of the medical treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leaching of the Plasticizer, Acetyl Tributyl Citrate: (ATBC) from Plastic Kitchen Wrap [jstage.jst.go.jp]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. cpsc.gov [cpsc.gov]
- 9. octopus.ac [octopus.ac]
- 10. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 13. researchgate.net [researchgate.net]
Introduction: The Critical Role of Plasticizer Stability in Medical Device Safety and Efficacy
An Objective Guide to the Long-Term Stability of ATEC-Plasticized Medical Devices: A Comparative Analysis for Researchers and Product Development Professionals
Polyvinyl chloride (PVC) has been a cornerstone material in the medical device industry for decades, valued for its cost-effectiveness, ease of processing, and versatility. The flexibility required for applications such as blood bags, intravenous (IV) tubing, and catheters is achieved by adding plasticizers. For over 50 years, Di(2-ethylhexyl) phthalate (DEHP) was the industry standard.[1] However, concerns over its potential as a reproductive and developmental toxicant have led regulatory bodies like the U.S. Food and Drug Administration (FDA) to recommend that manufacturers consider DEHP alternatives, particularly for sensitive patient populations.[2][3]
This has driven the adoption of alternative plasticizers, with Acetyl Tributyl Citrate (ATEC or ATBC) emerging as a prominent, biocompatible option.[4][5] Derived from citric acid, ATEC is recognized for its low toxicity and favorable safety profile.[6][7] However, long-term stability is a paramount concern for any medical device. The plasticizer must remain integral to the polymer matrix throughout the device's shelf-life and clinical use to ensure consistent mechanical performance and, most critically, to prevent leaching of unbound molecules into patients.[4]
This guide provides a comprehensive framework for assessing the long-term stability of ATEC-plasticized medical devices. As a Senior Application Scientist, the goal is not just to present protocols but to elucidate the scientific rationale behind them. We will objectively compare ATEC's performance against the historical benchmark, DEHP, and another leading alternative, Trioctyl Trimellitate (TOTM), providing the experimental data and methodologies necessary for a thorough evaluation.
Comparative Analysis of Leading Medical-Grade Plasticizers
The selection of a plasticizer is a balance of performance, safety, and processability. While DEHP has a long history, ATEC and TOTM offer distinct advantages that merit consideration for next-generation medical devices.
ATEC (Acetyl Tributyl Citrate): A bio-based plasticizer known for its excellent toxicological profile.[5][6] In terms of processing and performance, it often closely resembles DEHP, making it a "drop-in" alternative for some applications.[8] Its main drawback can be a higher propensity to migrate into certain rigid polymers like polycarbonate compared to DEHP.[8]
TOTM (Trioctyl Trimellitate): A high-molecular-weight, monomeric plasticizer valued for its extremely low volatility and high resistance to migration and extraction.[1][9][10] These properties make it the plasticizer of choice for high-temperature applications or devices in contact with lipophilic fluids, such as in chemotherapy or drug infusion sets.[5][11] Its larger molecular structure, however, can make it less efficient as a plasticizer and potentially more difficult to process than ATEC or DEHP.[1]
The following table summarizes the key performance characteristics based on available data.
| Property | Acetyl Tributyl Citrate (ATEC) | Di(2-ethylhexyl) Phthalate (DEHP) | Trioctyl Trimellitate (TOTM) | Rationale & Significance |
| Chemical Family | Citrate Ester | Ortho-Phthalate Ester | Trimellitate Ester | The chemical structure dictates fundamental properties like polarity, molecular size, and biocompatibility. |
| Molecular Weight | ~402 g/mol | ~391 g/mol | ~547 g/mol [10] | Higher molecular weight generally correlates with lower volatility and reduced migration potential.[1] |
| Leaching Resistance | Good | Moderate | Excellent | Critical for patient safety. Lower leaching minimizes patient exposure to unbound chemicals. TOTM's low mobility is a key advantage.[4][9] |
| Biocompatibility | Excellent (Low Toxicity)[6][7] | Concerning (Reproductive Toxicant)[12] | Good (Low Toxicity)[11] | ATEC's primary advantage is its favorable safety profile, a key driver for its adoption as a DEHP alternative. |
| Cold Flexibility | Good | Excellent | Moderate | Important for devices used in a range of clinical temperatures. DEHP is historically strong here, while TOTM can be inferior.[13] |
| Processability | Excellent | Excellent | Good | ATEC's similarity to DEHP in processing is a significant commercial advantage, potentially requiring minimal changes to manufacturing lines.[8] |
| Gamma Stability | Good | Good | Good | Essential for devices that undergo gamma irradiation for sterilization. All three generally perform well.[8] |
A Framework for Long-Term Stability Assessment
A robust evaluation of long-term stability rests on three pillars: simulating the device's shelf life, challenging its material integrity after aging, and confirming its biological safety. This systematic approach ensures that the device performs as intended and remains safe from manufacturing to patient use.
Caption: A logical framework for assessing medical device stability.
Experimental Protocols for Comprehensive Stability Evaluation
The following sections detail the methodologies for executing a rigorous stability study. The causality behind each step is explained to provide a deeper understanding of the validation process.
Phase 1: Accelerated Aging Protocol (Based on ASTM F1980)
Causality: It is impractical to wait 2-5 years for real-time aging data to bring a device to market. The FDA allows for market approval based on accelerated aging data, provided real-time studies are also initiated.[14] This protocol uses the Arrhenius equation, where an increase in temperature accelerates the rate of chemical reactions (i.e., material degradation), to simulate long-term aging in a compressed timeframe.[15] A Q10 factor of 2, which assumes the degradation rate doubles for every 10°C increase in temperature, is a commonly accepted conservative value.[16]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an accelerated aging study.
Step-by-Step Methodology:
-
Define Study Parameters:
-
Desired Real-Time Shelf Life: Determine the target shelf life (e.g., 365 days for 1 year, 730 days for 2 years).
-
Ambient Storage Temperature (TRT): Assume a conservative real-world storage temperature, typically between 20°C and 25°C.[16]
-
Q10 Temperature Coefficient: Use a Q10 factor of 2.0 unless empirical data for the specific material justifies a different value.[16]
-
-
Select Accelerated Aging Temperature (TAA):
-
Calculate Accelerated Aging Time (AAT):
-
Use the Arrhenius equation to calculate the required duration in the aging chamber.[15]
-
Formula: AAT = Desired Real Time / (Q10 ^ [(TAA - TRT) / 10])
-
Example: For a 2-year (730 days) shelf life at TRT=25°C and TAA=55°C with Q10=2: AAT = 730 / (2 ^ [(55 - 25) / 10]) = 730 / (2 ^ 3) = 730 / 8 = 91.25 days.
-
-
Sample Preparation and Conditioning:
-
Place the finished medical devices in their final, sterilized packaging. This is critical as it tests the entire sterile barrier system.[17]
-
Place the packaged devices into a calibrated environmental chamber set to the TAA.
-
Per the ASTM F1980-21 revision, humidity should be considered. If materials are sensitive to moisture, maintain a controlled relative humidity (e.g., 45-55% RH).[16]
-
-
Post-Aging Handling:
-
After the calculated AAT has elapsed, remove the samples from the chamber.
-
Allow them to equilibrate to ambient conditions (e.g., 23°C, 50% RH) for at least 24 hours before proceeding with post-aging characterization.
-
Phase 2: Post-Aging Characterization Protocols
After simulated aging, the device's chemical, physical, and biological properties must be assessed to ensure no detrimental changes have occurred.
Causality: This protocol quantifies the amount of plasticizer that can migrate from the device. This is the most direct measure of long-term chemical stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for identifying and quantifying semi-volatile organic compounds like plasticizers.[18] The choice of extraction solvent is critical; an ethanol/water mixture is often used as a simulant for bodily fluids.[19][20]
Step-by-Step Methodology:
-
Sample Preparation:
-
Cut a defined surface area or weight from the aged ATEC-plasticized device (e.g., 1 gram of tubing).
-
As a control, prepare identical samples from un-aged (time-zero) devices and devices plasticized with DEHP and TOTM.
-
-
Extraction:
-
Immerse the sample in a known volume of an extraction simulant (e.g., 20 mL of a 50:50 ethanol:water solution) in a sealed glass vial.[19]
-
Incubate at a physiologically relevant temperature (e.g., 37°C) for a clinically relevant duration (e.g., 72 hours) with gentle agitation. This simulates a worst-case clinical use scenario.
-
-
Sample Analysis:
-
Remove an aliquot of the extraction solvent.
-
Prepare for GC-MS analysis, which may involve liquid-liquid extraction into a more volatile solvent (e.g., hexane) and concentration.
-
Inject the sample into the GC-MS system.
-
-
Quantification:
-
Develop a calibration curve using certified standards of ATEC, DEHP, and TOTM.
-
Identify the plasticizer peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration in the extract based on the calibration curve. Report the result as µg of plasticizer leached per gram or cm² of the device.
-
Causality: Plasticizer loss can lead to embrittlement, cracking, or changes in flexibility, compromising device function.[21] Measuring key mechanical properties before and after aging quantifies this potential degradation.
-
Tensile Strength & Elongation (ASTM D412): Measures the material's strength and stretchability. A significant decrease indicates degradation.
-
Durometer Hardness (ASTM D2240): Measures the material's softness. An increase in hardness (Shore A scale for flexible PVC) often correlates with plasticizer loss.
Step-by-Step Methodology:
-
Sample Preparation:
-
Using a die cutter, create standardized "dog-bone" shaped specimens from both aged and un-aged device materials.
-
Condition specimens at standard laboratory conditions (23°C, 50% RH) for 24 hours.
-
-
Tensile Testing:
-
Secure a specimen in the grips of a universal testing machine (tensometer).
-
Apply a constant rate of extension until the specimen breaks.
-
Record the ultimate tensile strength (stress at break) and the ultimate elongation (percentage increase in length at break).
-
-
Hardness Testing:
-
Place a flat section of the device material on a hard, flat surface.
-
Press the durometer foot firmly onto the material and record the Shore A hardness reading after 1-2 seconds.
-
Take multiple readings at different locations and average the results.
-
-
Data Analysis:
-
Compare the mean tensile strength, elongation, and durometer hardness of the aged samples to the un-aged controls. A statistically significant change may indicate instability.
-
Causality: The ultimate measure of safety is how the device interacts with biological systems.[22] Degradation byproducts or leached plasticizers could elicit a toxic, irritant, or allergic response. For a long-term contact device, the "Big Three" biocompatibility tests are a fundamental starting point.[23] These tests must be performed on extracts from the final, aged, and sterilized device to capture the full toxicological potential.
Workflow & Key Tests:
Caption: Core biocompatibility tests for assessing device safety.
Methodology Overview:
-
Extract Preparation (ISO 10993-12): Prepare extracts of the aged, sterilized device using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents to simulate extraction of different types of chemicals.[23]
-
Cytotoxicity Test (ISO 10993-5): Expose a layer of cultured mammalian cells (e.g., L929 mouse fibroblasts) to the device extracts. Assess cell viability after a set incubation period. A significant reduction in cell viability indicates that the device is leaching cytotoxic substances.[23]
-
Irritation Test (ISO 10993-23): This standard now describes procedures using in vitro reconstructed human epidermis models. The test material extract is applied to the tissue model, and cell viability is measured to predict the potential for skin irritation.
-
Sensitization Test (ISO 10993-10): Assess the potential for the material to cause a delayed hypersensitivity (allergic) reaction. While traditionally an in-vivo test, in-vitro methods assessing dendritic cell activation are gaining acceptance.
Conclusion: Synthesizing Data for a Definitive Stability Assessment
The long-term stability of an ATEC-plasticized medical device cannot be determined by a single data point. It requires a holistic evaluation of chemical, physical, and biological performance after simulated aging. An ideal, stable ATEC-plasticized device will exhibit minimal leaching (comparable to or better than TOTM), retain its essential mechanical properties (no significant embrittlement or hardening), and pass all required biocompatibility tests post-aging.
By employing the rigorous, multi-faceted experimental framework detailed in this guide, researchers and drug development professionals can generate the objective, verifiable data needed to confidently assess the long-term stability of ATEC formulations. This ensures that the move away from DEHP is a true advancement in patient safety, providing devices that are not only effective but also stable and biocompatible for their entire intended lifecycle.
References
- 1. plasticstoday.com [plasticstoday.com]
- 2. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 3. infectioncontroltoday.com [infectioncontroltoday.com]
- 4. mddionline.com [mddionline.com]
- 5. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 9. cpsc.gov [cpsc.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 12. fda.gov [fda.gov]
- 13. specialchem.com [specialchem.com]
- 14. pkgcompliance.com [pkgcompliance.com]
- 15. ASTM F1980 : Accelerated Aging of Sterile Medical Device | METROPACK [metropack.eu]
- 16. micomlab.com [micomlab.com]
- 17. westpak.com [westpak.com]
- 18. researchgate.net [researchgate.net]
- 19. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]
- 23. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Acetyl Triethyl Citrate (ATEC)
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, particularly in the dynamic fields of pharmaceuticals and material science, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we employ. Acetyl triethyl citrate (ATEC), a widely used plasticizer and film-forming agent, is often favored for its performance and favorable safety profile, earning it a reputation as a "green" alternative to traditional phthalates.[1][2]
However, a robust safety culture is built on diligence, not just reputation. While ATEC is not classified as a hazardous substance under major regulatory frameworks, responsible chemical management demands a nuanced understanding of its properties and a structured approach to its disposal.[3][4] This guide provides a comprehensive, field-tested framework for the proper handling and disposal of ATEC, ensuring the safety of your personnel and the integrity of our environment. We will move beyond mere compliance, delving into the causality behind these procedures to empower you with the knowledge to manage your chemical waste streams effectively and safely.
Section 1: Hazard Assessment & Characterization of ATEC
Before establishing disposal protocols, we must first ground our decisions in the fundamental physicochemical and toxicological properties of the substance. ATEC is an ester of citric acid, appearing as a clear, odorless, oily liquid.[1] While it is not regulated as a dangerous good for transport, it possesses characteristics that inform safe handling and disposal.[3][5]
The primary operational risks are not acute toxicity but rather physical and environmental considerations. For instance, its high flash point suggests low flammability, but thermal decomposition during a fire can produce hazardous gases like carbon monoxide and carbon dioxide.[3][6] It is incompatible with strong oxidizing agents and strong alkalis, which could lead to vigorous reactions.[3][6][7]
From an environmental standpoint, ATEC is considered readily biodegradable.[3] However, its aquatic toxicity, while relatively low, is not negligible. Spills or uncontrolled discharges into watercourses can be harmful to aquatic life and must be prevented.[3][8]
For quick reference, the key data points are summarized below.
| Property | Value / Observation | Source(s) |
| CAS Number | 77-89-4 | [3][4] |
| Appearance | Colorless to pale yellow oily liquid | [1][3] |
| GHS Hazard Classification | Not Classified | [3][4] |
| Flash Point | 188°C (Open cup) | [3] |
| Incompatibilities | Strong oxidizing agents, Strong alkalis | [3][6][7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3][6] |
| Acute Oral Toxicity (Rat LD₅₀) | >7,000 mg/kg | [3][6] |
| Aquatic Toxicity (Fish LC₅₀, 96h) | 38 - 59 mg/L | [3] |
| Biodegradability | Readily biodegradable | [3] |
| Transport Regulation | Not covered by IMDG, IATA, ADR/RID | [3] |
Section 2: Pre-Disposal Considerations & Waste Classification
The single most critical step in chemical disposal is correctly classifying the waste stream. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—your institution.[9][10]
Pure, unused ATEC is not a "listed" hazardous waste.[4] However, this does not automatically render all ATEC-containing waste non-hazardous. The key determinant is contamination. If ATEC is mixed with a listed hazardous waste (e.g., certain solvents like acetone or methanol) or exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity), the entire mixture must be managed as hazardous waste.[11]
The following decision workflow provides a self-validating system for classifying your ATEC waste stream.
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. This compound | Bouling Plasticizer [bouling-plasticizer.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. scipoly.com [scipoly.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. archemco.com [archemco.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. media.graphassets.com [media.graphassets.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acetyl Triethyl Citrate
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. Acetyl triethyl citrate (ATEC) is a versatile compound, widely used as a plasticizer in pharmaceutical coatings, a fragrance ingredient, and in various cosmetic applications.[1] While it is not classified as a hazardous substance by GHS standards in many reports, a deeper dive into its properties reveals nuances that necessitate rigorous safety protocols.[2][3] This guide moves beyond mere compliance, offering a framework for risk assessment and procedural excellence rooted in scientific principles. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this chemical.
Causality of Protection: Understanding the Risks of ATEC
While multiple Safety Data Sheets (SDS) state that ATEC is not a hazardous mixture, a comprehensive safety-first approach requires us to consider all potential risks, especially since toxicological properties have not been thoroughly investigated.[2][4]
-
Skin Contact: The primary concern noted in some GHS classifications is the potential for ATEC to cause an allergic skin reaction.[1][5] Prolonged or repeated contact should be avoided. Therefore, appropriate hand and body protection is not just a recommendation but a critical barrier.
-
Eye Contact: As with many liquid chemicals, direct contact with the eyes can cause temporary irritation.[3] Engineering controls and eye protection are essential to prevent accidental splashes.
-
Inhalation: While respiratory protection is not typically required in well-ventilated areas, vapors or mists can be generated, especially during heating or aerosolizing procedures.[2][3] In high concentrations, these may irritate the respiratory system.[3]
-
Reactivity Hazards: ATEC presents a significant explosion hazard when in the presence of strong oxidizing agents or nitrates.[6] Handling procedures must account for these incompatibilities.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) must be deliberate and aligned with the specific tasks being performed. General industrial hygiene practices are the baseline.[2][4]
Eye and Face Protection
To prevent accidental splashes, eyewear that complies with recognized standards such as NIOSH (US) or EN 166 (EU) is mandatory.[2][7]
-
Minimum Requirement: Tight-fitting safety glasses with side shields.[3]
-
Increased Risk (e.g., large volumes, splash potential): Chemical splash goggles or a full-face shield should be utilized.[5]
Hand Protection
Gloves are essential to prevent skin contact and potential sensitization.[2][4]
-
Selection: Always use chemical-resistant gloves. While specific breakthrough times for ATEC are not widely published, gloves made of Butyl rubber, Neoprene, or Nitrile are generally recommended for chemical handling.[8]
-
Protocol: Gloves must be inspected for integrity before each use. Employ proper glove removal techniques (without touching the outer surface) to avoid cross-contamination. Dispose of contaminated gloves immediately in accordance with laboratory and local regulations.[2] After removal, always wash your hands thoroughly.[4]
Body Protection
Protective clothing shields your skin from potential splashes and contamination.
-
Standard Operations: A standard laboratory coat is sufficient for handling small quantities.
-
High-Volume Transfers or Spill Response: For tasks with a higher risk of significant splashes, impervious or chemical-resistant clothing is necessary.[4][7] The specific type of body protection should be chosen based on the concentration and quantity of ATEC being handled.[2]
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is generally not required.[2][4] However, it becomes necessary in specific situations:
-
Insufficient Ventilation: If work is being done in a poorly ventilated area.
-
Aerosol Generation: When there is a potential to generate mists or vapors (e.g., heating, spraying, sonicating).
-
Spill Cleanup: During the cleanup of large spills.
-
Selection: For nuisance exposures, a NIOSH-approved respirator with an organic vapor (OV) cartridge is suitable.[4] If irritation is experienced or exposure limits are exceeded, a full-face respirator may be required.[7]
Operational Plan: PPE Selection by Task
A risk-based approach is crucial for efficient and effective safety. The following table provides guidance on selecting the appropriate level of PPE for common laboratory tasks involving this compound.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pipetting (Small Volume <100mL) | Low | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Not required with good ventilation |
| Transferring/Mixing (Large Volume >100mL) | Medium | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat or apron | Recommended if not in a fume hood |
| Heating or Sonicating | Medium-High | Chemical splash goggles and/or face shield | Chemical-resistant gloves | Chemical-resistant lab coat or apron | Required (use in a fume hood or wear respirator with OV cartridge) |
| Small Spill Cleanup (<50mL) | Medium | Chemical splash goggles | Chemical-resistant gloves | Chemical-resistant lab coat or apron | Recommended |
| Large Spill Cleanup (>50mL) | High | Face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Impervious gown or suit | Required (respirator with OV cartridge) |
Procedural Guidance: From Preparation to Disposal
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the planned task.
Caption: Decision workflow for selecting appropriate PPE when handling ATEC.
Protocol for a Small Spill (<50mL)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: At a minimum, don chemical splash goggles, a lab coat, and two pairs of chemical-resistant gloves.
-
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled waste container.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container and contaminated PPE according to your institution's hazardous waste procedures.[5]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed container for hazardous waste disposal.[4] Do not mix with general waste.
-
Unused Product: Surplus or non-recyclable ATEC solutions should be disposed of through a licensed disposal company.[4] Never pour ATEC down the drain.[3][9]
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.
By integrating these principles of hazard assessment, correct PPE selection, and procedural diligence, you build a robust and trustworthy safety culture in your laboratory. This proactive stance ensures that your valuable research is protected by an equally valuable commitment to personal and environmental safety.
References
- 1. This compound | C14H22O8 | CID 6504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scipoly.com [scipoly.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. archemco.com [archemco.com]
- 7. echemi.com [echemi.com]
- 8. gcascc.com [gcascc.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
